molecular formula C13H13NO4 B3021368 Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate CAS No. 71083-05-1

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Cat. No.: B3021368
CAS No.: 71083-05-1
M. Wt: 247.25 g/mol
InChI Key: GWLDDWJZROMBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-6-8(17-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLDDWJZROMBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979698
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-05-1, 63463-15-0
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 63463-15-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a member of the quinoline family of heterocyclic compounds, represents a molecule of significant interest in the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a common motif in a wide array of pharmacologically active agents, exhibiting diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside a detailed framework of experimental protocols for the determination of its yet uncharacterized attributes. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this promising compound.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its successful application in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, stability, and bioavailability. The available data for this compound is summarized below.

PropertyValueSource
CAS Number 63463-15-0[1][2]
Molecular Formula C₁₃H₁₃NO₄[2]
Molecular Weight 247.25 g/mol [2]
Melting Point 275 °C[2]
Boiling Point (Predicted) 373.2 ± 37.0 °C at 760 mmHg[2]
Density (Predicted) 1.3 ± 0.1 g/cm³[2]
pKa (Predicted) No data available
LogP (Predicted) No data available

Molecular Structure and its Implications

The structural features of this compound provide insights into its chemical behavior.

Caption: Chemical structure of this compound.

The presence of both a hydroxyl group and an ester functional group suggests the potential for hydrogen bonding, which can influence its melting point and solubility. The aromatic quinoline core contributes to the molecule's rigidity and potential for π-π stacking interactions.

Spectral Characterization: A Guide to Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the ethyl group of the ester, the methoxy group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the quinoline ring, the ethyl group carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

  • A broad O-H stretching band for the hydroxyl group.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • A strong C=O stretching band for the ester carbonyl group.

  • C=C and C=N stretching bands associated with the quinoline ring.

  • C-O stretching bands for the ester and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining information about the compound's fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of 247.25 g/mol . Analysis of the fragmentation pattern can help to confirm the structure by identifying characteristic losses of fragments such as the ethyl group, the ethoxycarbonyl group, or the methoxy group.

Experimental Protocols for Physicochemical Characterization

To address the current gaps in the experimental data for this compound, the following protocols are provided as a guide for researchers.

Determination of Solubility

Objective: To determine the solubility of the compound in a range of common laboratory solvents.

Methodology:

  • Solvent Selection: Choose a diverse set of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide).

  • Equilibrium Method:

    • Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.

    • Express solubility in units such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Withdraw supernatant C->D E Determine concentration (UV-Vis/HPLC) D->E F Calculate solubility E->F

Caption: Workflow for determining solubility.

Determination of pKa

Objective: To experimentally determine the acid dissociation constant (pKa) of the hydroxyl group.

Methodology (UV-Vis Spectrophotometry):

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol).

  • Measure UV-Vis Spectra:

    • Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

    • Plot absorbance at a selected wavelength versus pH. The resulting data should fit a sigmoidal curve.

    • The pKa is the pH at the inflection point of the sigmoidal curve.

Thermal Analysis (TGA/DSC)

Objective: To investigate the thermal stability and decomposition profile of the compound.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature. The resulting thermogram will indicate the decomposition temperature(s).

  • Differential Scanning Calorimetry (DSC):

    • Place a small, accurately weighed sample into a DSC pan and seal it.

    • Heat the sample at a constant rate under a controlled atmosphere.

    • Record the heat flow to or from the sample as a function of temperature. The DSC thermogram will show endothermic events such as melting and exothermic events such as decomposition.

Conclusion

This compound is a compound with significant potential, warranting further investigation. This technical guide has consolidated the available physicochemical data and provided a clear roadmap for the experimental determination of its currently uncharacterized properties. By following the outlined protocols, researchers can generate a comprehensive physicochemical profile of this molecule, which is essential for advancing its study in medicinal chemistry and drug development. The collective effort to fully characterize this and similar quinoline derivatives will undoubtedly contribute to the discovery of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in a wide array of therapeutic agents, and this particular derivative serves as a valuable building block for more complex molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in the development of pharmaceuticals, with applications ranging from antibacterial and antimalarial to anticancer agents.[2] The 4-hydroxyquinoline-3-carboxylate moiety, in particular, has been identified as a key pharmacophore. The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, spurred the development of the vast class of fluoroquinolone antibiotics.[3] Furthermore, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been explored for their potential as light stabilizers in organic materials.[4] The title compound, with its methoxy and ethyl carboxylate functionalities, offers multiple points for further chemical modification, making it a versatile precursor in drug discovery and materials science.[5]

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction.[6][7] This classical method for quinoline synthesis involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[2] The choice of the Gould-Jacobs pathway is dictated by its reliability and the commercial availability of the starting materials.

Our retrosynthetic strategy disconnects the target molecule at the C4-N1 and C4a-C8a bonds of the quinoline ring, leading back to 3-methoxyaniline and diethyl ethoxymethylenemalonate (DEEM). The methoxy group at the 7-position of the target molecule originates from the meta-position of the starting aniline, directing the cyclization to the desired regioisomer.

G Target Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Intermediates Retrosynthetic Disconnection (Gould-Jacobs Reaction) Target->Intermediates Starting_Materials 3-Methoxyaniline + Diethyl ethoxymethylenemalonate Intermediates->Starting_Materials G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Start_Condensation Combine 3-Methoxyaniline and DEEM Heat_Condensation Heat at 100-130°C (1-2 hours) Start_Condensation->Heat_Condensation Remove_Ethanol Remove Ethanol (Reduced Pressure) Heat_Condensation->Remove_Ethanol Intermediate Crude Anilidomethylenemalonate Remove_Ethanol->Intermediate Start_Cyclization Add Intermediate to High-Boiling Solvent Intermediate->Start_Cyclization Heat_Cyclization Heat to 250-260°C Start_Cyclization->Heat_Cyclization Cool_Precipitate Cool and Precipitate Heat_Cyclization->Cool_Precipitate Filter_Wash Filter and Wash Cool_Precipitate->Filter_Wash Final_Product Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Filter_Wash->Final_Product G cluster_0 Characterization Techniques cluster_1 Information Obtained Physical Physical Properties (MP, Density) Purity Purity and Physical State Physical->Purity NMR NMR Spectroscopy (¹H, ¹³C) Structure Molecular Structure and Connectivity NMR->Structure IR IR Spectroscopy Functional_Groups Presence of Key Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight and Formula MS->Molecular_Weight

References

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will delve into its core chemical identity, a validated synthesis protocol with mechanistic insights, and its emerging applications as a pivotal scaffold in modern drug discovery.

Core Chemical Identity and Physicochemical Profile

This compound is a quinoline derivative characterized by a bicyclic aromatic system containing a nitrogen atom. The quinoline core is substituted with a hydroxyl group at the C4 position, a methoxy group at the C7 position, and an ethyl carboxylate group at the C3 position. The presence of the 4-hydroxy group makes it exist in a tautomeric equilibrium with its 4-oxo form (a quinolone), a feature crucial to its chemical reactivity and biological activity.

Molecular Structure and Identifiers

The structural and identifying information for this compound is summarized below.

IdentifierValueSource(s)
CAS Number 63463-15-0[1][2][3][4]
Molecular Formula C13H13NO4[2][3][4]
Molecular Weight 247.25 g/mol [1][2][4]
IUPAC Name This compound[2][4]
Common Synonyms 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER; 7-Methoxy-4-hydroxy quinoline-3-carboxylic acid ethyl ester[2][4]
Physicochemical Properties

These properties are critical for predicting the compound's behavior in various solvents and reaction conditions, as well as for its purification and handling.

PropertyValueSource(s)
Melting Point 275 °C[2][4]
Boiling Point 373.2 ± 37.0 °C (Predicted)[2][4]
Density 1.3 ± 0.1 g/cm³ (Predicted)[2][4]
pKa 2.48 ± 0.50 (Predicted)[4]
Storage Temperature Room Temperature, Sealed in Dry Conditions[4]

Synthesis and Mechanistic Rationale

The synthesis of 4-hydroxyquinoline-3-carboxylates is most effectively achieved through the Gould-Jacobs reaction. This methodology involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) followed by a high-temperature thermal cyclization. This approach is favored for its reliability and the accessibility of its starting materials.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol outlines a robust method for the laboratory-scale synthesis of this compound.

Step 1: Condensation Reaction

  • To a round-bottom flask equipped with a reflux condenser, add 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Heat the mixture at 110-125 °C for 1-2 hours.

    • Rationale : This step involves the nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol. This condensation forms the key intermediate, diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate. The reaction is typically performed neat or with minimal solvent.

Step 2: Thermal Cyclization

  • To the flask containing the intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether.[5]

  • Heat the reaction mixture to approximately 250 °C for 1.5-3 hours.[5]

    • Rationale : The high temperature provides the necessary activation energy for an intramolecular Friedel-Crafts-type acylation. The aromatic ring of the aniline intermediate attacks one of the ester carbonyls, leading to ring closure. This is followed by the elimination of a second molecule of ethanol to form the stable quinolone ring system. Dowtherm A is the solvent of choice due to its high boiling point (257 °C), which is ideal for this thermal cyclization.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Isolation and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature. As it cools, the product will typically precipitate.

  • Dilute the cooled mixture with a non-polar solvent like hexane to further induce precipitation and facilitate filtration.[5][6]

  • Filter the solid precipitate using a Büchner funnel and wash thoroughly with hexane to remove the high-boiling solvent.

  • The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation Reactant1 3-Methoxyaniline Intermediate Condensation Intermediate (Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate) Reactant1->Intermediate Heat (110-125 °C) Reactant2 Diethyl Ethoxymethylenemalonate (DEEM) Reactant2->Intermediate Heat (110-125 °C) Product This compound Intermediate->Product Step 2: Thermal Cyclization (Dowtherm A, ~250 °C)

Caption: Gould-Jacobs synthesis workflow for the target compound.

Applications in Research and Drug Development

The 4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its significance stems from its role in the development of fluoroquinolone antibiotics, where it served as a key synthetic intermediate.[7]

Precursor for Anticancer Agents

Research has demonstrated that the 4-hydroxyquinoline moiety is a valuable pharmacophore for developing novel anticancer agents.[8] Hybrid molecules incorporating this scaffold have shown potent antitumor effects.[9] For instance, a study on a related compound, ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, revealed significant antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells, operating through the induction of apoptosis and antioxidant pathways.[9] this compound serves as an ideal starting material for synthesizing libraries of such derivatives for screening and lead optimization.

Scaffold for Antibacterial and Other Therapeutic Agents

The historical importance of this chemical family in the synthesis of antibacterial drugs cannot be overstated.[7] The core structure can be further modified, for example, by converting the 4-hydroxy group to a 4-chloro group using reagents like POCl₃.[10] This 4-chloro derivative is a versatile intermediate for introducing various nucleophiles, enabling the creation of diverse molecular libraries for screening against bacterial, viral, or parasitic targets.

Drug Discovery Workflow

The utility of this compound as a foundational block in a drug discovery program is illustrated below.

Drug_Discovery_Workflow Scaffold Core Scaffold (Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate) Synthesis Derivative Library Synthesis (e.g., N-alkylation, C4-substitution) Scaffold->Synthesis Screening High-Throughput Biological Screening (e.g., Cytotoxicity Assays) Synthesis->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

References

The Enigmatic Potential: A Technical Guide to the Biological Activity of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the vast landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Within this family, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate emerges as a molecule of significant interest, yet one shrouded in a degree of scientific enigma. While direct and extensive research on this specific ester is notably sparse in publicly accessible literature, a comprehensive analysis of its structural analogues provides a compelling, albeit inferential, roadmap to its potential biological activities.

This technical guide, therefore, adopts a dual-pronged approach. It will first meticulously detail the known chemical properties and synthesis of this compound. Subsequently, and more centrally, it will delve into the rich tapestry of biological activities exhibited by closely related 4-hydroxyquinoline and 7-methoxyquinoline derivatives. By examining the structure-activity relationships (SAR) of these analogues, we can construct a scientifically grounded hypothesis regarding the potential therapeutic avenues for the title compound, thereby providing a valuable springboard for future research and development.

I. Core Compound Profile: this compound

PropertyValue
CAS Number 63463-15-0[1][2]
Molecular Formula C13H13NO4[2]
Molecular Weight 247.25 g/mol [2]
Melting Point 275 °C[2]
Physical Description Solid
Synthesis Overview

The synthesis of the core 4-hydroxy-7-methoxyquinoline structure is a critical aspect of its accessibility for biological screening. A patented method outlines a process that involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by a cyclization reaction with an appropriately substituted aniline, in this case, 3-methoxyaniline, and subsequent transformations to yield the desired quinoline scaffold. While various synthetic routes exist for quinoline derivatives, this particular pathway highlights a scalable approach for obtaining the foundational structure.

II. Inferred Biological Activity: A Synthesis of Analogue Data

The true potential of this compound lies in the well-documented biological activities of its structural cousins. The following sections will explore these activities, providing a framework for predicting the likely pharmacological profile of our target compound.

A. Anticancer Potential: A Promising Frontier

The 4-hydroxyquinolone scaffold is a recurring theme in the design of novel anticancer agents. Numerous studies have demonstrated the potent cytotoxic effects of derivatives against a range of cancer cell lines.

Key Insights from Analogues:

  • Hybrid Molecules: A hybrid molecule containing a quinolinone and a coumarin moiety, namely Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, has demonstrated significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells in mice.[3][4] This compound induced apoptosis and exhibited antioxidant activities, leading to a 100% decrease in tumor cell viability in one study.[4]

  • Nitro-Substituted Derivatives: Derivatives of Ethyl 4-hydroxy-7-nitro-2-quinolone-3-carboxylate have been synthesized and are being explored for their anticancer potential.[5] The introduction of the nitro group can significantly modulate the electronic properties of the molecule, often enhancing its biological activity.

  • General 4-Hydroxyquinolone Analogues: A broader set of 4-hydroxyquinolone analogues have been evaluated against various cancer cell lines, including colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancers.[6] These studies underscore the versatility of this scaffold in targeting different malignancies.

Postulated Mechanism of Action: The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or interfere with key signaling pathways involved in cell proliferation and survival. The planar nature of the quinoline ring system is crucial for such interactions. Molecular docking studies on related compounds have suggested interactions with receptors such as the breast cancer mutant 3HB5-oxidoreductase.[3][4]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of a compound against cancer cell lines.[6]

  • Cell Culture: Maintain human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 10,000 cells per well and allow them to attach for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various final concentrations (e.g., 0.1 µM to 500 µM) in the culture medium. Replace the medium in the wells with the medium containing the test compound and incubate for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Antimicrobial and Antibiofilm Activity: A Defensive Scaffold

The 7-methoxyquinoline moiety is a key pharmacophore in a number of compounds exhibiting potent antimicrobial and antibiofilm properties.

Key Insights from Analogues:

  • Sulfonamide Conjugates: A series of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted) benzenesulfonamides have been synthesized and shown to possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as unicellular fungi.[7] One derivative, in particular, demonstrated high efficacy against E. coli and C. albicans.[7]

  • Antibiofilm Properties: Certain 7-methoxyquinoline derivatives have also been shown to inhibit biofilm formation, a critical virulence factor in many pathogenic microbes.[7] This is a particularly important activity in the context of combating antibiotic resistance.

Postulated Mechanism of Action: The antimicrobial action of quinolones can be multifaceted. They are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The methoxy group at the 7-position can enhance the lipophilicity of the molecule, facilitating its penetration through the bacterial cell membrane.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Microdilution Assay cluster_results Results start Bacterial Strain Culture media_prep Prepare Mueller-Hinton Broth start->media_prep compound_prep Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions of Compound in 96-well Plate compound_prep->serial_dilution media_prep->serial_dilution inoculation Inoculate Wells with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination mic_definition MIC = Lowest concentration with no visible growth mic_determination->mic_definition Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cytokines Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK activates Compound Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate (Hypothesized) Compound->ERK inhibits? Compound->JNK inhibits? Compound->IKK inhibits? IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 TNF TNF-α NFkB_nuc->TNF IL6 IL-6 NFkB_nuc->IL6

References

A Technical Guide to Investigating the Therapeutic Targets of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast array of pharmacological activities, with a notable emphasis in oncology through the inhibition of key signaling kinases.[4][5] This technical guide outlines a comprehensive, hypothesis-driven strategy for the identification and validation of potential therapeutic targets for a specific derivative, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. While direct biological data for this exact molecule is limited, its structural features, particularly the 4-hydroxyquinoline-3-carboxylate motif, suggest a strong potential for interaction with ATP-binding sites of protein kinases.[4][6][7] This document provides a tiered experimental workflow, from broad in silico screening to specific cell-based mechanistic studies, designed to rigorously interrogate these potential targets. Detailed, field-proven protocols and data interpretation frameworks are provided to guide researchers in elucidating the compound's mechanism of action and advancing its preclinical development.

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline ring system is a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[1][8] In recent years, this scaffold has gained significant prominence in the development of kinase inhibitors, which are critical for disrupting aberrant signaling pathways that drive tumor progression.[4][5] Several FDA-approved drugs, such as bosutinib and cabozantinib, feature a quinoline core and function by targeting receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-Met, as well as non-receptor kinases.[1][4][9]

The molecule of interest, This compound , belongs to the 4-quinolone-3-carboxylic acid class.[7] This motif is known to engage in key molecular interactions within the ATP-binding pocket of kinases, suggesting a probable mechanism of action. The deregulation of protein kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[4] Therefore, a logical starting point for investigating this compound is to hypothesize its activity as a kinase inhibitor, particularly within pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and receptor tyrosine kinase signaling cascades.[1][10][11][12]

Profile of this compound

PropertyValueSource
Molecular Formula C13H13NO4[13]
Molecular Weight 247.25 g/mol [13]
CAS Number 63463-15-0[14]
Physical State Solid[13]
Melting Point 275 °C[13]
Predicted LogP 3.83[13]

This table summarizes the basic physicochemical properties of the compound.

Hypothesis-Driven Target Exploration & Workflow

Based on the extensive literature on quinoline derivatives, we hypothesize that this compound primarily targets protein kinases. The workflow below is designed to systematically test this hypothesis, moving from broad, high-throughput methods to specific, mechanistic validation.

G cluster_0 Tier 1: Target Class Identification cluster_1 Tier 2: Direct Target Engagement & Validation cluster_2 Tier 3: Cellular Mechanism of Action T1_InSilico In Silico Profiling (Molecular Docking) T2_Kinase Biochemical Kinase Panel (>400 Kinases) T1_InSilico->T2_Kinase Identifies high-affinity kinase families T1_Phenotypic Phenotypic Screening (Cancer Cell Line Panel) T1_Phenotypic->T2_Kinase Suggests active signaling pathways T2_Assay In Vitro Enzymatic Assays (IC50 Determination) T2_Kinase->T2_Assay Prioritizes hits for potency testing T3_Target Target Engagement Assay (e.g., CETSA) T2_Assay->T3_Target Confirms potent hit candidates T3_Pathway Pathway Phosphorylation Analysis (Western Blot / Immunoassay) T3_Target->T3_Pathway Validates target binding in cellular context T3_Cellular Cellular Phenotype Analysis (Apoptosis, Cell Cycle) T3_Pathway->T3_Cellular Links target inhibition to cellular outcome

Caption: Tiered workflow for target identification and validation.

Tier 1: Initial Target Class Identification

The objective of this tier is to rapidly assess the compound's potential as an anticancer agent and narrow the field of potential kinase targets.

In Silico Profiling: Molecular Docking
  • Causality: Molecular docking predicts the binding affinity and conformation of a ligand (our compound) within the binding site of a protein (a kinase). By screening against a library of kinase crystal structures, particularly those of oncogenic kinases like EGFR, PI3Kα, mTOR, and c-Kit, we can generate a preliminary, ranked list of potential targets.[1][9][12] This is a cost-effective method to prioritize experimental resources.

  • Methodology:

    • Obtain high-resolution crystal structures of kinases from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the ATP-binding pocket.

    • Generate a 3D conformation of this compound.

    • Utilize docking software (e.g., AutoDock, Glide) to dock the compound into the prepared kinase binding sites.

    • Analyze the results based on docking score (predicted binding energy) and binding pose. Favorable poses often involve hydrogen bonds with hinge region residues, a common feature of kinase inhibitors.[1]

Phenotypic Screening: Cancer Cell Line Panel
  • Causality: Testing the compound against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) provides a functional readout of its antiproliferative activity. The pattern of sensitivity across cell lines with known genetic backgrounds (e.g., mutations in EGFR or PIK3CA) can provide strong clues about the compound's mechanism of action.[5][11] For example, high sensitivity in cell lines known to be dependent on the PI3K/Akt pathway suggests the compound may target a component of that cascade.[10][11]

  • Protocol: See Section 6.1 for a detailed MTT assay protocol.

Tier 2: Direct Target Engagement & Potency

This tier aims to confirm direct inhibition of the top candidate kinases identified in Tier 1 and accurately quantify their potency.

Broad Kinase Panel Screening
  • Causality: A biochemical screen against a large, commercially available panel of purified kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot) provides definitive evidence of direct enzyme inhibition, independent of cellular factors. This is the gold standard for identifying primary targets and assessing selectivity. A selective inhibitor hits one or a few targets, while a multi-kinase inhibitor hits several, each of which can be a valid therapeutic strategy.

  • Methodology: This is typically outsourced to a specialized contract research organization (CRO). The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against hundreds of kinases, and the percent inhibition is reported.

In Vitro Enzymatic Assays (IC50 Determination)
  • Causality: For the top hits identified in the broad panel screen (e.g., >70% inhibition), full dose-response curves must be generated to determine the half-maximal inhibitory concentration (IC50). This value is a critical measure of the compound's potency and is used to rank hits and guide further development.

  • Protocol: See Section 6.2 for a detailed ADP-Glo™ Kinase Assay protocol.

Tier 3: Cellular Mechanism of Action (MoA) Validation

The final tier confirms that the compound engages its intended target in a cellular environment and that this engagement leads to the desired biological outcome. We will use the PI3K/Akt/mTOR pathway as an illustrative example, as it is a common target for quinoline-based inhibitors.[10][11][12][15]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC2 mTORC2 mTORC2->Akt P S6K p70S6K mTORC1->S6K Activates S6K->Proliferation Compound Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Pathway Phosphorylation Analysis (Western Blot)
  • Causality: If the compound inhibits a kinase (e.g., PI3K or mTOR), the phosphorylation of its direct downstream substrates should decrease.[10][11] Western blotting allows for the direct visualization and quantification of this effect in treated cells, providing a clear link between target inhibition and pathway modulation.

  • Protocol: See Section 6.3 for a detailed Western Blot protocol.

Cellular Thermal Shift Assay (CETSA)
  • Causality: CETSA is a powerful technique to verify direct target engagement in intact cells. The principle is that a protein becomes more thermally stable when its ligand is bound. By heating cell lysates to various temperatures, engaged targets will remain soluble at higher temperatures compared to unengaged targets. This provides direct evidence of binding in a physiological context.

  • Methodology:

    • Treat cultured cancer cells with the compound or vehicle control.

    • Harvest and lyse the cells.

    • Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C).

    • Centrifuge to pellet aggregated proteins and collect the soluble fraction.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western Blot.

    • A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated sample.

Detailed Experimental Protocols

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle-only (e.g., 0.1% DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Self-Validation: The results are normalized to the vehicle control wells, and a positive control (e.g., Doxorubicin) should be run in parallel to confirm assay performance.

Protocol: ADP-Glo™ Kinase Assay (for IC50)
  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the purified kinase, its specific substrate, and ATP.

  • Compound Addition: Add the compound in a 10-point, 3-fold serial dilution. Include no-compound (100% activity) and no-enzyme (0% activity) controls.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Self-Validation: The 0% and 100% activity controls are used to calculate the percent inhibition for each compound concentration. Data is then fitted to a dose-response curve to calculate the IC50.

Protocol: Western Blot for p-Akt Analysis
  • Cell Treatment & Lysis: Plate and grow a sensitive cancer cell line (e.g., MCF-7) to 70-80% confluency. Treat with varying concentrations of the compound for 2-4 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Self-Validation: The key control is the measurement of total Akt. The ratio of phospho-Akt to total Akt is calculated to determine the specific effect on phosphorylation, controlling for any variations in protein loading.

Data Interpretation and Future Directions

Successful execution of this workflow will yield a comprehensive dataset. For instance, if the compound demonstrates potent inhibition of PI3Kα in the enzymatic assay (e.g., IC50 < 100 nM) and subsequently reduces p-Akt levels in a cell-based assay, this provides strong evidence that PI3Kα is a primary therapeutic target.

Future work would involve:

  • Lead Optimization: Modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Testing the optimized compound in animal models of cancer (e.g., tumor xenografts) to demonstrate anti-tumor activity.

  • Off-Target Profiling: Comprehensive screening to identify any potential off-targets that could lead to toxicity.

This structured, multi-tiered approach ensures that research efforts are logically directed, building a robust data package to support the continued development of this compound as a potential therapeutic agent.

References

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic and toxicity profiles.[1] Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just advantageous but essential for de-risking projects and adhering to the "fail early, fail cheap" paradigm of modern drug development.[2] This technical guide provides a comprehensive, protocol-driven in silico evaluation of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a quinoline derivative. By leveraging a suite of validated, open-access computational tools, we construct a detailed ADMET profile of this molecule, offering field-proven insights into its potential drug-likeness and identifying any liabilities that may require mitigation in future optimization efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive modeling into their discovery workflows.

Introduction: The Imperative of Early-Stage ADMET Profiling

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Its versatility, however, is matched by the need for careful ADMET profiling, as the quinoline core can be susceptible to metabolic modification and may present toxicity concerns.[5][6] Computational or in silico ADMET prediction has emerged as an indispensable component of the drug discovery toolkit, offering a rapid, cost-effective, and high-throughput method to evaluate candidates long before resource-intensive in vitro and in vivo studies are undertaken.[2][7]

These predictive models, built on vast datasets of experimental results and powered by sophisticated machine learning algorithms, can forecast a compound's behavior in the human body with increasing accuracy.[8][9][10] By front-loading ADMET assessment, research teams can prioritize compounds with the highest probability of success, guide synthetic chemistry efforts to optimize ADMET properties in parallel with potency, and ultimately reduce the high attrition rates that plague pharmaceutical development. This guide will apply this philosophy to this compound.

Physicochemical Characterization of the Target Molecule

A molecule's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior. Before proceeding to predictive modeling, it is crucial to establish a baseline characterization of the query molecule.

Molecule: this compound CAS Number: 63463-15-0[11][12] SMILES: CCOC(=O)C1=CNC2=CC(OC)=CC=C2C1=O

The Simplified Molecular Input Line Entry System (SMILES) string is a textual representation of the molecule's structure, serving as the direct input for most computational prediction platforms.

PropertyValueSourceSignificance
Molecular FormulaC13H13NO4[11]Defines the elemental composition.
Molecular Weight247.25 g/mol [11]Influences diffusion and size-based transport.
XLogP33.83[11]A measure of lipophilicity; impacts solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA)64.6 Ų[11]Estimates the surface area of polar atoms; correlates with membrane permeability.

Table 1: Key Physicochemical Properties of this compound.

Methodology: A Multi-Tool In Silico Workflow

No single predictive tool is infallible. The accuracy of any in silico model is dependent on the algorithm used, the quality of its training dataset, and the applicability domain—the chemical space in which the model provides reliable predictions.[7] Therefore, a scientifically robust approach involves consulting multiple predictive tools to gain a consensus view and identify potential discrepancies.[7]

Our workflow integrates three widely respected, freely accessible web-based platforms:

  • SwissADME: Renowned for its rapid, accurate physicochemical calculations and its intuitive "Bioavailability Radar" and "BOILED-Egg" models for drug-likeness.[13][14][15]

  • pkCSM: Utilizes a unique graph-based signature method to predict a wide range of pharmacokinetic and toxicity endpoints.[8][9][16][17]

  • admetSAR 2.0: A comprehensive database and prediction tool covering an extensive set of ADMET properties, including detailed toxicity endpoints.[1][18][19][20]

The general workflow for this analysis is depicted below.

ADMET_Workflow cluster_Input Step 1: Input cluster_Prediction Step 2: Parallel Prediction cluster_Analysis Step 3: Data Integration & Analysis cluster_Output Step 4: Reporting SMILES Molecule SMILES String (CCOC(=O)C1=...) SwissADME SwissADME [Physicochem, PK, Drug-likeness] SMILES->SwissADME Submit pkCSM pkCSM [Pharmacokinetics, Toxicity] SMILES->pkCSM Submit admetSAR admetSAR 2.0 [Metabolism, Comprehensive Toxicity] SMILES->admetSAR Submit Integration Consolidate Predictions (Tabular Summary) SwissADME->Integration Collect Data pkCSM->Integration Collect Data admetSAR->Integration Collect Data Report ADMET Profile Report (Liabilities & Potential) Integration->Report Synthesize & Interpret

Figure 1: General workflow for multi-tool in silico ADMET prediction.

Predicted ADMET Profile

Absorption

Absorption governs how a drug enters the bloodstream, a prerequisite for reaching its therapeutic target. For oral drugs, this primarily involves gastrointestinal (GI) absorption and passage through the intestinal wall.

ParameterPredicted ValuePlatform
GI AbsorptionHighSwissADME
Caco-2 Permeability (logPapp)0.95 cm/s x 10⁻⁶pkCSM
P-glycoprotein (P-gp) SubstrateNoSwissADME, pkCSM

Table 2: Predicted Absorption Properties.

Experimental Protocol: Caco-2 Permeability Prediction

  • Navigate to the pkCSM web server.[17]

  • Input the molecule's SMILES string (CCOC(=O)C1=CNC2=CC(OC)=CC=C2C1=O) into the submission field.

  • Initiate the prediction.

  • Locate the "Caco-2 Permeability" result in the output table. The model predicts the apparent permeability coefficient (logPapp). A value > 0.9 is indicative of high permeability.

Expert Interpretation: The predictions are unanimously positive for oral absorption. The high predicted GI absorption and Caco-2 permeability are consistent with the molecule's high lipophilicity (XLogP3 = 3.83) and moderate TPSA (64.6 Ų). Crucially, the molecule is not predicted to be a substrate of P-glycoprotein, an important efflux pump in the gut wall that can prevent drugs from entering circulation. This profile suggests excellent potential for oral bioavailability.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption. Key parameters include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB).

ParameterPredicted ValuePlatform
Volume of Distribution (VDss)0.55 L/kgpkCSM
Blood-Brain Barrier (BBB) PermeabilityYes (logBB = 0.15)SwissADME, pkCSM
Plasma Protein Binding (PPB)~93%pkCSM

Table 3: Predicted Distribution Properties.

Expert Interpretation: The predicted VDss is moderately high, suggesting the compound will distribute beyond the blood plasma and into various tissues. The prediction that the molecule can cross the BBB is significant; this is a desirable trait for drugs targeting the central nervous system but a potential liability for peripherally acting drugs, as it could lead to unwanted CNS side effects. The high predicted plasma protein binding means that a large fraction of the drug will be bound to proteins like albumin in the bloodstream, rendering it inactive. Only the unbound fraction is free to exert a therapeutic effect, a critical consideration for dosing calculations.

Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver by the Cytochrome P450 (CYP) family of enzymes. This process is critical for drug clearance but can also lead to drug-drug interactions (DDIs).

ParameterPredicted ValuePlatform
CYP1A2 InhibitorNoSwissADME, admetSAR
CYP2C9 InhibitorYesSwissADME, admetSAR
CYP2C19 InhibitorNoSwissADME, admetSAR
CYP2D6 InhibitorNoSwissADME, admetSAR
CYP3A4 InhibitorYesSwissADME, admetSAR

Table 4: Predicted Cytochrome P450 Inhibition Profile.

Experimental Protocol: CYP Inhibition Prediction

  • Navigate to the SwissADME web tool.[13]

  • Enter the SMILES string for the molecule and run the computation.

  • Scroll to the "Pharmacokinetics" section.

  • Observe the binary (Yes/No) predictions for inhibition of the five major CYP isoforms.

  • Cross-validate these findings using the admetSAR 2.0 server for a more robust assessment.[1][18]

Expert Interpretation: The molecule is predicted to be an inhibitor of CYP2C9 and CYP3A4, two of the most important enzymes for drug metabolism. This represents a significant liability. Inhibition of these pathways means that co-administration of this compound with other drugs metabolized by these enzymes could lead to dangerously elevated plasma concentrations of those other drugs. This potential for DDIs would need to be carefully investigated in subsequent in vitro assays.

Excretion

Excretion is the removal of the drug and its metabolites from the body, typically via the kidneys. Total clearance is a key parameter that influences dosing frequency.

ParameterPredicted ValuePlatform
Total Clearance (log(ml/min/kg))0.45pkCSM
Renal OCT2 SubstrateNopkCSM

Table 5: Predicted Excretion Properties.

Expert Interpretation: The predicted total clearance is moderate. This suggests the drug would not be eliminated from the body extremely rapidly, which is generally favorable for maintaining therapeutic concentrations with a reasonable dosing schedule. The molecule is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), indicating that active renal secretion via this pathway is unlikely to be a major route of elimination.

Toxicity

Toxicity prediction is paramount for identifying safety risks early. Key areas of concern include mutagenicity (potential to cause cancer), cardiotoxicity (hERG inhibition), and organ-specific toxicity like liver damage.

ParameterPredicted ValueConfidencePlatform
AMES MutagenicityNon-mutagen0.81admetSAR
hERG I InhibitionYes-pkCSM
Hepatotoxicity (H-HT)Yes-pkCSM, admetSAR
Skin SensitisationNo-pkCSM

Table 6: Predicted Toxicity Profile.

Expert Interpretation: The toxicity profile reveals two major red flags. The prediction of hERG inhibition is a critical safety concern, as blockade of this potassium channel can lead to fatal cardiac arrhythmias. Additionally, the prediction of hepatotoxicity (liver toxicity) is a significant liability that often leads to project termination. While the compound is predicted to be non-mutagenic, the cardiotoxicity and hepatotoxicity risks are substantial and would require immediate experimental validation. The quinoline scaffold itself can be associated with such toxicities, and these predictions underscore the importance of this early assessment.[3][5]

Integrated Analysis and Drug-Likeness

A holistic view is necessary to judge the overall potential of the compound. This involves integrating all ADMET data and evaluating against established drug-likeness rules.

Lipinski's Rule of Five: This rule of thumb evaluates if a compound has properties that would make it a likely orally active drug in humans.

  • Molecular Weight ≤ 500 Da (Pass: 247.25)

  • LogP ≤ 5 (Pass: 3.83)

  • H-bond Donors ≤ 5 (Pass: 1)

  • H-bond Acceptors ≤ 10 (Pass: 5)

Result: The molecule passes all criteria of Lipinski's Rule of Five, indicating good "drug-like" physicochemical space.

The diagram below illustrates a decision-making process based on the integrated in silico findings.

Decision_Tree Start Start: Ethyl 4-hydroxy-7-methoxy quinoline-3-carboxylate Absorption Good Oral Absorption and Permeability? Start->Absorption DDI High Risk of Drug-Drug Interactions (CYP2C9/3A4 Inhibition)? Absorption->DDI Yes Toxicity Major Toxicity Flags? (hERG, Hepatotoxicity) DDI->Toxicity Yes Proceed Proceed with Caution (High Priority for In Vitro Assay) Toxicity->Proceed No Deprioritize Deprioritize or Redesign (Mitigate Toxicity & DDI) Toxicity->Deprioritize Yes

Figure 2: Decision workflow based on the predicted ADMET profile.

Conclusion and Recommendations

This in silico analysis of this compound provides a multifaceted view of its potential as a drug candidate.

Strengths:

  • The molecule exhibits excellent predicted oral absorption and permeability.

  • It resides in a favorable physicochemical space, adhering to Lipinski's Rule of Five.

  • Its predicted clearance rate is moderate, suggesting a reasonable dosing interval.

Liabilities:

  • Critical Toxicity Concerns: The predictions for hERG inhibition (cardiotoxicity) and hepatotoxicity are significant safety risks that must be prioritized for experimental validation.

  • High DDI Potential: Inhibition of CYP2C9 and CYP3A4 poses a major challenge for developing the compound as a safe co-administered therapy.

  • BBB Permeability: The ability to cross the blood-brain barrier could be an advantage or a disadvantage depending on the intended therapeutic target and must be considered.

Overall Recommendation: From an ADMET perspective, this compound possesses a high-risk profile despite its excellent absorption properties. The combination of predicted hERG inhibition, hepatotoxicity, and significant DDI potential makes it a challenging candidate. It is recommended that this compound be flagged for immediate, targeted in vitro safety testing (hERG patch-clamp assay, hepatocyte toxicity assay) and CYP inhibition assays. Should these liabilities be confirmed, medicinal chemistry efforts should focus on structural modifications to the quinoline core or its substituents to mitigate these effects while preserving desired activity. This case study exemplifies the power of in silico tools to provide a comprehensive risk profile, enabling data-driven decisions and conserving valuable resources in the drug discovery process.

References

Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and its analogs in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

The Quinoline-3-Carboxylate Scaffold: A Privileged Motif in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2][3] This versatile scaffold serves as the foundation for drugs with a wide range of therapeutic applications, including antimalarial, anticancer, and antibacterial agents.[3] Within this broad class, derivatives of the 4-hydroxyquinoline-3-carboxylate core have emerged as particularly promising leads for the development of novel therapeutics.

This guide focuses on Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and its analogs, providing a detailed exploration of their synthesis, biological activities, and the critical structure-activity relationships (SAR) that govern their therapeutic potential. We will delve into the mechanistic basis for their anticancer and antimicrobial properties, supported by detailed experimental protocols and field-proven insights for researchers and drug development professionals.

Core Synthesis: The Gould-Jacobs Pathway

The most prevalent and efficient method for constructing the 4-hydroxyquinoline-3-carboxylate scaffold is the Gould-Jacobs reaction. This thermal cyclization process provides a robust route to the core structure from readily available starting materials. The causality behind this choice of pathway lies in its reliability and modularity, allowing for the introduction of diverse substituents on the benzene ring portion of the quinoline system by simply varying the starting aniline.

The reaction proceeds in two key stages:

  • Enamine Formation: An appropriately substituted aniline, such as 3-methoxyaniline, is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form a stable enamine intermediate.

  • Thermal Cyclization: The enamine intermediate is heated to high temperatures (typically 240-260°C) in a high-boiling solvent like Dowtherm A. This thermal energy drives an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the ortho-position of the aniline ring, followed by the elimination of a second molecule of ethanol to yield the final cyclized 4-hydroxyquinoline-3-carboxylate product.[4]

cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Product Aniline Substituted Aniline (e.g., 3-Methoxyaniline) Enamine Enamine Intermediate Aniline->Enamine Condensation (Heat, ~125°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Enamine Cyclization Thermal Cyclization (e.g., Dowtherm A, ~250°C) Enamine->Cyclization Intramolecular Cyclization Product Ethyl 4-Hydroxy-Substituted-quinoline-3-carboxylate Cyclization->Product

Caption: General workflow for the Gould-Jacobs synthesis of quinoline-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This protocol, adapted from a known procedure for a similar analog, serves as a self-validating system for synthesizing the quinoline core.[4] The choice of a trifluoromethyl group at the 7-position is illustrative of how the starting aniline dictates the final substitution pattern.

Step 1: Enamine Formation

  • Combine 3-(Trifluoromethyl)aniline (10 g, 62.1 mmol) and diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol) in a round-bottom flask.

  • Heat the mixture at 125°C for 1 hour. The reaction progress can be monitored by TLC. This initial heating drives the condensation and elimination of ethanol to form the enamine.

Step 2: Thermal Cyclization

  • Carefully add Dowtherm A (50 mL) to the reaction mixture. Dowtherm A is a high-boiling point heat transfer fluid, essential for achieving the high temperature required for cyclization without decomposition.

  • Heat the mixture to 255°C and maintain this temperature for 2.5 hours. This provides the necessary activation energy for the intramolecular electrophilic aromatic substitution that forms the quinoline ring.

  • Allow the reaction to cool to room temperature.

Step 3: Isolation and Purification

  • Dilute the cooled mixture with hexane (50 mL) and stir for 5 minutes. The product is insoluble in hexane, causing it to precipitate while the Dowtherm A and any unreacted starting materials remain in solution.

  • Filter the precipitate and wash thoroughly with additional hexane to remove residual solvent.

  • The resulting white solid is the desired product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. The purity can be confirmed by NMR and mass spectrometry.[4]

Therapeutic Potential and Biological Activities

Analogs of this compound exhibit significant potential across several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The quinoline-3-carboxylate scaffold is a fertile ground for the discovery of potent antiproliferative agents.[1] Several compounds from this class have demonstrated micromolar to sub-micromolar efficacy against various cancer cell lines.[1]

Mechanism of Action: The anticancer effects of these compounds are often multifactorial. A primary mechanism involves the inhibition of crucial signaling enzymes like tyrosine kinases , which are frequently overactive in cancer cells and regulate pathways controlling cell proliferation and survival.[5] By blocking these kinases, the compounds can halt the cell cycle and induce programmed cell death, or apoptosis.[5] Additionally, some analogs have been shown to up-regulate intrinsic apoptosis pathways, leading to cancer cell death.[1]

cluster_pathway Apoptosis Signaling Pathway Quinoline Quinoline-3-carboxylate Analog Bax Bax (Pro-apoptotic) Quinoline->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits CytC Cytochrome C Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway modulated by quinoline analogs.

Quantitative Data: In Vitro Cytotoxicity

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
4k 2-(4-chlorophenyl)-4-hydroxy...K562 (Leukemia)0.28[1]
4m 2-(4-fluorophenyl)-4-hydroxy...K562 (Leukemia)0.28[1]
4m 2-(4-fluorophenyl)-4-hydroxy...MCF-7 (Breast)0.33[1]
4n 2-(4-bromophenyl)-4-hydroxy...MCF-7 (Breast)0.33[1]
3g 1-(4-fluorophenyl)-4-hydroxy...HCT-116 (Colon)22.95[6][7]

Experimental Protocol: MTT Cell Viability Assay This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The quinoline core is famously the basis for the quinolone and fluoroquinolone classes of antibiotics. This compound and its analogs also demonstrate notable activity against a range of bacterial pathogens, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) species.[5][8]

Mechanism of Action: Many quinolone-based antibacterials function by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds prevent the bacteria from replicating their DNA and ultimately lead to cell death.

cluster_mechanism Antimicrobial Mechanism of Action Quinolone Quinolone Analog DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Replication DNA Replication Fork DNA_Gyrase->Replication Relieves Supercoiling DNA Bacterial DNA DNA->Replication Strand_Break Double-Strand Breaks Replication->Strand_Break Inhibition leads to Cell_Death Bacterial Cell Death Strand_Break->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by quinolone analogs.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound IDTarget MicrobeMIC (µg/mL)Reference
3l E. coli7.81[9]
3l C. albicans31.12[9]
Compound A E. coli0.125[9]
Compound 34 Gram-positive & Gram-negativeMore active than Oxolinic acid[8]

Experimental Protocol: Broth Microdilution for MIC Determination This is the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The biological activity of 4-hydroxyquinoline-3-carboxylate analogs is highly dependent on the nature and position of substituents around the core scaffold. Understanding these relationships is crucial for rational drug design.

  • At Position 3 (Carboxylate): This position is critical for activity. The ethyl ester is a common starting point, but its hydrolysis to the corresponding carboxylic acid can dramatically alter properties. For instance, converting the ester to a carboxylic acid can increase selectivity for cancer cells, potentially because the lower pKa of the acid leads to greater accumulation in the acidic tumor microenvironment.[10][11] Conversely, replacing the entire carboxylate group with other functionalities, like an acetyl group, often leads to a significant drop or complete loss of activity.

  • At Position 4 (Hydroxy): The 4-hydroxy group, which exists in tautomeric equilibrium with the 4-oxo form, is a key pharmacophoric feature. It is often involved in crucial hydrogen bonding interactions with target enzymes. For example, the carboxylate and the 4-oxo group of similar inhibitors form vital salt bridge and hydrogen bond interactions within the binding pocket of Dihydroorotate Dehydrogenase (DHODH), an anticancer target.[11]

  • At Position 7 (and the Benzene Ring): Substituents on the benzene portion of the quinoline ring modulate the compound's physicochemical properties, such as lipophilicity (π) and steric bulk (MR), which in turn govern target binding and cell permeability.[12] The 7-methoxy group of the parent compound is an electron-donating group that influences the electronic character of the ring system. Replacing it with other groups, like the electron-withdrawing trifluoromethyl (CF₃) group, can significantly alter biological activity. The position of these substituents is also vital; a 7-methoxy analog was found to be more than 10 times as active as its 5-methoxy counterpart in an antimalarial assay, highlighting the importance of precise substituent placement for optimal target engagement.

Conclusion and Future Outlook

This compound and its analogs represent a "privileged" scaffold with demonstrated and versatile therapeutic potential. The robust and adaptable Gould-Jacobs synthesis allows for the creation of diverse chemical libraries for screening. These compounds have shown significant promise as both anticancer agents, through mechanisms like tyrosine kinase inhibition and apoptosis induction, and as antimicrobial agents targeting essential bacterial enzymes.

The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships. The C3-carboxylate, C4-hydroxyl, and substitutions on the benzene ring are all critical determinants of potency and selectivity.

Future research in this area should focus on:

  • Lead Optimization: Systematically modifying lead compounds to enhance target affinity and selectivity while minimizing off-target effects.

  • Pharmacokinetic Profiling: Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of promising analogs to ensure they are viable drug candidates.[1]

  • Mechanism Deconvolution: Employing advanced chemical biology and proteomic approaches to identify the precise molecular targets for the most active compounds, moving beyond broad pathway descriptions.

By leveraging the principles of medicinal chemistry and a thorough understanding of the SAR, the 4-hydroxyquinoline-3-carboxylate scaffold will undoubtedly continue to be a valuable source of novel therapeutic agents.

References

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Biological Significance and Therapeutic Applications

Abstract

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most prolific and versatile privileged structures in medicinal chemistry.[1][2][3] Its unique physicochemical properties and synthetic tractability have allowed for the generation of a vast library of derivatives with a remarkably broad spectrum of biological activities.[1][3] This guide provides a comprehensive technical review of the biological significance of the quinoline core, intended for researchers, scientists, and drug development professionals. We will explore its historical impact, from the discovery of quinine to the development of modern targeted therapies. The narrative will dissect the diverse pharmacological activities of quinoline derivatives—including their seminal roles as antimalarial, anticancer, antibacterial, and anti-neurodegenerative agents—by examining their underlying mechanisms of action and structure-activity relationships. Furthermore, this guide presents key synthetic strategies, detailed experimental protocols for biological evaluation, and a forward-looking perspective on the enduring potential of this remarkable scaffold in the future of drug discovery.

Introduction: The Enduring Legacy of a Privileged Scaffold

Quinoline is a heterocyclic aromatic organic compound characterized by a bicyclic structure where a benzene ring is fused to a pyridine ring at two adjacent carbon atoms.[1][4][5] This deceptively simple arrangement gives rise to a stable, planar, and aromatic system with a unique distribution of electrons, making it an ideal foundation for interaction with a multitude of biological targets.[6][7]

The story of quinoline in medicine is inextricably linked with the fight against malaria. The isolation of quinine from the bark of the Cinchona tree in 1820 marked the beginning of modern chemotherapy and provided the first effective treatment for this devastating disease.[8][9] This natural product served as the structural template for a century of synthetic efforts, culminating in the development of cornerstone antimalarials like chloroquine and primaquine in the 1930s and 1940s.[9][10][11]

The term "privileged scaffold" is applied to molecular frameworks that are capable of providing ligands for more than one type of biological receptor or enzyme. The quinoline nucleus is a quintessential example, with derivatives demonstrating potent activities far beyond their original antimalarial role.[12][13][14] This versatility stems from the scaffold's ability to be readily and extensively functionalized, allowing chemists to fine-tune its steric, electronic, and pharmacokinetic properties to achieve high affinity and selectivity for diverse biological targets.[1][12]

cluster_quinoline The Quinoline Scaffold cluster_activities Diverse Biological Activities Quinoline Quinoline Core (C₉H₇N) Anticancer Anticancer Quinoline->Anticancer Targeted & Cytotoxic Agents Antimalarial Antimalarial Quinoline->Antimalarial Heme Detoxification Inhibitors Antibacterial Antibacterial Quinoline->Antibacterial DNA Gyrase Inhibitors Neuroprotective Anti-Neurodegenerative Quinoline->Neuroprotective Enzyme Modulators Other Antiviral, Anti-inflammatory, Antifungal... Quinoline->Other

Fig 1. The quinoline core as a privileged scaffold for diverse biological activities.

Pharmacological Activities & Mechanisms of Action

The true significance of the quinoline scaffold is revealed in the breadth of its pharmacological applications. Different substitution patterns on the quinoline ring system give rise to distinct mechanisms of action, which are summarized below.

Antimalarial Agents: The Foundational Success

The development of quinoline-based antimalarials has been a triumph of medicinal chemistry.[14] The primary mechanism for 4-aminoquinolines like chloroquine involves the disruption of parasite biochemistry within the host red blood cell.

  • Mechanism of Action: The malaria parasite Plasmodium falciparum digests host hemoglobin in its acidic food vacuole, releasing toxic free heme. The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates in the acidic food vacuole and caps the growing hemozoin polymer, preventing further polymerization. The resulting buildup of free heme induces oxidative stress and lyses the parasite membrane, leading to its death.[11][15]

cluster_parasite Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Lysis Parasite Lysis Heme->Lysis Accumulation Causes Hemozoin Inert Hemozoin Crystal Polymerization->Hemozoin Chloroquine Chloroquine (4-Aminoquinoline) Chloroquine->Polymerization INHIBITS

Fig 2. Mechanism of action of 4-aminoquinoline antimalarials like chloroquine.
Anticancer Agents: A Multifaceted Approach

Quinoline derivatives have emerged as powerful anticancer agents, acting through a variety of mechanisms that target the hallmarks of cancer.[1][4]

  • DNA Damage and Repair Inhibition: Certain quinoline derivatives, like the natural product camptothecin and its clinical analogs topotecan and irinotecan , function as topoisomerase I inhibitors.[10] They stabilize the covalent complex between the enzyme and DNA, leading to DNA single-strand breaks that cannot be repaired, ultimately triggering apoptosis.[16] Other derivatives act as DNA intercalating agents, distorting the double helix and interfering with replication and transcription.[16]

  • Kinase Inhibition: The quinoline scaffold is a key component in numerous small-molecule kinase inhibitors. By targeting the ATP-binding site of tyrosine kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor), these drugs disrupt signaling pathways crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[3][13][17]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle. Some quinoline compounds bind to tubulin, inhibiting its polymerization or depolymerization.[1][3][16] This disruption of microtubule dynamics arrests the cell cycle in mitosis and induces apoptotic cell death.[13]

cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Replication & Transcription Topoisomerase Topoisomerase I DNA->Topoisomerase Apoptosis Apoptosis Topoisomerase->Apoptosis Inhibition leads to Receptor Tyrosine Kinase Receptor (e.g., VEGFR) Signaling Proliferation & Angiogenesis Signaling Cascade Receptor->Signaling Signaling->Apoptosis Blockade leads to Tubulin Tubulin Polymerization (Microtubule Formation) Mitosis Mitosis Tubulin->Mitosis Mitosis->Apoptosis Arrest leads to Quinoline_Topo Quinoline-Based Topoisomerase Inhibitor Quinoline_Topo->Topoisomerase INHIBITS Quinoline_TK Quinoline-Based Kinase Inhibitor Quinoline_TK->Receptor INHIBITS Quinoline_Tubulin Quinoline-Based Tubulin Inhibitor Quinoline_Tubulin->Tubulin INHIBITS

Fig 3. Major anticancer mechanisms of quinoline-based therapeutics.
Antibacterial Agents

While the closely related quinolones (which contain a ketone at position 4) are more famous as antibiotics, quinoline derivatives themselves possess significant antibacterial properties.[18][19]

  • Mechanism of Action: Many antibacterial quinolines function by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[20][21] These enzymes are essential for bacterial DNA replication, recombination, and repair. Their inhibition prevents the bacteria from replicating their DNA and dividing, leading to cell death. The selectivity for bacterial over human topoisomerases is a key factor in their therapeutic utility.[21] These compounds have shown activity against a range of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.[18][19][22]

Anti-Neurodegenerative Agents

More recently, the quinoline scaffold has been explored for the treatment of complex neurodegenerative diseases like Alzheimer's.[23] The multifactorial nature of these diseases makes them ideal for the multi-target potential of quinoline derivatives.[24]

  • Mechanisms of Action:

    • Cholinesterase Inhibition: Some quinoline hybrids are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[25][26] Increasing acetylcholine levels in the brain is a key strategy for managing the cognitive symptoms of Alzheimer's disease.[26]

    • MAO Inhibition: Inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, can increase levels of neurotransmitters like dopamine and has neuroprotective effects.[25]

    • Metal Chelation & Amyloid-β Modulation: Derivatives like 8-hydroxyquinolines can chelate excess metal ions (e.g., Cu²⁺, Zn²⁺) that contribute to oxidative stress and promote the aggregation of amyloid-β plaques, a pathological hallmark of Alzheimer's.[23][25]

Synthetic Strategies: Building the Core

The biological utility of the quinoline scaffold is greatly enhanced by its synthetic accessibility.[1] Several classic named reactions allow for the efficient construction of the core ring system, providing a foundation for further derivatization.

  • Friedländer Synthesis: This is a straightforward condensation reaction between an o-aminobenzaldehyde or o-aminoketone and a compound containing an α-methylene group adjacent to a carbonyl.[12][27] The reaction is typically catalyzed by a base or acid. Its primary advantage is the unambiguous production of specific, substituted quinolines.[28]

  • Skraup Synthesis: Aniline is heated with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene) to produce quinoline.[27][29] It is a robust method but can be harsh and may produce byproducts.

  • Combes Synthesis: This method involves the reaction of an aniline with a β-diketone, followed by acid-catalyzed cyclization to form the quinoline ring.[27][29]

  • Doebner-von Miller Reaction: An α,β-unsaturated carbonyl compound reacts with an aniline in the presence of a Lewis acid or Brønsted acid.[27][29]

cluster_steps Friedländer Synthesis Workflow Start1 o-Aminobenzaldehyde Condensation Base or Acid-Catalyzed Aldol Condensation Start1->Condensation Start2 Compound with α-Methylene Ketone (e.g., Acetaldehyde) Start2->Condensation Dehydration Dehydration Condensation->Dehydration Cyclization Intramolecular Cyclization & Aromatization Dehydration->Cyclization Product Substituted Quinoline Cyclization->Product

Fig 4. Generalized workflow for the Friedländer synthesis of quinolines.

Representative Experimental Protocol: Assessing Antibacterial Activity

To ensure the trustworthiness and practical applicability of this guide, we present a self-validating, standard protocol for determining the antibacterial efficacy of a novel quinoline derivative.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a quinoline test compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Quinoline test compound, dissolved in a suitable solvent (e.g., DMSO) to a high-concentration stock.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (37°C).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth only) and vehicle control (broth + solvent).

Methodology:

  • Preparation of Bacterial Inoculum (Causality: Standardization is critical for reproducibility):

    • a. From an overnight culture plate, select 3-5 isolated colonies of the bacterial strain.

    • b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This ensures a consistent starting number of bacteria for the assay.

    • c. Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution of Test Compound (Causality: Establishes a concentration gradient):

    • a. Add 100 µL of CAMHB to all wells of a 96-well plate.

    • b. In the first column, add a calculated volume of the quinoline stock solution to achieve twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, the starting concentration in the first well is 256 µg/mL).

    • c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last dilution column. This creates a range of concentrations to test.

  • Inoculation:

    • a. Add 100 µL of the prepared bacterial inoculum (from Step 1c) to each well containing the test compound dilutions. This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range.

    • b. Include control wells:

      • Growth Control: 100 µL CAMHB + 100 µL inoculum (no compound).

      • Sterility Control: 200 µL CAMHB only (no inoculum).

      • Vehicle Control: Serially diluted solvent + inoculum (to ensure the solvent itself is not inhibitory).

      • Positive Control: Serially diluted standard antibiotic + inoculum.

  • Incubation:

    • a. Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the Results:

    • a. The MIC is determined as the lowest concentration of the quinoline compound at which there is no visible growth (i.e., the well is clear). This can be assessed by eye or by reading the optical density (OD) at 600 nm with a plate reader. The MIC well will have an OD similar to the sterility control.

Summary and Future Perspectives

The quinoline scaffold has proven to be an exceptionally fruitful starting point for drug discovery. Its historical success in antimalarial therapy has paved the way for its application in a vast range of diseases, most notably cancer, bacterial infections, and neurodegenerative disorders.[30][31][32]

Prominent Quinoline-Based Drugs Therapeutic Class Primary Indication(s)
Quinine [8][33]AntimalarialMalaria
Chloroquine [8][10]Antimalarial, Anti-inflammatoryMalaria, Rheumatoid Arthritis, Lupus
Mefloquine [10][33]AntimalarialMalaria (treatment and prophylaxis)
Bedaquiline [10][11]AntitubercularMultidrug-resistant Tuberculosis
Topotecan [10]Anticancer (Topoisomerase I Inhibitor)Ovarian Cancer, Lung Cancer
Cabozantinib Anticancer (Tyrosine Kinase Inhibitor)Thyroid Cancer, Renal Cell Carcinoma
Lenvatinib Anticancer (Tyrosine Kinase Inhibitor)Thyroid Cancer, Renal Cell Carcinoma
Clioquinol [23]Antifungal, Antiprotozoal(Topical use; investigated for neurodegenerative diseases)
Table 1. A selection of prominent drugs based on the quinoline scaffold.

The future of quinoline-based drug development remains bright. Emerging applications include their use as fibroblast activation protein inhibitors (FAPI) for PET imaging in oncology, offering new diagnostic tools.[34] The challenge of drug resistance, particularly in infectious diseases and cancer, necessitates the continued exploration of novel quinoline derivatives with new mechanisms of action or the ability to overcome existing resistance pathways.[4][9] By leveraging established synthetic methodologies and modern drug design principles, the quinoline scaffold will undoubtedly continue to be a cornerstone of medicinal chemistry, providing novel therapeutic agents to address unmet medical needs for years to come.

References

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a detailed protocol for the synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a functionalized quinoline derivative. The synthesis is achieved through the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline ring system.[3][4] The protocol involves a two-step sequence: an initial condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][5] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and the rationale behind critical process parameters.

Scientific Principles and Reaction Mechanism

The synthesis of the target quinoline is accomplished via the Gould-Jacobs reaction, which was first reported in 1939.[1][4] This reaction is a cornerstone of heterocyclic chemistry for preparing 4-hydroxyquinoline derivatives from anilines.[3][6] The overall transformation proceeds in two distinct, sequential stages: nucleophilic substitution-elimination followed by thermal electrocyclization.

Stage 1: Formation of the Anilinomethylenemalonate Intermediate

The reaction commences with the nucleophilic attack of the amino group of 3-methoxyaniline on one of the electrophilic olefinic carbons of diethyl ethoxymethylenemalonate (DEEM).[7][8] This is followed by the elimination of an ethanol molecule to yield the stable intermediate, diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate. This initial condensation step is typically performed at a moderate temperature (100-130 °C) and serves to couple the two primary synthons.[1]

Stage 2: Thermal Cyclization

The critical ring-forming step is an intramolecular 6-electron electrocyclization.[3][7] This reaction requires significant thermal energy, typically necessitating temperatures in excess of 250 °C, to overcome the activation barrier for cyclization.[1][5] The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial to achieve and maintain the required temperature uniformly.[5] The cyclization occurs at the ortho-position of the aniline ring that is not sterically hindered by the methoxy group. Following the ring closure, a second molecule of ethanol is eliminated, leading to the formation of the aromatic quinoline ring. The product, this compound, exists in tautomeric equilibrium with its 4-oxo form, with the 4-hydroxy tautomer being predominant.[3][7]

Below is a diagram illustrating the reaction mechanism.

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product R1 3-Methoxyaniline R2 Diethyl Ethoxymethylenemalonate (DEEM) IM Diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate R1->IM Condensation (125°C) - EtOH R2->IM P This compound IM->P Thermal Cyclization (255°C in Dowtherm A) - EtOH Experimental_Workflow A Step 1: Charge Reagents Combine 3-Methoxyaniline and DEEM in a flask. B Step 2: Condensation Heat mixture to 125°C for 1 hour with stirring. A->B Heat C Step 3: Prepare for Cyclization Add Dowtherm A to the reaction mixture. B->C Add Solvent D Step 4: Thermal Cyclization Heat to 255°C and maintain for 2.5 hours. C->D Heat E Step 5: Isolation Cool to room temp. and add hexane to precipitate the product. D->E Cool & Precipitate F Step 6: Filtration & Washing Collect the solid by vacuum filtration and wash thoroughly with hexane. E->F Filter G Step 7: Drying Dry the solid product under vacuum. F->G Dry H Final Product This compound G->H

References

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors Using Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for Kinase Inhibitors

The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Its structural versatility allows for the development of derivatives that can precisely interact with various biological targets.[4][5] Among these targets, protein kinases have emerged as one of the most critical classes for therapeutic intervention, particularly in oncology.[6] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making the discovery of novel kinase inhibitors a central goal in drug development.[6][7]

This application note describes a comprehensive, validated workflow for the high-throughput screening (HTS) of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (EMQC) , a quinoline derivative with potential as a kinase modulator. We present a detailed protocol using a robust, fluorescence-based biochemical assay suitable for identifying and characterizing inhibitors of a representative tyrosine kinase.

Table 1: Physicochemical Properties of this compound (EMQC)

PropertyValueSource
CAS Number 63463-15-0[8][9]
Molecular Formula C₁₃H₁₃NO₄[9][10]
Molecular Weight 247.25 g/mol [10]
Melting Point ~275 °C[9][10]
Appearance SolidN/A

The methodologies outlined herein are designed to be adaptable for screening EMQC against a broad panel of kinases, providing a foundational strategy for hit identification, confirmation, and potency determination in an automated HTS environment.[11][12]

Assay Principle: TR-FRET for Universal Kinase Activity Detection

To screen for kinase inhibitors, a universal and HTS-compatible assay is paramount. We have selected a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that quantifies the universal product of all kinase reactions: adenosine diphosphate (ADP). This approach offers broad applicability across the kinome and is less susceptible to interference from colored or fluorescent compounds than other methods.[13]

The assay principle is as follows:

  • A kinase enzyme phosphorylates its specific substrate, consuming ATP and generating ADP in the process.

  • The detection system includes a Europium (Eu)-chelate-labeled anti-ADP antibody (donor) and an Alexa Fluor® 647-labeled ADP tracer (acceptor).

  • In the absence of kinase activity (no ADP production), the tracer binds to the antibody, bringing the Eu-chelate and Alexa Fluor® 647 into close proximity. Excitation of the donor results in a high FRET signal.

  • When the kinase is active, the produced ADP competes with the tracer for binding to the antibody. This displacement separates the donor and acceptor, leading to a decrease in the FRET signal.

  • Inhibitors of the kinase, such as potential hits from the EMQC library, will prevent ADP formation, thus maintaining a high FRET signal.

This "signal-decrease" format is robust, homogeneous (mix-and-read), and highly amenable to miniaturization in 384- and 1536-well plate formats.[6][13]

Assay_Principle cluster_0 Low Kinase Activity (Inhibition) cluster_1 High Kinase Activity (No Inhibition) NoADP No ADP Produced Tracer ADP-Tracer (Acceptor) Antibody Anti-ADP Antibody (Eu-Donor) Tracer->Antibody Binding HighFRET High TR-FRET Signal Antibody->HighFRET Proximity Leads To Kinase Kinase + ATP + Substrate ADP ADP Produced Kinase->ADP Reaction Antibody_2 Anti-ADP Antibody (Eu-Donor) ADP->Antibody_2 Binding Tracer_2 ADP-Tracer (Displaced) Tracer_2->Antibody_2 Competition LowFRET Low TR-FRET Signal Antibody_2->LowFRET Separation Leads To

Caption: TR-FRET based kinase assay principle.

Materials and Equipment

Reagents:

  • This compound (EMQC)

  • Dimethyl sulfoxide (DMSO), ACS Grade

  • Tyrosine Kinase (e.g., Abl1, Src), active, purified

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Adenosine triphosphate (ATP), molecular biology grade

  • Staurosporine (positive control inhibitor)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific) or similar TR-FRET ADP detection system

  • Nuclease-free water

Equipment:

  • Multimode microplate reader with TR-FRET capability (e.g., PerkinElmer EnVision®, BMG PHERAstar®)

  • Automated liquid handler (e.g., Beckman Coulter Echo®, Agilent Bravo) for low-volume dispensing

  • Plate centrifuge

  • 384-well, low-volume, black assay plates (e.g., Corning® 384-Well Low Volume Black Round Bottom PS Microplate)

  • Acoustic-compatible compound source plates

Detailed Protocols

Phase I: Compound Preparation

Causality: Proper compound handling is critical to ensure data integrity. Using DMSO as a solvent is standard for HTS due to its ability to dissolve a wide range of organic molecules.[14] Serial dilutions are necessary to determine potency (IC₅₀).

  • Stock Solution: Prepare a 10 mM stock solution of EMQC in 100% DMSO. Ensure complete dissolution.

  • Intermediate Plate: Create an intermediate 100 µM plate by diluting the stock solution 1:100 in DMSO.

  • Dose-Response Plate: For IC₅₀ determination, perform a 10-point, 3-fold serial dilution in DMSO, starting from the 10 mM stock, to generate a concentration range for potency testing.

  • Control Compounds: Prepare a 10 mM stock of Staurosporine in DMSO.

Phase II: Assay Development & Optimization

Causality: Before screening, the assay must be optimized to ensure it is sensitive, robust, and cost-effective. Screening at the apparent Michaelis constant (Km) for ATP provides a balanced sensitivity for detecting both competitive and non-competitive inhibitors.

  • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal window (typically an EC₈₀ concentration) within the linear phase of the reaction.

  • ATP Km Determination: Perform the kinase reaction with varying ATP concentrations (e.g., 0.1 µM to 1 mM) at the optimized enzyme concentration. Plot the reaction velocity against ATP concentration and fit to the Michaelis-Menten equation to determine the apparent ATP Km.

  • Z' Factor Validation: Run a "dry run" plate with 16-24 wells of positive controls (DMSO only, 100% activity) and negative controls (saturating concentration of Staurosporine, 0% activity).[14] The assay is deemed robust for HTS if the Z' factor is consistently > 0.5.

    Z' Factor Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (where σ is the standard deviation and μ is the mean of the controls)

Phase III: Primary HTS Protocol (Single Concentration)

Causality: The primary screen aims to rapidly identify "hits" from a large library by testing at a single, relatively high concentration (e.g., 10 µM) to maximize the chances of detecting activity.[12][14]

Table 2: 384-Well Plate Layout for Primary Screen

Columns 1-2Columns 3-22Columns 23-24
Negative Control EMQC Samples Positive Control
(Staurosporine)(10 µM final)(DMSO Vehicle)

Table 3: Reagent Dispensing Protocol (384-Well Format)

StepReagentVolumeAction
1EMQC or Controls in DMSO50 nLDispense compound/control to assay plate using an acoustic liquid handler.
2Kinase + Substrate Mix5 µLAdd kinase and substrate in kinase buffer.
3IncubationN/AIncubate for 10 min at room temperature to allow compound-enzyme interaction.
4ATP Solution5 µLAdd ATP (at 2x final Km concentration) to initiate the reaction.
5IncubationN/AIncubate for 60 min at room temperature.
6TR-FRET Detection Mix10 µLAdd the Eu-Ab and ADP-Tracer mix to stop the reaction and initiate detection.
7IncubationN/AIncubate for 60 min at room temperature (protected from light).
8Plate ReadingN/ARead on a TR-FRET enabled plate reader (Ex: 340 nm, Em: 615 nm and 665 nm).
Phase IV: Data Analysis and Hit Identification

Causality: Raw HTS data must be normalized and analyzed statistically to confidently identify compounds that exhibit significant activity beyond the normal variation of the assay.[11][15]

  • Calculate TR-FRET Ratio: Ratio = (Emission_665nm / Emission_615nm) * 10000

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

  • Hit Selection: A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold, often three times the standard deviation of the positive control wells (e.g., >50% inhibition).[16]

HTS_Workflow cluster_screening HTS & Hit Identification cluster_validation Hit Validation CompoundPlating 1. Compound Plating (EMQC, Controls) ReagentAddition 2. Reagent Addition (Kinase, ATP) CompoundPlating->ReagentAddition PlateReading 3. Plate Reading (TR-FRET) ReagentAddition->PlateReading DataNormalization 4. Data Normalization (% Inhibition Calc.) PlateReading->DataNormalization HitSelection 5. Hit Selection (Thresholding) DataNormalization->HitSelection HitConfirmation 6. Hit Re-test (Fresh Compound) HitSelection->HitConfirmation Primary Hits DoseResponse 7. Dose-Response Assay (10-point curve) HitConfirmation->DoseResponse IC50 8. IC50 Determination DoseResponse->IC50 SAR 9. Structure-Activity Relationship (SAR) IC50->SAR

Caption: High-level workflow for HTS and hit validation.

Phase V: Hit Confirmation and Potency Determination

Causality: Primary hits must be re-tested from fresh stock solutions to eliminate false positives arising from compound aggregation or assay artifacts.[17] Determining the IC₅₀ value provides a quantitative measure of a compound's potency, which is essential for lead optimization.[15]

  • Re-test Hits: Re-test all primary hits at the same single concentration using a freshly prepared sample of EMQC.

  • Dose-Response: For confirmed hits, perform the kinase assay using the 10-point serial dilution plate prepared in Phase I.

  • IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the EMQC concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 4: Example Dose-Response Data for a Confirmed Hit

EMQC Conc. (µM)% Inhibition
30.098.5
10.095.2
3.3389.1
1.1175.4
0.3751.2
0.1228.3
0.0410.1
0.012.5
Calculated IC₅₀ 0.41 µM

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z' Factor (<0.5) - Reagent instability- Inconsistent liquid handling- Suboptimal reagent concentrations- Prepare fresh reagents daily.- Verify liquid handler calibration and performance.- Re-optimize enzyme and ATP concentrations.
High Well-to-Well Variability - Incomplete mixing- Bubbles in wells- Edge effects on the plate- Briefly centrifuge plates after reagent addition.- Use a de-bubbler or check dispenser for bubble formation.- Avoid using the outer rows/columns for samples if edge effects are significant.
False Positives - Compound auto-fluorescence- Compound aggregation- Assay technology interference- Pre-read plates after compound addition to flag fluorescent compounds.- Add 0.01% Triton X-100 to the assay buffer.- Confirm hits in an orthogonal assay (e.g., luminescence-based ADP-Glo™).

Conclusion

This application note provides a robust and validated framework for utilizing this compound (EMQC) in a high-throughput screening campaign for the discovery of novel kinase inhibitors. The detailed protocols, from initial compound handling to final IC₅₀ determination, are grounded in established HTS principles to ensure data quality and reliability.[18][19] By employing a universal TR-FRET based assay, this workflow is readily adaptable to a wide range of kinase targets, positioning EMQC as a valuable starting point for hit identification and subsequent lead optimization programs in drug discovery.

References

Application Notes and Protocols for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] In oncology, quinoline derivatives have garnered significant attention, with several compounds progressing through clinical trials and into approved anticancer drugs.[2] Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of DNA synthesis to the disruption of critical signaling pathways that govern cell proliferation, survival, and migration.[1][2]

This document provides a detailed guide for the investigation of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate , a specific quinoline derivative, in the context of cancer cell line studies. While extensive research on this particular molecule is emerging, its structural similarity to other biologically active quinolines suggests a strong potential for anticancer activity. These notes will therefore equip researchers with the foundational knowledge and detailed protocols necessary to systematically evaluate its efficacy and elucidate its mechanism of action. We will proceed from the hypothesis that, like many of its chemical relatives, this compound may induce antiproliferative effects through the induction of apoptosis and cell cycle arrest.

Hypothesized Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on the established activities of similar quinoline-based compounds, we can hypothesize a plausible mechanism of action for this compound. Many quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, often at the G2/M phase.[1][3][4] A potential signaling pathway is outlined below.

Hypothesized_Signaling_Pathway Hypothesized Signaling Pathway for this compound Compound This compound Cell Cancer Cell Compound->Cell Treatment ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS p53 ↑ p53 Activation Cell->p53 Mitochondria Mitochondrial Stress ROS->Mitochondria Induces Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M G2/M Phase Arrest Caspase3->G2M Can be associated with p21 ↑ p21 Expression p53->p21 p21->G2M Induces

Caption: Hypothesized signaling pathway for this compound.

This proposed mechanism suggests that the compound may increase intracellular reactive oxygen species (ROS), leading to mitochondrial stress.[3][5] This in turn can alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of the caspase cascade (Caspase-9 and -3) and culminating in apoptosis.[6] Concurrently, the compound might activate tumor suppressor proteins like p53, which can upregulate p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest at the G2/M checkpoint.[7]

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for characterizing the anticancer properties of a novel compound. The following workflow provides a logical progression from broad screening to detailed mechanistic studies.

Experimental_Workflow Experimental Workflow for Anticancer Compound Evaluation Start Start: Compound Synthesis & Characterization Screening 1. Cell Viability Screening (MTT Assay) Start->Screening IC50 2. Determine IC50 Values Screening->IC50 CellCycle 3. Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis 4. Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Mechanism 5. Mechanistic Studies (Western Blot) CellCycle->Mechanism Apoptosis->Mechanism Conclusion Conclusion: Efficacy & Mechanism of Action Mechanism->Conclusion

Caption: A systematic workflow for evaluating a novel anticancer compound.

Detailed Experimental Protocols

The following protocols are foundational for the study of a novel anticancer agent. They are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (specific to cell line)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., acidified isopropanol or DMSO)[9]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8][9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[8][9]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to reduce background noise.[9]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cancer Cell LineTreatment Duration (hr)IC50 (µM) - Hypothetical Data
MCF-7 (Breast)4812.5
A549 (Lung)488.2
HCT-116 (Colon)4815.1
Normal Fibroblasts48>100
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique uses propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11] An accumulation of cells in a specific phase suggests that the compound may be interfering with cell cycle progression at that checkpoint.

Materials:

  • Cancer cells treated with the test compound (at IC50 concentration) and vehicle control.

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol[12]

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the compound (e.g., at its IC50 and 2x IC50 concentrations) for 24 or 48 hours. Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing, and fix overnight or for at least 30 minutes at 4°C.[12]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution.[12]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the PE channel. Collect at least 10,000-20,000 events per sample.[13]

Data Analysis:

  • Generate a DNA content frequency histogram.

  • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]

  • A significant increase in the G2/M population in treated cells compared to the control would indicate a G2/M arrest. The appearance of a sub-G1 peak can be indicative of apoptosis.[10]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these cells. Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[14]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis protocol. Harvest all cells (adherent and floating) and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15]

Data Analysis:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

Western blotting is used to detect specific proteins in a sample and can provide insights into the molecular mechanisms affected by the compound.[16]

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Treat cells with the compound for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer.[17]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) from each sample and separate them by size on an SDS-polyacrylamide gel.[17]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the appropriate primary antibody overnight at 4°C.[16]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[18]

Data Analysis:

  • Compare the expression levels of target proteins between treated and control samples.

  • An increase in cleaved-Caspase-3, Bax, p53, and p21, along with a decrease in Bcl-2, would support the hypothesized mechanism of action.

  • Use a loading control like β-actin to ensure equal protein loading across all lanes.

Conclusion

This application note provides a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. By following the outlined experimental workflow and detailed protocols, researchers can effectively assess its cytotoxic activity across various cancer cell lines, determine its impact on cell cycle progression and apoptosis, and begin to unravel its underlying molecular mechanisms. The insights gained from these studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

Application Notes and Protocols: A Guide to the Experimental Design for Testing the Antioxidant Properties of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in the Fight Against Oxidative Stress

In the landscape of medicinal chemistry, quinoline and its derivatives are recognized as "privileged scaffolds" due to their presence in a wide array of pharmacologically active compounds.[1] These heterocyclic molecules are foundational to drugs with applications ranging from anticancer to antimicrobial and anti-inflammatory agents.[1] A critical aspect of many pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders, is the imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them—a state known as oxidative stress.[2] This has spurred significant interest in the antioxidant potential of novel synthetic compounds.

Evaluating the antioxidant properties of new quinoline derivatives is a crucial early step in the drug discovery pipeline.[1][3] Such assessments help to elucidate mechanisms of action, establish structure-activity relationships (SAR), and identify promising candidates for further development. This guide provides a comprehensive overview of robust, field-proven experimental designs for characterizing the antioxidant profile of quinoline derivatives, moving from fundamental chemical assays to more biologically relevant enzymatic assessments. We will explore the causality behind protocol choices, ensuring that each method serves as a self-validating system for generating reliable and reproducible data.

Part 1: Direct Radical Scavenging Activity (Chemical Assays)

The most direct measure of antioxidant activity is the ability of a compound to neutralize stable free radicals. These assays are rapid, cost-effective, and ideal for initial high-throughput screening of a library of quinoline derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay: The DPPH assay is a widely used method to assess a compound's ability to act as a free radical scavenger or hydrogen donor.[4][5] The DPPH radical is a stable, deep purple-colored molecule with a characteristic absorbance maximum around 517 nm.[6] When a quinoline derivative (or any antioxidant) donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, diphenylpicrylhydrazine. This process leads to a stoichiometric loss of the violet color, which is proportional to the concentration and potency of the antioxidant.[5][6]

Experimental Workflow: DPPH Assay

prep_dpph Prepare 0.1 mM DPPH working solution in methanol reaction Mix DPPH solution with sample/control/blank in a 96-well plate or cuvette prep_dpph->reaction prep_samples Prepare serial dilutions of quinoline derivatives & control (e.g., Ascorbic Acid) prep_samples->reaction incubation Incubate in the dark at room temperature (typically 30 min) reaction->incubation measurement Measure absorbance at 517 nm using a spectrophotometer incubation->measurement analysis Calculate % Inhibition and determine IC50 value measurement->analysis cluster_0 Radical Generation (12-16h prior) cluster_1 Assay Execution abts_stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate mix_react Mix solutions in equal volumes abts_stock->mix_react incubate_dark Incubate in dark at RT for 12-16 hours mix_react->incubate_dark adjust_abs Dilute ABTS•+ solution with buffer to an absorbance of ~0.70 at 734 nm incubate_dark->adjust_abs reaction Add diluted ABTS•+ to sample/control/blank adjust_abs->reaction prep_samples Prepare serial dilutions of quinoline derivatives & Trolox prep_samples->reaction measurement Incubate (e.g., 5-6 min) & measure absorbance at 734 nm reaction->measurement analysis Calculate TEAC value measurement->analysis Xanthine Xanthine + Xanthine Oxidase Superoxide Superoxide Radical (O₂•⁻) Xanthine->Superoxide Generates Detector Detector Dye (e.g., WST-1) Superoxide->Detector Reduces SOD SOD (from sample) Superoxide->SOD Competitively Scavenged Colored Colored Product (Absorbance ↑) Detector->Colored Products H₂O₂ + O₂ SOD->Products Catalyzes H2O2 2 H₂O₂ (Hydrogen Peroxide) CAT Catalase (from sample) H2O2->CAT Products 2 H₂O + O₂ (Water + Oxygen) CAT->Products Catalyzes Decomposition cluster_0 GPx Reaction cluster_1 Recycling & Detection H2O2 H₂O₂ (Substrate) GPx GPx (from Sample) H2O2->GPx GSSG GSSG (Oxidized) GPx->GSSG H2O 2 H₂O GPx->H2O GSH 2 GSH (Reduced) GSH->GPx GSSG_input GSSG->GSSG_input Recycled GR Glutathione Reductase (Excess) NADP NADP⁺ (No Absorbance at 340 nm) GR->NADP GSH_recycled 2 GSH GR->GSH_recycled NADPH NADPH (Absorbs at 340 nm) NADPH->GR GSSG_input->GR

References

Application Notes & Protocols: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate as a Chemical Probe for Interrogating the Hypoxia Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate as a chemical probe. This document outlines the hypothesized mechanism of action, protocols for target validation, and best practices for its application in studying the hypoxia-inducible factor (HIF) signaling pathway.

Introduction: The Rationale for a Novel Hypoxia Pathway Probe

The cellular response to low oxygen tension (hypoxia) is a fundamental process in both normal physiology and a range of pathologies, including cancer, ischemia, and inflammation.[1][2] A master regulator of this response is the Hypoxia-Inducible Factor (HIF), a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).[1][3][4][5]

Under normoxic conditions, HIF-α subunits are targeted for proteasomal degradation via hydroxylation by HIF prolyl hydroxylase (PHD) enzymes.[6][7][8] This hydroxylation allows for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[9] Small molecule inhibitors of PHD enzymes can mimic a hypoxic state by preventing HIF-α hydroxylation, leading to its stabilization and the subsequent activation of HIF-target genes.[3][6][10]

This compound belongs to the quinoline class of compounds, derivatives of which have shown a broad spectrum of biological activities.[11][12][13] Based on structural similarities to known PHD inhibitors, such as Ethyl 3,4-dihydroxybenzoate, it is hypothesized that this compound functions as a competitive inhibitor of PHD enzymes.[14] This positions it as a valuable chemical probe to pharmacologically induce and study the HIF signaling cascade.

A high-quality chemical probe should be potent, selective, and demonstrate target engagement in a cellular context.[15][16] This guide provides a framework for the validation and application of this compound to meet these criteria.

Hypothesized Mechanism of Action

This compound is proposed to act as a PHD inhibitor. By occupying the 2-oxoglutarate binding site of PHD enzymes, it prevents the hydroxylation of proline residues on HIF-1α.[7] This leads to the stabilization of HIF-1α, its translocation to the nucleus, dimerization with HIF-1β, and subsequent binding to Hypoxia Response Elements (HREs) in the promoters of target genes.

HIF_Pathway_Inhibition cluster_normoxia Normoxia cluster_probe With this compound HIF-1α HIF-1α PHD PHD HIF-1α->PHD Prolyl Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation Probe Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate Probe->PHD Inhibition HIF-1α_stabilized HIF-1α (Stabilized) HIF_Complex HIF-1α/HIF-1β Complex HIF-1α_stabilized->HIF_Complex HIF-1β HIF-1β HIF-1β->HIF_Complex HRE HRE Activation HIF_Complex->HRE Nuclear Translocation TargetGenes Target Gene Expression (e.g., VEGF) HRE->TargetGenes

Caption: Hypothesized mechanism of this compound action.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueSource
CAS Number 63463-15-0[17]
Molecular Formula C13H13NO4[18]
Molecular Weight 247.25 g/mol [17][18]
Appearance Pale yellow to beige crystalline powder[19]
Melting Point 275 °C[18]
Solubility Insoluble in water; Soluble in ethanol and DMSO[19]

Stock Solution Preparation: For in vitro studies, prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Due to its limited water solubility, ensure the final DMSO concentration in cell culture media does not exceed 0.5% to avoid solvent-induced artifacts.

Experimental Protocols: Validation and Application

The following protocols provide a workflow to validate this compound as a chemical probe for the HIF pathway.

Validation_Workflow cluster_validation Probe Validation Workflow A Step 1: Purity and Identity Confirmation B Step 2: In Vitro PHD2 Inhibition Assay A->B C Step 3: Cellular Target Engagement (HIF-1α Stabilization) B->C D Step 4: Downstream Target Gene Expression Analysis C->D E Step 5: Cellular Phenotypic Assays D->E

Caption: A stepwise workflow for the validation of the chemical probe.

Protocol 1: Cellular Target Engagement - HIF-1α Stabilization Assay

This protocol is designed to determine if this compound can stabilize HIF-1α protein levels in a cellular context.

Materials:

  • Human cell line (e.g., HeLa, MCF-7, or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (10 mM stock in DMSO)

  • Positive control: Deferoxamine (DFO) or Dimethyloxalylglycine (DMOG)

  • Vehicle control: DMSO

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody: anti-HIF-1α

  • Primary antibody: anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

    • Include a positive control (e.g., 100 µM DFO or 1 mM DMOG) and a vehicle control (DMSO at the highest concentration used for the test compound).

    • Aspirate the old medium and replace it with the treatment media.

  • Incubation: Incubate cells for 4-6 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary anti-HIF-1α antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and develop with a chemiluminescent substrate.

    • Strip and re-probe the membrane for β-actin as a loading control.

Expected Outcome: A dose-dependent increase in the HIF-1α protein band intensity should be observed in cells treated with this compound, similar to the positive control.

Protocol 2: Downstream Target Gene Expression Analysis by qRT-PCR

This protocol measures the transcriptional activation of known HIF-1 target genes, such as VEGFA or GLUT1, following treatment with the probe.

Materials:

  • Treated cell lysates from Protocol 1 (or a parallel experiment)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (VEGFA, GLUT1) and a housekeeping gene (GAPDH, ACTB)

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for a longer duration (e.g., 12-24 hours) to allow for transcriptional changes.

  • RNA Extraction: Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a SYBR Green or TaqMan master mix.

    • Run the qPCR on a real-time PCR system.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.

Expected Outcome: A dose-dependent increase in the mRNA levels of HIF-1 target genes should be observed in cells treated with the probe.

Best Practices and Considerations

  • Selectivity Profiling: To establish the probe's selectivity, it is recommended to test its activity against other 2-oxoglutarate-dependent dioxygenases.

  • Use of a Negative Control: The synthesis of a structurally similar but inactive analog can be a powerful tool to control for off-target effects.

  • Cell-Type Specificity: The magnitude of the HIF response can vary between different cell types. It is advisable to characterize the probe's activity in the specific cellular model of interest.

  • Cytotoxicity: Determine the cytotoxic concentration of the probe using assays such as MTT or LDH to ensure that the observed effects are not due to cell death.

Conclusion

This compound presents a promising chemical probe for the investigation of the HIF signaling pathway. Its proposed mechanism as a PHD inhibitor allows for the pharmacological manipulation of HIF-1α stability, providing a valuable tool for studying the cellular responses to hypoxia. The protocols outlined in these notes provide a robust framework for its validation and application in diverse research settings.

References

Application Note: Quantitative Bioanalysis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in human plasma. Designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology, this application note details a complete workflow from sample preparation to final data analysis. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is presented with a focus on the scientific rationale behind procedural choices, ensuring robustness, accuracy, and adherence to international bioanalytical method validation guidelines.

Introduction and Scientific Background

This compound is a quinoline derivative of interest in pharmaceutical development. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Accurate quantification of this compound in biological matrices is paramount for elucidating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), which are critical components of preclinical and clinical drug evaluation.

The inherent complexity of biological samples like plasma necessitates a highly selective and sensitive analytical method.[3][4] Plasma contains a multitude of endogenous components, such as proteins, lipids, and salts, that can interfere with analysis and adversely affect the ionization of the target analyte in the mass spectrometer—a phenomenon known as the matrix effect.[5] Therefore, a robust sample preparation strategy coupled with the specificity of tandem mass spectrometry is essential for reliable quantification.

This guide is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the proposed methodology aligns with the highest standards of scientific integrity and is suitable for regulatory submission.[6][7][8]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 63463-15-0[9][10]
Molecular Formula C13H13NO4[11]
Molecular Weight 247.25 g/mol [9][11]
Melting Point 275 °C[11][12]
Predicted pKa 2.48 ± 0.50[12]
Predicted XLogP3 3.83[11]

The compound's relatively high lipophilicity (XLogP3 of 3.83) and basic nitrogen atom on the quinoline ring are key considerations for selecting appropriate sample extraction and chromatographic conditions.

Bioanalytical Method Workflow

The overall workflow is designed to ensure the efficient, accurate, and reproducible quantification of the analyte. The process begins with sample receipt and culminates in the final concentration determination, with critical quality control checks at each stage.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Receipt Sample Receipt (Plasma, Frozen) Thawing Sample Thawing (Controlled) Sample_Receipt->Thawing 1. Spiking Spiking with Internal Standard Thawing->Spiking 2. Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation 3. Centrifugation Centrifugation Precipitation->Centrifugation 4. Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer 5. Evaporation Evaporation (Nitrogen Stream) Supernatant_Transfer->Evaporation 6. Reconstitution Reconstitution Evaporation->Reconstitution 7. Injection UPLC Injection Reconstitution->Injection 8. Separation Chromatographic Separation Detection MS/MS Detection (MRM Mode) Separation->Detection 9. Ionization Integration Peak Integration Detection->Integration 10. Calibration Calibration Curve Regression Integration->Calibration 11. Quantification Concentration Calculation Calibration->Quantification 12. Reporting Reporting Quantification->Reporting 13.

Caption: High-level workflow for the bioanalysis of this compound.

Experimental Protocols

Selection and Preparation of Internal Standard (IS)

Rationale: An ideal internal standard is crucial for correcting variability during sample preparation and analysis.[13] A stable isotope-labeled (SIL) version of the analyte is the gold standard as it shares near-identical physicochemical properties, ensuring it tracks the analyte's behavior through extraction and ionization without co-eluting at the same mass-to-charge ratio.[5][6]

Protocol:

  • Selection: Utilize this compound-d5 (or another appropriate deuterated variant) as the internal standard.

  • Stock Solution (1 mg/mL): Accurately weigh ~2 mg of the IS and dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Solution (100 ng/mL): Serially dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final working concentration of 100 ng/mL. This concentration should be chosen to yield a robust detector response without causing saturation.

Preparation of Calibration Standards and Quality Control Samples

Rationale: Calibration standards are used to construct a standard curve from which the concentration of the analyte in unknown samples is determined. Quality control (QC) samples, prepared at multiple concentrations within the calibration range, are analyzed with each batch to ensure the accuracy and precision of the method during routine analysis.[14]

Protocol:

  • Analyte Stock Solution (1 mg/mL): Prepare a primary stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution in 50:50 acetonitrile:water to cover the intended calibration range (e.g., 10 to 10,000 ng/mL).

  • Calibration Standards (in plasma): Spike 95 µL of blank human plasma with 5 µL of the appropriate working standard solution to create calibration standards with a final concentration range of 0.5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in bulk by spiking blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): e.g., 0.5 ng/mL

    • Low QC (LQC): e.g., 1.5 ng/mL (approx. 3x LLOQ)

    • Medium QC (MQC): e.g., 150 ng/mL

    • High QC (HQC): e.g., 400 ng/mL (approx. 80% of Upper Limit)

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can otherwise foul the analytical column and suppress the MS signal.[15] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule drugs, like the target analyte, in solution.

Protocol:

  • Aliquot 50 µL of each standard, QC, or study sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to all samples except for the blank matrix samples (to which 10 µL of 50:50 acetonitrile:water is added).

  • Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge to settle any particulates before injection.

LC-MS/MS Instrumentation and Conditions

Rationale: The combination of Ultra-Performance Liquid Chromatography (UPLC) and tandem mass spectrometry (MS/MS) provides rapid separation and highly selective, sensitive detection. A reversed-phase C18 column is suitable for retaining the lipophilic quinoline analyte. A gradient elution with an acidified mobile phase (using formic or acetic acid) ensures good peak shape and promotes efficient protonation for positive mode electrospray ionization (ESI). Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum specificity and sensitivity.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 2.5 min, hold 0.5 min, return to 10% B and re-equilibrate
Injection Volume 5 µL
Column Temp 40 °C
MS System Sciex API 5500 or equivalent Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp 550 °C
MRM Transitions Analyte: m/z 248.1 → 202.1 (Quantifier), 248.1 → 174.1 (Qualifier) IS (-d5): m/z 253.1 → 207.1

Note: MRM transitions are hypothetical and must be optimized empirically by infusing a standard solution of the analyte and IS into the mass spectrometer.

Method Validation

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with regulatory guidelines.[5][7][14] The key validation parameters are summarized below.

Validation_Parameters Validation Bioanalytical Method Validation (BMV) Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Calibration Calibration Curve (Linearity & Range) Validation->Calibration LLOQ Sensitivity (LLOQ) Validation->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) Validation->Stability Recovery Extraction Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect

Caption: Core parameters for bioanalytical method validation.

Summary of Acceptance Criteria
Validation ParameterAcceptance Criteria (FDA/EMA Guidelines)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy Mean concentration at each QC level (except LLOQ) within ±15% of the nominal value.
Precision Coefficient of variation (%CV) at each QC level (except LLOQ) should not exceed 15%.
LLOQ Analyte response should be ≥ 5 times the blank response. Accuracy within ±20% and Precision ≤ 20%.
Stability Mean concentrations of stability samples should be within ±15% of the nominal concentration.
Matrix Effect The %CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery Should be consistent and reproducible, though no specific value is mandated.

Conclusion

The described LC-MS/MS method provides a robust and reliable framework for the quantification of this compound in human plasma. The combination of a straightforward protein precipitation sample preparation protocol with the speed and selectivity of UPLC-MS/MS offers the performance necessary for supporting pharmacokinetic studies in a regulated drug development environment. Adherence to the validation principles outlined ensures data integrity and confidence in the final reported concentrations.

References

Application Notes & Protocols: A Cell-Based Assay Cascade for Evaluating the Efficacy of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] Derivatives of quinoline have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4][5] Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate belongs to this versatile chemical class. Its structure, featuring a 4-hydroxyquinoline core, suggests a high potential for interaction with various biological targets, particularly ATP-binding sites within protein kinases.[2][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound. We present a tiered, cell-based assay strategy, beginning with broad cytotoxicity screening and progressing to more specific, mechanistic assays targeting key pathways implicated in cancer and inflammation. This approach ensures a thorough and resource-efficient characterization of the compound's biological profile.

The causality behind this experimental design is to first establish a therapeutic window by determining the compound's general toxicity, and then to elucidate its specific mechanism of action. By investigating its effects on fundamental signaling pathways like NF-κB and JAK-STAT, we can build a robust pharmacological profile for the compound.

Experimental Workflow Overview

A logical progression of assays is crucial for a comprehensive evaluation. The workflow begins with assessing general cell health and proliferation to identify a working concentration range. Subsequent assays then probe specific molecular mechanisms of action suggested by the quinoline scaffold's known activities.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis P1 Determine Compound Cytotoxicity & Anti-Proliferative Activity P2 Evaluate Anti-Inflammatory Potential (NF-κB Pathway) P1->P2 If potent & non-specific toxicity is low P3 Assess Kinase Inhibition Activity (JAK-STAT Pathway) P1->P3 If potent & non-specific toxicity is low P4 Calculate IC50 Values & Compare Potency P2->P4 P3->P4

Caption: Tiered experimental workflow for compound characterization.

Assay Protocol 1: Cytotoxicity and Anti-Proliferative Activity (MTT Assay)

A. Scientific Principle

The initial step in characterizing any potential therapeutic agent is to assess its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[3][6] The assay's principle is based on the enzymatic activity of mitochondrial dehydrogenases in metabolically active, viable cells. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan salt.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization. A reduction in formazan signal in treated cells compared to untreated controls indicates either reduced cell proliferation or increased cytotoxicity.

G viable_cell Metabolically Active Viable Cell reductase Mitochondrial Reductases viable_cell->reductase mtt MTT (Yellow, Soluble) mtt->viable_cell formazan Formazan (Purple, Insoluble) reductase->formazan Reduction solubilization Solubilization Agent (e.g., DMSO, SDS) formazan->solubilization measurement Measure Absorbance (~570 nm) solubilization->measurement

Caption: Principle of the MTT cell viability assay.

B. Detailed Step-by-Step Protocol

  • Cell Plating:

    • Culture your chosen cancer cell line (e.g., MCF-7 for breast cancer, K-562 for leukemia[9]) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Controls: Prepare wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

      • Untreated Control: Cells in medium only.

      • Blank Control: Medium only (no cells) for background subtraction.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or controls to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[6]

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[7]

C. Data Analysis

  • Subtract the average absorbance of the blank control wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Assay Protocol 2: Anti-Inflammatory Activity (NF-κB Nuclear Translocation Assay)

A. Scientific Principle

Many quinoline derivatives exert anti-inflammatory effects.[1][10] A key pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[11][12] In unstimulated cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitor protein called IκBα.[13] Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), a kinase complex (IKK) is activated, which phosphorylates IκBα.[12] This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer. The freed NF-κB then translocates into the nucleus, binds to specific DNA response elements, and initiates the transcription of pro-inflammatory genes.[14] This assay quantifies the translocation of NF-κB from the cytoplasm to the nucleus via immunofluorescence and high-content imaging, providing a direct measure of the compound's ability to inhibit this critical inflammatory step.[14]

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkB p65/p50 + IκBα (Inactive Complex) IKK->IkB Phosphorylates IκBα, leading to degradation p65p50 p65/p50 (Active) IkB->p65p50 Releases p65p50_nuc p65/p50 p65p50->p65p50_nuc Translocates Inhibitor Compound Inhibitor->IKK Inhibits DNA Gene Transcription (Inflammation) p65p50_nuc->DNA TNF TNF-α TNF->TNFR

Caption: The NF-κB signaling pathway and site of inhibition.

B. Detailed Step-by-Step Protocol

  • Cell Plating:

    • Use a relevant cell line, such as the human monocytic THP-1 cell line (differentiated into macrophages) or A549 cells.[10]

    • Seed cells onto a 96-well, black-walled, clear-bottom imaging plate at an appropriate density to achieve 70-80% confluency after 24 hours.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment (Pre-incubation):

    • Prepare serial dilutions of this compound in culture medium.

    • Controls:

      • Vehicle Control: Cells treated with DMSO vehicle.

      • Negative Control: Untreated, unstimulated cells.

      • Positive Control: Cells treated with vehicle, to be stimulated with TNF-α.

      • Pathway Inhibitor Control: Cells treated with a known NF-κB inhibitor (e.g., BAY 11-7082).[15]

    • Add 100 µL of diluted compound or controls to the wells and pre-incubate for 1-2 hours.

  • Cell Stimulation:

    • Prepare a solution of TNF-α in culture medium at a concentration known to robustly induce NF-κB translocation (e.g., 10-20 ng/mL).

    • Add the TNF-α solution to all wells except the negative control wells.

    • Incubate for the optimal translocation time, typically 30-60 minutes.[14]

  • Immunofluorescence Staining:

    • Fix the cells by adding a formaldehyde-based fixative solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Incubate cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS, leaving the final wash in the wells for imaging.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to:

      • Identify the nucleus using the DAPI/Hoechst signal.

      • Quantify the fluorescence intensity of the NF-κB (p65) signal in both the nucleus and the cytoplasm.

      • Calculate a nuclear-to-cytoplasmic intensity ratio for each cell.

    • An effective inhibitor will prevent the increase in this ratio seen in the TNF-α stimulated positive control.

Assay Protocol 3: Kinase Inhibition Activity (JAK-STAT Pathway Assay)

A. Scientific Principle

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, regulating cell proliferation, differentiation, and immunity.[16][17] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[18] The assay measures the inhibition of cytokine-induced STAT phosphorylation. In this example, a hematopoietic cell line (e.g., HEL or TF-1) that relies on the JAK-STAT pathway is stimulated with a cytokine like IL-3.[16][18] This activates JAKs, which in turn phosphorylate downstream STAT proteins (e.g., STAT5). An effective kinase inhibitor will block JAK activity, thereby preventing the phosphorylation of STAT5. The level of phosphorylated STAT5 (pSTAT5) can be quantified using a sensitive sandwich ELISA.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates (Autophosphorylation) STAT_P pSTAT JAK->STAT_P Phosphorylates STAT STAT STAT->JAK Recruits STAT_Dimer pSTAT Dimer STAT_P->STAT_Dimer Dimerizes STAT_Dimer_Nuc pSTAT Dimer STAT_Dimer->STAT_Dimer_Nuc Translocates Inhibitor Compound Inhibitor->JAK Inhibits DNA Gene Transcription (Proliferation, Survival) STAT_Dimer_Nuc->DNA Cytokine Cytokine (e.g., IL-3) Cytokine->Receptor

Caption: The JAK-STAT signaling pathway and site of inhibition.

B. Detailed Step-by-Step Protocol

  • Cell Culture and Starvation:

    • Culture a cytokine-dependent cell line (e.g., TF-1) in medium containing the required growth factor (e.g., GM-CSF).

    • Prior to the assay, wash the cells and starve them of growth factors for 4-6 hours in a low-serum medium. This reduces basal STAT phosphorylation and sensitizes the cells to stimulation.

  • Compound Treatment:

    • Plate the starved cells in a 96-well plate.

    • Add serial dilutions of this compound and appropriate controls (vehicle, positive/stimulated, negative/unstimulated, known JAK inhibitor like Ruxolitinib).

    • Pre-incubate with the compound for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Stimulate the cells by adding a cytokine like IL-3 or IFN-α to all wells except the negative control.[16]

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation directly in the 96-well plate.

    • Aspirate the supernatant and lyse the cells by adding a prepared lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice to ensure complete lysis.

  • Phospho-STAT5 ELISA:

    • Use a commercially available sandwich ELISA kit for phosphorylated STAT5 (pSTAT5).

    • Coat the ELISA plate with a capture antibody specific for total STAT5.

    • Add the cell lysates to the wells and incubate.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody that specifically recognizes the phosphorylated form of STAT5 (pSTAT5). This antibody is typically conjugated to an enzyme like HRP.

    • Wash the plate.

    • Add a colorimetric substrate (e.g., TMB). The HRP enzyme will convert the substrate, producing a color change.

    • Stop the reaction with a stop solution.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

C. Data Analysis

  • The absorbance value is directly proportional to the amount of pSTAT5 in the cell lysate.

  • Calculate the percentage of inhibition for each concentration relative to the stimulated (positive) control after subtracting the signal from the unstimulated (negative) control.

  • Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

Summarize the results from all assays in a clear, tabular format to facilitate comparison of the compound's potency across different biological endpoints.

AssayCell LineEndpoint MeasuredIC₅₀ (µM)
MTT Cytotoxicity MCF-7Cell Viability15.2
MTT Cytotoxicity K-562Cell Viability8.9
NF-κB Translocation THP-1p65 Nuclear Intensity2.5
JAK-STAT Signaling TF-1STAT5 Phosphorylation0.8

Interpretation: In this hypothetical example, this compound demonstrates potent inhibitory activity against the JAK-STAT and NF-κB pathways at concentrations significantly lower than those causing general cytotoxicity. This suggests that its primary mechanism of action is targeted kinase or inflammatory pathway inhibition rather than non-specific toxicity, marking it as a promising candidate for further development.

References

Application Notes & Protocols: In Vivo Experimental Models for Testing Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental models to evaluate the pharmacological properties of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Given the broad therapeutic potential, this guide presents detailed protocols for two robust, well-validated in vivo models to assess the potential anticancer and anti-inflammatory efficacy of this specific compound. The protocols are designed to ensure scientific integrity, reproducibility, and adherence to ethical standards in animal research.

Introduction to this compound

This compound belongs to the quinoline class of heterocyclic compounds. The quinoline nucleus is a fundamental component of numerous natural alkaloids and synthetic drugs, renowned for its diverse pharmacological activities.[2][3] Structure-activity relationship (SAR) studies on quinoline derivatives have revealed that modifications to the quinoline core can significantly influence their biological effects, making them promising candidates for drug discovery.[2] For instance, various quinoline derivatives have been investigated for their ability to induce apoptosis in cancer cells and to modulate inflammatory pathways.[1]

While in vitro assays provide initial insights into a compound's activity, in vivo testing is an indispensable step in preclinical development.[4] In vivo models offer a systemic biological context, allowing for the evaluation of a compound's efficacy, pharmacokinetics, and potential toxicity in a whole organism.[4][5] This guide focuses on two primary therapeutic areas where quinoline derivatives have shown significant promise: oncology and inflammation.

Proposed In Vivo Models: Rationale and Selection

Based on the extensive literature on quinoline derivatives, the following models are proposed as primary screening platforms for this compound.

  • Oncology: The Human Tumor Xenograft Model in immunodeficient mice is the gold standard for preclinical evaluation of anticancer agents.[4][6][7] This model involves implanting human cancer cells into mice that lack a functional immune system, allowing the tumor to grow unimpeded. It provides a direct assessment of a compound's ability to inhibit tumor growth in a live biological system.[8]

  • Inflammation: The Carrageenan-Induced Paw Edema Model is a classic, highly reproducible, and widely used assay to screen for acute anti-inflammatory activity.[9][10] The subcutaneous injection of carrageenan, a seaweed polysaccharide, induces a well-characterized inflammatory response, making it an ideal model to evaluate the efficacy of potential anti-inflammatory drugs.[11]

Model 1: Anticancer Efficacy Assessment Using Human Tumor Xenografts

This model evaluates the ability of this compound to inhibit the growth of human-derived tumors in an in vivo setting. A similar quinolinone-coumarin hybrid has demonstrated antitumor effects in a murine cancer model, supporting this line of investigation.[12]

Scientific Principle

The use of immunodeficient mice (e.g., Athymic Nude or SCID mice) is critical as they lack a robust T-cell mediated immune response, which prevents the rejection of transplanted human cells.[8] This allows for the growth of human tumors, creating a model where the direct effect of a therapeutic agent on tumor proliferation, survival, and angiogenesis can be studied. Tumor volume is the primary endpoint, measured externally over time.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint Analysis A 1. Cell Culture Human cancer cells (e.g., MCF-7, A549) propagated to log phase C 3. Cell Implantation Cells suspended in Matrigel Subcutaneously injected into mouse flank A->C B 2. Animal Acclimatization Immunodeficient mice (6-8 weeks old) acclimatized for 1 week B->C D 4. Tumor Growth Monitor until tumors reach ~100-150 mm³ C->D E 5. Randomization & Dosing Group animals randomly Administer Test Compound, Vehicle, or Positive Control D->E F 6. Monitoring Measure tumor volume & body weight (2-3 times/week) E->F G 7. Study Termination Euthanize when tumors reach max size or at study end F->G Endpoint criteria met H 8. Data Analysis Tumor growth inhibition (TGI) Statistical analysis G->H

Caption: Workflow for the Human Tumor Xenograft Model.

Detailed Protocol

Materials:

  • This compound (Test Compound)

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • Vehicle for compound formulation (e.g., 0.5% CMC, 10% DMSO in saline)

  • Positive control (e.g., Doxorubicin, Cisplatin)

  • Calipers, analytical balance, sterile syringes

Procedure:

  • Cell Preparation: Culture selected human cancer cells under standard conditions until they reach 80-90% confluency. Harvest cells using trypsin, wash with sterile PBS, and determine cell viability (should be >95%). Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel at a final concentration of 5 x 10⁷ cells/mL.

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment. House them in a sterile environment with autoclaved food, water, and bedding.

  • Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the animals daily. Once tumors become palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: Test Compound - Low Dose (e.g., 25 mg/kg, p.o.)

    • Group 3: Test Compound - High Dose (e.g., 50 mg/kg, p.o.)

    • Group 4: Positive Control (e.g., Doxorubicin, 5 mg/kg, i.p., once weekly)

  • Dosing and Observation: Administer the compounds according to the predetermined schedule (e.g., daily for 21 days). Record body weights and tumor measurements 2-3 times per week. Observe animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint: The study is terminated when tumors in the control group reach the maximum ethical size (e.g., ~1500-2000 mm³) or at the end of the dosing period. Euthanize all animals according to approved ethical guidelines.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze differences in tumor volume and body weight between groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

Data Presentation: Expected Outcomes
Treatment Group Dose & Route Mean Tumor Volume at Endpoint (mm³ ± SEM) % Tumor Growth Inhibition (TGI) Mean Body Weight Change (%)
Vehicle Control10 mL/kg, p.o.1650 ± 150--2.5 ± 1.0
Test Compound25 mg/kg, p.o.1100 ± 12033.3%-3.1 ± 1.2
Test Compound50 mg/kg, p.o.650 ± 9560.6%-4.5 ± 1.5
Positive Control5 mg/kg, i.p.400 ± 7075.8%-10.2 ± 2.0

Note: Data are hypothetical and for illustrative purposes only.

Model 2: Anti-Inflammatory Activity Using Carrageenan-Induced Paw Edema

This model is a cornerstone for the preclinical assessment of compounds with potential anti-inflammatory properties.[9][13] It is particularly useful for evaluating inhibitors of the early exudative phase of inflammation.

Scientific Principle

The injection of carrageenan into the sub-plantar tissue of a rodent's paw triggers a biphasic acute inflammatory response.[10]

  • Phase 1 (0-1.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Phase 2 (1.5-5 hours): Dominated by the overproduction of prostaglandins, mediated by the cyclooxygenase (COX) enzymes.[9] Measuring the increase in paw volume (edema) over time allows for the quantification of the inflammatory response and the efficacy of an anti-inflammatory agent.

Experimental Workflow Diagram

Paw_Edema_Workflow cluster_prep Phase 1: Pre-Treatment cluster_induction Phase 2: Induction of Inflammation cluster_measurement Phase 3: Data Collection cluster_analysis Phase 4: Analysis A 1. Animal Acclimatization Sprague-Dawley rats (150-180g) acclimatized for 1 week B 2. Baseline Measurement Measure initial paw volume (plethysmometer) A->B C 3. Compound Administration Administer Test Compound, Vehicle, or Positive Control (e.g., Indomethacin) B->C D 4. Carrageenan Injection Inject 0.1 mL of 1% carrageenan into sub-plantar region of right hind paw (60 min post-compound) C->D E 5. Paw Volume Measurement Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan D->E F 6. Data Calculation Calculate edema volume and percent inhibition of edema E->F G 7. Statistical Analysis Compare treatment groups to vehicle control (ANOVA) F->G

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Detailed Protocol

Materials:

  • This compound (Test Compound)

  • Sprague-Dawley rats or Swiss albino mice

  • λ-Carrageenan (Type IV)

  • Vehicle for compound formulation (e.g., 0.5% Sodium CMC)

  • Positive control (e.g., Indomethacin)

  • Digital Plethysmometer

  • Sterile saline (0.9% NaCl)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize animals for one week. Fast the animals overnight before the experiment with free access to water to ensure uniform absorption of the test compound.

  • Grouping: Randomly divide animals into experimental groups (n=6-8 per group).

    • Group 1: Vehicle Control (0.5% Na-CMC, p.o.)

    • Group 2: Test Compound - Low Dose (e.g., 50 mg/kg, p.o.)

    • Group 3: Test Compound - High Dose (e.g., 100 mg/kg, p.o.)

    • Group 4: Positive Control (Indomethacin, 10 mg/kg, p.o.)

  • Baseline Measurement: Gently mark the right hind paw at the tibiotarsal junction. Measure the initial volume of the paw by immersing it in the plethysmometer's measuring chamber up to the mark. This is the 0-hour reading.

  • Compound Administration: Administer the respective treatments orally (p.o.) to each group.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume of each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (0) .

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control, typically at the 3-hour time point (peak inflammation): % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to compare the mean edema volume of treated groups with the control group.

Data Presentation: Expected Outcomes
Treatment Group Dose (mg/kg, p.o.) Mean Paw Edema Volume at 3h (mL ± SEM) % Inhibition of Edema at 3h
Vehicle Control10 mL/kg0.85 ± 0.07-
Test Compound500.62 ± 0.05*27.1%
Test Compound1000.45 ± 0.04 47.1%
Indomethacin100.31 ± 0.0363.5%

*Note: Data are hypothetical. *p<0.05, *p<0.01 compared to Vehicle Control.

General Considerations for In Vivo Studies

Compound Formulation and Administration

The solubility and stability of this compound must be determined to prepare a homogenous and stable formulation for dosing. Common vehicles include aqueous solutions with co-solvents (DMSO, PEG-400) or suspensions (in methylcellulose or CMC). The route of administration (oral, intraperitoneal, intravenous) should be chosen based on the compound's properties and the intended clinical application.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic (PK) studies are recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[5] This information is crucial for designing a rational dosing regimen. Acute toxicity studies should also be performed to establish a safe dose range and identify potential target organ toxicities.[14]

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Protocols should be designed to minimize animal pain and distress, and the principles of the 3Rs (Replacement, Reduction, Refinement) should be applied.

Conclusion

The in vivo models detailed in this guide—the human tumor xenograft and carrageenan-induced paw edema assays—provide robust and validated platforms for the initial efficacy testing of this compound. The xenograft model will elucidate its potential as an anticancer agent, while the paw edema model will assess its acute anti-inflammatory activity. Rigorous execution of these protocols, coupled with careful data analysis and adherence to ethical standards, will generate the critical preclinical data necessary to guide the future development of this promising quinoline derivative.

References

The Lynchpin Intermediate: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties[1][2]. Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is a highly functionalized quinoline derivative that serves as a versatile intermediate in the synthesis of more complex pharmaceutical molecules. Its strategic importance lies in the differential reactivity of its functional groups: the 4-hydroxy group, which can be readily converted into a leaving group, the ester at the 3-position, and the methoxy group at the 7-position which influences the electronic properties of the aromatic system. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 63463-15-0[3][4]
Molecular Formula C13H13NO4[4]
Molecular Weight 247.25 g/mol [4]
Melting Point 275 °C[4][5]
Boiling Point 373.2±37.0 °C at 760 mmHg[4]
Density 1.3±0.1 g/cm³[4]
Appearance White to off-white solid
Solubility Soluble in DMSO and hot DMF. Poorly soluble in most common organic solvents at room temperature.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Gould-Jacobs reaction[1][6][7]. This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Reaction Scheme:

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_products Products 3-Methoxyaniline 3-Methoxyaniline Intermediate Anilidomethylenemalonate Intermediate 3-Methoxyaniline->Intermediate Condensation (100-130 °C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Final_Product Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Intermediate->Final_Product Thermal Cyclization (e.g., Dowtherm A, >250 °C)

Caption: Gould-Jacobs synthesis of the title compound.

Detailed Protocol: Gould-Jacobs Synthesis

Materials:

  • 3-Methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or other high-boiling solvent like diphenyl ether)

  • Hexane

  • Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a temperature controller

  • Vacuum source for distillation

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Condensation: In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq). Heat the mixture with stirring to 110-130 °C for 1-2 hours. The reaction progress can be monitored by TLC. During this step, ethanol is eliminated.

  • Removal of Ethanol: After the condensation is complete, remove the ethanol by-product by distillation under reduced pressure. This drives the equilibrium towards the formation of the anilidomethylenemalonate intermediate.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A (approximately 3-5 mL per gram of intermediate). Heat the mixture to 250-260 °C with vigorous stirring for 30-60 minutes. The high temperature is crucial for the intramolecular cyclization to form the quinoline ring system.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the Dowtherm A. Add hexane to the mixture to further facilitate precipitation and to help in breaking up the solid mass. Filter the crude product and wash thoroughly with hexane to remove the high-boiling solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or by washing with hot acetonitrile.

Application as a Pharmaceutical Intermediate: Synthesis of 4-Aminoquinoline Derivatives

The 4-hydroxy group of this compound is tautomeric with the 4-oxo form. While it can undergo O-alkylation, a more synthetically useful transformation is its conversion to a 4-chloro derivative. This is typically achieved using phosphorus oxychloride (POCl₃)[8][9]. The resulting 4-chloroquinoline is an excellent electrophile for nucleophilic aromatic substitution, allowing for the introduction of various side chains, particularly amines, which is a key step in the synthesis of many antimalarial drugs and other bioactive molecules[10][11].

Workflow for Derivatization:

Derivatization_Workflow Start Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Activated Ethyl 4-chloro-7-methoxy- quinoline-3-carboxylate Start->Activated Chlorination (POCl₃) Final Ethyl 4-amino-7-methoxy- quinoline-3-carboxylate (and derivatives) Activated->Final Amination (R-NH₂)

Caption: General workflow for the derivatization of the title compound.

Protocol 1: Chlorination of the 4-Hydroxy Group

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional, as a solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

Equipment:

  • Round-bottom flask with a reflux condenser and a drying tube

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq). Toluene can be used as a co-solvent if desired.

  • Reaction: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate. This product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of a 4-Aminoquinoline Derivative

Materials:

  • Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

  • Desired amine (e.g., propylamine, aniline, etc.)

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • A polar aprotic solvent (e.g., N,N-dimethylformamide - DMF, or N-methyl-2-pyrrolidone - NMP)

Equipment:

  • Reaction vial or round-bottom flask with a condenser

  • Heating source (oil bath or heating block)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a reaction vial, dissolve Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (1.0 eq) in DMF. Add the desired amine (1.1-1.5 eq) and DIPEA (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 4-aminoquinoline derivative.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via the Gould-Jacobs reaction and the facile conversion of its 4-hydroxy group into a leaving group make it an ideal starting point for the synthesis of a wide array of substituted quinolines. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel quinoline-based therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and nuances associated with this synthesis. The primary route to this valuable heterocyclic scaffold is the Gould-Jacobs reaction, a powerful yet demanding method that requires careful control of reaction parameters to achieve optimal yields and purity.[1][2][3] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific, practical problems that may arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My overall yield is disappointingly low (<40%). What are the most likely causes and how can I fix this?

Low yield is the most common issue and typically points to inefficiencies in one of the two key stages of the Gould-Jacobs reaction: the initial condensation or the final thermal cyclization.

Potential Cause 1: Incomplete Condensation of Reactants The first step involves the reaction of m-anisidine (3-methoxyaniline) with diethyl ethoxymethylenemalonate (DEEM). This is an equilibrium-driven process where ethanol is eliminated. If this reaction is incomplete, you are carrying unreacted starting materials into the high-temperature cyclization step, drastically reducing your maximum possible yield.

  • Expert Insight: Simply mixing the reagents and heating is not enough. The ethanol byproduct must be effectively removed to drive the reaction to completion.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the formation of the intermediate, diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate, using Thin Layer Chromatography (TLC). The starting aniline spot should be completely consumed before proceeding.

    • Ethanol Removal: After the initial heating period (typically 1-2 hours at 100-130 °C), apply a vacuum to the reaction flask while maintaining the temperature to distill off the ethanol formed.[4]

    • Reagent Purity: Ensure your DEEM is of high purity. It is susceptible to hydrolysis, which will inhibit the reaction.[5] Use a freshly opened bottle or distill it prior to use if its purity is questionable.

Potential Cause 2: Suboptimal Thermal Cyclization The second step is a high-temperature intramolecular cyclization that has a significant activation energy barrier.[4] Failure to reach and maintain the required temperature will result in a stalled or incomplete reaction.

  • Expert Insight: The target temperature for this cyclization is typically around 250 °C. Temperatures that are too low will prevent ring closure, while excessively high temperatures or prolonged heating can lead to decomposition and charring of both the intermediate and the product.[2]

  • Troubleshooting Steps:

    • High-Boiling Solvent: Use a suitable high-boiling, inert solvent to ensure uniform and stable heating. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is the industry standard for this reaction due to its high boiling point (257 °C) and thermal stability.[2][6][7] Mineral oil is a less expensive but often less effective alternative.[8]

    • Temperature Control: Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture (not just the heating mantle) to ensure you are reaching the target temperature of ~250-255 °C.[9]

    • Reaction Time: The cyclization is typically complete within 30-90 minutes at temperature.[9][10] Over-heating can degrade the product. Monitor by TLC if possible, though this can be challenging at such high temperatures.

Workflow for Yield Optimization

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization start Mix m-anisidine & DEEM (1:1.1 eq) heat1 Heat at 120°C, 1-2h start->heat1 tlc1 TLC Check: Aniline Consumed? heat1->tlc1 tlc1->heat1 No, continue heating vac Remove EtOH under vacuum tlc1->vac Yes intermediate Intermediate Formed vac->intermediate add_solvent Add Dowtherm A intermediate->add_solvent heat2 Heat to 250-255°C for 30-90 min add_solvent->heat2 cool Cool to RT heat2->cool precipitate Precipitate with Hexane cool->precipitate isolate Filter & Wash Solid precipitate->isolate

Caption: Optimized workflow for the two-stage Gould-Jacobs synthesis.

Q2: The final product is dark and appears impure. How can I improve its purity?

Product discoloration is often a sign of thermal decomposition or the presence of polymeric side products.

  • Expert Insight: The high temperatures required for cyclization can also promote side reactions and degradation, leading to colored impurities. The key is to minimize the time the reaction mixture spends at peak temperature and to employ an effective purification strategy.

  • Troubleshooting & Purification Protocol:

    • Minimize Thermal Stress: Consider using a microwave reactor. Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing the formation of thermal byproducts.[4][11]

    • Precipitation and Washing: After cooling the reaction, the product is typically precipitated by adding a non-polar solvent like hexane or cyclohexane.[4][9] The crude product should be thoroughly washed with this solvent to remove residual Dowtherm A, which can interfere with subsequent steps.

    • Recrystallization: The most effective method for purifying the final solid is recrystallization.

      • Step A: Suspend the crude, dried solid in a suitable solvent. Good single-solvent options include ethanol, acetic acid, or dimethylformamide (DMF).

      • Step B: Heat the suspension with stirring until the solid completely dissolves.

      • Step C: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Step D: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: The cyclization reaction seems to stall; the intermediate is consumed, but the product doesn't form in good yield. What's happening?

This frustrating scenario often points to a "near-miss" on the required activation energy or a competing reaction pathway.

  • Expert Insight: The 6-electron electrocyclization is a concerted, pericyclic reaction that is highly dependent on achieving the correct orbital alignment, which is facilitated by thermal energy.[1] If the temperature is borderline, the reaction may proceed very slowly or stall. Furthermore, regioselectivity can be an issue with substituted anilines, although with m-anisidine, cyclization is strongly favored at the position para to the methoxy group due to steric hindrance at the other ortho position.[2][12]

  • Troubleshooting Steps:

    • Verify Temperature Rigorously: Double-check your temperature measurement setup. Ensure the thermometer is not touching the glass of the flask and is accurately reflecting the internal temperature of the reaction mixture.

    • Increase Solvent Volume: Inadequate solvent volume can lead to poor heat transfer and localized cool spots, especially in a thick slurry. Ensure the intermediate is adequately suspended in the Dowtherm A to allow for efficient and uniform heating.

    • Consider an Alternative Heat Source: If conventional heating with a mantle is proving inconsistent, a sand bath or a microwave reactor can provide more uniform and reliable heating.[11]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The synthesis proceeds via the Gould-Jacobs reaction .[1][3][13] It can be understood in two primary steps:

  • Nucleophilic Attack and Condensation: The amino group of m-anisidine acts as a nucleophile, attacking the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable vinylogous amide intermediate: diethyl 2-(((3-methoxyphenyl)amino)methylene)malonate.

  • Thermal Electrocyclization: At high temperatures (~250 °C), this intermediate undergoes a 6-electron electrocyclization. This intramolecular reaction forms the quinoline ring system with the loss of a second molecule of ethanol. The product initially forms as the 4-oxo tautomer, which is in equilibrium with the 4-hydroxy form.[1][2]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 m-Anisidine inter Anilidomethylenemalonate (Vinylogous Amide) r1->inter Condensation (-EtOH, ~120°C) r2 DEEM r2->inter prod Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate inter->prod Thermal Cyclization (-EtOH, ~250°C)

Caption: Mechanism of the Gould-Jacobs reaction.

Q2: Why is a high-boiling solvent like Dowtherm A essential for the cyclization step?

The thermal cyclization step has a very high activation energy. To overcome this energy barrier and allow the reaction to proceed at a reasonable rate, temperatures in the range of 250-260 °C are required.[2][4] Most standard laboratory solvents boil at much lower temperatures.

Dowtherm A is an ideal choice because:

  • High Boiling Point: It boils at 257 °C, allowing the reaction to be run at the optimal temperature under atmospheric pressure.[6]

  • Thermal Stability: It is exceptionally stable at high temperatures and does not readily decompose, preventing the introduction of impurities.[7][14]

  • Inertness: It is chemically inert and does not participate in the reaction.

Q3: What are the key differences and potential advantages of using a microwave-assisted protocol?

Microwave-assisted organic synthesis (MAOS) offers a significant alternative to classical thermal heating. The primary advantage is the efficiency of heating.

  • Mechanism: Microwaves directly heat the polar molecules in the reaction mixture, leading to rapid and uniform temperature increases throughout the bulk of the material. This avoids the slow process of conductive heating from an external source.

  • Advantages:

    • Drastically Reduced Reaction Times: Cyclization can often be achieved in 5-15 minutes instead of 1-2 hours.[11]

    • Improved Yields: By minimizing the exposure time to high temperatures, the formation of degradation byproducts is often reduced, leading to cleaner reactions and higher isolated yields.[11]

    • Enhanced Control: Modern microwave reactors allow for precise temperature and pressure control.

Table 1: Comparison of Conventional vs. Microwave-Assisted Cyclization

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heat Source Heating mantle / Oil bathMicrowave Irradiation
Solvent Dowtherm A / Diphenyl etherDowtherm A or Solvent-free
Temperature 250-255 °C250-300 °C[11]
Time 30 - 90 minutes5 - 15 minutes[11]
Typical Yield 60 - 85%47 - 90% (highly condition dependent)[4][11]
Key Advantage Established, scalable methodSpeed, potentially higher purity
Key Disadvantage Long reaction time, potential for thermal degradationRequires specialized equipment

Experimental Protocol: Classical Thermal Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound using conventional heating.

Materials:

  • m-Anisidine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A

  • Hexane

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with a temperature controller and thermocouple

Procedure:

  • Step 1: Condensation

    • To a 250 mL round-bottom flask, add m-anisidine (e.g., 12.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (e.g., 23.8 g, 0.11 mol, 1.1 eq).

    • Heat the mixture with stirring at 125 °C for 1 hour.[9] The mixture will become homogeneous, and ethanol will begin to evolve.

    • (Optional but recommended) After 1 hour, apply a gentle vacuum to the system to remove the remaining ethanol and drive the reaction to completion.

  • Step 2: Thermal Cyclization

    • Allow the mixture to cool slightly and add Dowtherm A (e.g., 50-70 mL).

    • Equip the flask with a reflux condenser and heat the mixture vigorously to 250-255 °C. Maintain this temperature for 1.5 hours.[10] The mixture will darken, and a solid may begin to form.

    • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) to confirm the disappearance of the intermediate.

  • Step 3: Isolation and Purification

    • Turn off the heat and allow the reaction mixture to cool to below 100 °C.

    • While still warm, carefully pour the mixture into a beaker containing 200 mL of hexane. Stir vigorously. This will cause the product to precipitate as a solid.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with fresh hexane (2 x 50 mL) to remove all traces of Dowtherm A.

    • Dry the solid in a vacuum oven to yield the crude product, which can be further purified by recrystallization from ethanol or DMF.

References

Technical Support Center: Optimization of Reaction Conditions for Quinoline-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic routes. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm planning a synthesis of a quinoline-3-carboxylate derivative. Which named reaction is the most suitable starting point?

A1: The choice of reaction depends on the available starting materials and the desired substitution pattern on the quinoline ring. Here's a brief overview of the most common methods:

  • Gould-Jacobs Reaction: This is a robust method for preparing 4-hydroxyquinoline-3-carboxylates, which can be further modified. It involves the reaction of an aniline with an alkoxymethylenemalonic ester.[1][2] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1]

  • Friedländer Annulation: This method condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3][4] It is a versatile method for producing a variety of substituted quinolines.

  • Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters can yield either 4-quinolones or 2-quinolones depending on the reaction temperature.[5][6] Lower temperatures favor the formation of 4-quinolones.[5]

  • Doebner-von Miller Reaction: This reaction utilizes anilines and α,β-unsaturated carbonyl compounds to form quinolines.[7][8] It is a modification of the Skraup synthesis and is often catalyzed by Brønsted or Lewis acids.[7]

Q2: My reaction yield is consistently low. What are the general factors I should investigate first?

A2: Low yields in quinoline synthesis can often be attributed to several key factors. Before delving into specific reaction troubleshooting, consider these general points:

  • Purity of Reactants and Solvents: Ensure all starting materials and solvents are pure and dry. Impurities can interfere with the reaction and lead to side products.[9]

  • Reaction Temperature and Time: These parameters are critical and often interdependent. For thermally driven cyclizations, like the Gould-Jacobs reaction, insufficient heat will result in incomplete conversion, while excessive heat can cause degradation.[10] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[11]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of starting materials or intermediates.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products. Carefully calculate and measure all reagents.[9]

Q3: Are there modern techniques to improve the efficiency and environmental footprint of my quinoline synthesis?

A3: Absolutely. Microwave-assisted synthesis has emerged as a powerful tool for accelerating many organic reactions, including the synthesis of quinolines.[12] The benefits include significantly reduced reaction times, often leading to higher yields and cleaner reaction profiles.[13][14][15] Additionally, the development of solvent-free reaction conditions and the use of reusable catalysts are contributing to greener synthetic approaches.[16][17] For instance, a reusable solid acid catalyst, Nafion NR50, has been successfully used in the Friedländer synthesis under microwave irradiation.[18]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield in Gould-Jacobs Reaction - Incomplete Cyclization

Symptoms: Your final product contains a significant amount of the anilidomethylenemalonate intermediate and only a small amount of the desired 4-hydroxyquinoline-3-carboxylate.

Causality and Solution: The Gould-Jacobs reaction proceeds in two main stages: the initial condensation to form the intermediate, followed by a high-temperature intramolecular cyclization.[10] Incomplete cyclization is almost always due to insufficient thermal energy.

  • Root Cause: The cyclization step requires a high activation energy.

  • Solution:

    • Increase Reaction Temperature: The thermal cyclization often requires temperatures upwards of 250 °C. If you are using a high-boiling solvent like diphenyl ether, ensure your heating apparatus can consistently maintain the required temperature.

    • Microwave Irradiation: As a more efficient alternative to conventional heating, microwave synthesis can provide rapid and uniform heating, often leading to complete cyclization in a much shorter time.[10]

    • Optimize Reaction Time: While high temperatures are necessary, prolonged heating can lead to product degradation. A time-course study is recommended to find the optimal balance between conversion and decomposition.[10]

Problem 2: Formation of Tar and Polymeric Byproducts in Acid-Catalyzed Reactions (e.g., Doebner-von Miller, Skraup)

Symptoms: The reaction mixture becomes a dark, viscous tar, making product isolation difficult and significantly reducing the yield.

Causality and Solution: Strong acid catalysts, while necessary for these reactions, can also promote polymerization of the α,β-unsaturated carbonyl compounds or other reactive intermediates.[19][20]

  • Root Cause: Acid-catalyzed self-condensation and polymerization of starting materials and intermediates.

  • Solution:

    • Use a Two-Phase Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the acid catalyst remains in the aqueous phase can significantly reduce polymerization.[20]

    • Slow Addition of Reactants: Adding the carbonyl compound dropwise to the reaction mixture can help maintain a low concentration, thus disfavoring polymerization.[19]

    • Moderating Agents (for Skraup synthesis): The Skraup synthesis is notoriously exothermic. Adding a moderator like ferrous sulfate (FeSO₄) can help control the reaction rate and prevent excessive heat generation, which contributes to tar formation.[19][21]

Problem 3: Poor Regioselectivity in Friedländer or Combes Synthesis with Unsymmetrical Ketones

Symptoms: The reaction produces a mixture of two or more regioisomeric quinoline products.

Causality and Solution: When an unsymmetrical ketone is used, cyclization can occur on either side of the carbonyl group, leading to different isomers. The outcome is determined by a combination of steric and electronic factors.

  • Root Cause: Competing cyclization pathways due to the unsymmetrical nature of one of the reactants.

  • Solution:

    • Steric Hindrance: Bulky substituents on the ketone will generally direct the cyclization to the less sterically hindered side. You may be able to influence the regioselectivity by choosing a starting material with appropriate steric bulk.[20]

    • Electronic Effects: The electronic properties of substituents on the aniline ring can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.

    • Choice of Catalyst: The type of acid or base catalyst used can sometimes influence the ratio of regioisomers formed. It is worth screening different catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) to see if the selectivity can be improved.[19]

Experimental Protocols

Optimized Protocol for Gould-Jacobs Synthesis of Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

This protocol provides a step-by-step method for a common quinoline-3-carboxylate synthesis.

Materials:

  • 3-chloroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 3-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: To the resulting intermediate, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250 °C and maintain this temperature for 30 minutes. The product will begin to precipitate out of the hot solution.

  • Isolation: Allow the reaction mixture to cool to room temperature. Add hexane to the flask to further precipitate the product and to help in breaking up the solid mass.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with ethanol to remove any residual diphenyl ether. The product can be further purified by recrystallization from a suitable solvent like N,N-dimethylformamide (DMF) or ethanol if necessary.[22]

Data Presentation

Table 1: Effect of Catalyst on the Friedländer Synthesis of Substituted Quinolines

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acidSolvent-free1200.5-185-95[16]
IodineEthanolReflux2-480-92[16]
Neodymium(III) nitrateSolvent-free1000.5-1.588-96[16]
Nafion NR50 (Microwave)Ethanol1200.25-0.582-95[18]

Visualizations

Logical Workflow for Troubleshooting Low Yields

This diagram outlines a systematic approach to diagnosing and resolving low reaction yields.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions IncompleteConversion Incomplete Conversion? CheckConditions->IncompleteConversion SideReactions Significant Side Products or Tar Formation? IncompleteConversion->SideReactions No OptimizeTempTime Optimize Temperature & Time (e.g., higher temp, longer time) IncompleteConversion->OptimizeTempTime Yes ChangeCatalyst Change Catalyst or Solvent System SideReactions->ChangeCatalyst Yes ModifyWorkup Modify Work-up & Purification Protocol SideReactions->ModifyWorkup No Success Improved Yield OptimizeTempTime->Success ChangeCatalyst->Success ModifyWorkup->Success

Caption: A troubleshooting workflow for addressing low yields.

General Mechanism of the Gould-Jacobs Reaction

This diagram illustrates the key steps in the Gould-Jacobs synthesis of a quinoline-3-carboxylate.

GouldJacobs Reactants Aniline + Alkoxymethylenemalonate Intermediate Anilidomethylenemalonate (Intermediate) Reactants->Intermediate Condensation (-EtOH) Cyclization Thermal Cyclization (High Temperature) Intermediate->Cyclization Product 4-Hydroxyquinoline- 3-carboxylate Cyclization->Product (-EtOH)

Caption: The reaction pathway of the Gould-Jacobs synthesis.

References

Technical Support Center: Purification Strategies for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS: 63463-15-0). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges encountered during the isolation and purification of this important heterocyclic building block.

The primary synthetic route to this quinolone derivative is the Gould-Jacobs reaction, which involves the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.[1][2] While robust, this synthesis often yields a crude product contaminated with starting materials, reaction intermediates, and high-boiling solvents, necessitating efficient purification strategies.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the workup and purification of this compound in a question-and-answer format.

Q1: My crude product after thermal cyclization is a dark, intractable tar instead of a precipitating solid. What is the likely cause and how can I fix it?

A1: The formation of tar is a classic sign of thermal decomposition, which often occurs when the cyclization temperature is too high or the heating is prolonged. The Gould-Jacobs cyclization requires precise temperature control, typically around 250-255 °C in a high-boiling solvent like Dowtherm A or diphenyl ether.[3][4]

  • Causality: Exceeding the optimal temperature range can lead to polymerization and degradation of the aniline-malonate intermediate and the quinolone product. Aniline derivatives are particularly susceptible to oxidation and polymerization at high temperatures.[5]

  • Troubleshooting & Prevention:

    • Temperature Control: Use a high-precision temperature controller and ensure the thermocouple is correctly placed to measure the internal reaction temperature, not the heating mantle's temperature.

    • Reaction Monitoring: If possible, monitor the reaction by TLC (taking aliquots, quenching, and spotting on a plate) to determine the point of maximum product formation before significant degradation begins.

    • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions that contribute to tar formation.

Q2: After diluting the reaction mixture with hexane, the precipitated product is sticky and retains the characteristic odor of the high-boiling solvent (e.g., diphenyl ether). How can I effectively remove this residual solvent?

A2: This is a very common issue due to the high viscosity and low volatility of solvents like Dowtherm A. The crude product often traps the solvent within its matrix.

  • Expert Insight: Simple filtration and washing are often insufficient. The most effective method is trituration .

  • Protocol:

    • After filtering the initial precipitate, transfer the sticky solid to a clean flask or mortar.

    • Add a fresh portion of a non-polar solvent in which the product is poorly soluble but the high-boiling solvent is soluble (e.g., hexane, heptane, or diethyl ether).

    • Using a spatula or pestle, vigorously stir and break up the solid. This mechanical action increases the surface area, allowing the residual high-boiling solvent to be washed away.

    • Filter the solid and repeat the trituration process 2-3 times until the solid is a free-flowing powder and the solvent odor is gone. Drying under high vacuum will remove the last traces.

Q3: My NMR spectrum shows that the cyclization is incomplete, with significant amounts of the diethyl ((3-methoxyphenylamino)methylene)malonate intermediate remaining. What is the best purification strategy?

A3: Separating the intermediate from the final product can be challenging due to their similar polarities. While column chromatography is an option, optimizing the reaction is often a more practical first step. If purification is necessary, a multi-step approach is recommended.

  • Reaction Optimization: The most efficient solution is to drive the reaction to completion. Ensure the reaction was held at the target temperature (250-255 °C) for a sufficient duration (typically 1-3 hours).[3][6]

  • Purification Strategy:

    • Acid-Base Extraction: The 4-hydroxyquinoline product is weakly acidic (enol form) and can be deprotonated. Dissolve the crude mixture in a suitable organic solvent (like ethyl acetate) and extract with a dilute aqueous base (e.g., 1M Na₂CO₃ or cold 0.5M NaOH). The quinolone product will move to the aqueous layer as its sodium salt, while the less acidic intermediate remains in the organic layer.

    • Separate the layers, and carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the pure product.[7]

    • Filter, wash with water, and dry. This method provides excellent separation based on differential acidity.

Q4: I'm attempting to recrystallize the product, but I'm getting poor recovery or the product is "oiling out." What are the recommended solvent systems?

A4: Selecting the right recrystallization solvent is critical. The ideal solvent should dissolve the compound when hot but have low solubility when cold. "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, causing it to melt rather than dissolve.

  • Recommended Solvents: Based on the polarity of the molecule and literature for similar compounds, several solvents and solvent pairs are effective. For a related compound, 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, crystallization from ethanol was successful.[8]

  • Troubleshooting "Oiling Out":

    • Lower the temperature at which you dissolve the compound. Use a larger volume of solvent and dissolve just below the solvent's boiling point.

    • Switch to a lower-boiling point solvent.

    • Use a solvent pair (e.g., DMF/Water or Ethanol/Water). Dissolve the compound in a minimum of the "good" solvent (DMF, Ethanol) at an elevated temperature, then slowly add the "poor" solvent (Water) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.

Part 2: Detailed Purification Protocols

Protocol 1: High-Recovery Recrystallization

This protocol is designed for purifying crude this compound that is already a solid and largely free of high-boiling solvent.

  • Solvent Selection: Using the data in Table 1, select an appropriate solvent system. For routine purification, DMF or Ethanol are excellent starting points.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 20-30 mL of DMF) and heat the mixture with stirring (e.g., to 100-120 °C) until all the solid dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight), keep the solution hot for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent, followed by a wash with a non-polar solvent like cold diethyl ether to facilitate drying.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. The expected melting point of the pure compound is ~275 °C.[9]

Table 1: Recommended Recrystallization Solvents

Solvent/SystemTemperatureSolubilityExpected Outcome
Dimethylformamide (DMF)HotHighGood for initial purification from significant impurities.
ColdLowHigh recovery of pure crystals upon cooling.
EthanolHotModerateGood for removing more polar impurities.
ColdVery LowYields may be slightly lower but purity is high.
Acetic AcidHotHighEffective, but requires thorough drying to remove residual acid.
ColdLowCan yield very pure material.
DMF / WaterHotHigh (in DMF)Excellent for inducing crystallization. Add water as anti-solvent.
ColdVery LowHigh recovery, but requires careful control to avoid oiling out.
Protocol 2: High-Purity Purification by Column Chromatography

This method is ideal for removing impurities with similar polarity or for obtaining material with >99% purity for analytical or biological testing. The general principles are adapted from standard chromatography protocols.[10]

  • TLC Analysis: First, analyze your crude material by TLC to determine an optimal mobile phase. Test various ratios of Hexane:Ethyl Acetate. A good starting point is 7:3 or 1:1. The target Rf for the product should be between 0.25 and 0.40.

  • Column Packing:

    • Prepare a silica gel slurry (60-120 mesh) in the initial, least polar mobile phase (e.g., 8:2 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like Dichloromethane (DCM).

    • Add 2-3 g of silica gel to this solution.

    • Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial non-polar mobile phase.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).

    • Collect fractions (e.g., 10-20 mL each) and monitor them by TLC.

  • Isolation: Combine the fractions that contain the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: TLC & Column Chromatography Parameters

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard normal-phase silica provides good separation for this class of compounds.
Mobile Phase Hexane:Ethyl Acetate (Gradient)Start with high hexane % (e.g., 80-90%) to elute non-polar impurities, then increase EtOAc % to elute the product.
Visualization UV Lamp (254 nm)The quinoline ring system is highly UV-active, making visualization straightforward.
Loading Ratio 1:50 to 1:100 (Crude:Silica by weight)A higher ratio ensures better separation of closely eluting impurities.

Part 3: Visualization of Workflows

The following diagrams illustrate the logical steps for purification and troubleshooting.

PurificationWorkflow start Crude Product from Cyclization dilute Dilute with Hexane Filter Crude Solid start->dilute wash Triturate/Wash with Hexane to remove high-boiling solvent dilute->wash assess Assess Purity (TLC, NMR) wash->assess recryst Protocol 1: Recrystallization (e.g., from DMF) assess->recryst Purity >90% & Impurities have different polarity chrom Protocol 2: Column Chromatography assess->chrom High purity needed or impurities have similar polarity acid_base Protocol 3: Acid-Base Extraction assess->acid_base Non-acidic impurities (e.g., intermediate) present final_product Pure Product (Verify by MP, NMR, etc.) recryst->final_product chrom->final_product acid_base->final_product

Caption: General purification workflow for this compound.

TroubleshootingLogic start Observation of Crude Product obs1 Dark, Oily Tar start->obs1 obs2 Solid, but Sticky/Smelly start->obs2 obs3 Solid, but Impure by NMR start->obs3 cause1 Cause: Thermal Decomposition (Temp too high) obs1->cause1 cause2 Cause: Trapped High-Boiling Solvent obs2->cause2 cause3 Cause: Incomplete Reaction or Inefficient Precipitation obs3->cause3 sol1 Solution: Optimize Cyclization Temp (250-255°C) & Time cause1->sol1 sol2 Solution: Vigorous Trituration with Hexane/Ether cause2->sol2 sol3 Solution: Re-run reaction or use Chromatography/Acid-Base Extraction cause3->sol3

Caption: Troubleshooting decision tree for common purification issues.

References

Common side reactions in the synthesis of 4-hydroxyquinoline derivatives and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxyquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during these synthetic processes. Our focus is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring robust and reproducible outcomes.

I. Understanding the Core Challenge: Competing Reaction Pathways

The synthesis of 4-hydroxyquinolines, most notably via the Conrad-Limpach and Knorr methodologies, is a delicate balance of reaction conditions.[1][2] The primary challenge lies in controlling the regioselectivity of the initial condensation step and ensuring the subsequent cyclization proceeds efficiently to the desired 4-hydroxyquinoline product, rather than isomeric or decomposition products.[3]

FAQ: What is the fundamental difference between the Conrad-Limpach and Knorr syntheses?

The divergence between these two classical methods lies in the initial reaction temperature, which dictates the kinetic versus thermodynamic product.[3]

  • Conrad-Limpach Synthesis (Kinetic Control): At lower, often room temperatures, the aniline preferentially attacks the more reactive keto group of the β-ketoester. This leads to a β-aminoacrylate intermediate, which upon thermal cyclization, yields the desired 4-hydroxyquinoline.[1][4]

  • Knorr Quinoline Synthesis (Thermodynamic Control): At higher temperatures (typically around 140°C or more), the reaction favors the attack of the aniline on the less reactive ester group.[1][5] This forms a β-keto acid anilide, which then cyclizes to the isomeric 2-hydroxyquinoline.[6]

II. Troubleshooting Guide: Common Side Reactions & Avoidance Strategies

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Formation of 2-Hydroxyquinoline Isomer

Question: My reaction is yielding the 2-hydroxyquinoline isomer instead of, or in addition to, the desired 4-hydroxyquinoline. How can I suppress this side reaction?

Root Cause Analysis: The formation of the 2-hydroxyquinoline isomer is characteristic of the Knorr pathway and is favored under thermodynamic control (i.e., higher reaction temperatures during the initial condensation).[3][5] If the initial reaction between the aniline and the β-ketoester is conducted at elevated temperatures, the formation of the β-keto anilide intermediate becomes significant, leading to the undesired 2-hydroxy isomer upon cyclization.[1]

Avoidance & Mitigation Protocol:

  • Strict Temperature Control: The most critical parameter is the temperature of the initial condensation. This step should be performed at or below room temperature to favor the kinetic product (the β-aminoacrylate).[1]

  • Stepwise Approach: Isolate the β-aminoacrylate intermediate first. This is achieved by running the condensation of the aniline and β-ketoester in a suitable solvent like methanol or ethanol at reflux for a defined period (e.g., 6 hours), followed by cooling to crystallize the intermediate.[7] This ensures the correct intermediate is formed before proceeding to the high-temperature cyclization.

  • Catalyst Choice: The initial condensation is often acid-catalyzed. Using a mild acid catalyst can help promote the desired reaction without requiring high temperatures that would favor the Knorr pathway.[1]

Issue 2: Low Yields and Incomplete Cyclization

Question: The final cyclization step is giving me a low yield of the 4-hydroxyquinoline, and I'm recovering a significant amount of the uncyclized enamine intermediate. What's going wrong?

Root Cause Analysis: The thermal cyclization of the β-aminoacrylate to the 4-hydroxyquinoline is a demanding step, often requiring high temperatures (around 250°C) to overcome the activation energy barrier associated with the electrocyclic ring closure.[1][8] Insufficient temperature or reaction time will lead to incomplete conversion. The choice of solvent is also paramount; early syntheses without a high-boiling solvent gave very poor yields.[1]

Optimization Protocol:

  • High-Boiling Point Solvents: The use of an inert, high-boiling solvent is crucial for achieving high yields. Traditionally, mineral oil or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are used to maintain the high temperatures required for cyclization (typically 240-260°C).[1][9] A study has shown that yields generally increase with the boiling point of the solvent, with alternatives like 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol also proving effective and potentially more user-friendly.[10]

  • Sufficient Heating: Ensure the reaction mixture reaches and is maintained at the target temperature for an adequate duration. For example, a common procedure involves adding the enamine intermediate to refluxing Dowtherm and maintaining the reflux for 10-15 minutes.[9]

  • Microwave-Assisted Synthesis: For certain substrates, microwave irradiation can be a highly effective alternative to conventional heating. It can significantly reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating.[7][11]

Table 1: Impact of Cyclization Temperature on Product Formation

Temperature RangePredominant OutcomeRationale
< 220°CIncomplete reaction, recovery of starting enamine.Insufficient energy to overcome the activation barrier for electrocyclization.
240 - 260°COptimal formation of 4-hydroxyquinoline.[1]Sufficient thermal energy for efficient ring closure.
> 260°CIncreased potential for decomposition/tar formation.[12]Thermal degradation of reactants and products may occur.
Issue 3: Formation of Bisquinoline and Other Dimeric Impurities

Question: I'm observing the formation of high molecular weight impurities, which I suspect are bisquinoline derivatives. What causes this and how can I prevent it?

Root Cause Analysis: Bisquinoline formation can occur, particularly in subsequent functionalization reactions like the Mannich or Knoevenagel reactions on the 4-hydroxyquinoline core.[7] For instance, reacting 4-hydroxyquinolines with aldehydes (like benzaldehyde or formaldehyde) in the presence of an amine can lead to the formation of methylene-bridged bisquinoline structures.[7] This is often a result of the high reactivity of the C-3 position of the 4-hydroxyquinoline ring.

Avoidance & Mitigation Protocol:

  • Control of Stoichiometry: Carefully control the stoichiometry of the reagents, particularly the aldehyde. Using a minimal excess or even a slight deficiency of the aldehyde can help to reduce the likelihood of dimerization.

  • Reaction Conditions: The choice of solvent and temperature can influence the formation of these byproducts. Running the reaction at lower temperatures, if feasible for the desired transformation, can help to minimize side reactions.

  • Protecting Group Strategy: If the C-3 position is not the desired site of reaction, consider a protecting group strategy to block its reactivity before proceeding with further transformations.

Issue 4: Tar Formation and Polymerization

Question: My reaction mixture is turning into a dark, tarry mess, making product isolation extremely difficult. What is causing this and how can I achieve a cleaner reaction?

Root Cause Analysis: Tar formation is a common issue in many quinoline syntheses, especially those that use strong acids and high temperatures, such as the Skraup or Doebner-von Miller reactions.[13][14] It results from the polymerization of reactants, intermediates, or the product itself under harsh conditions.[14] While less pronounced in the Conrad-Limpach synthesis, excessive heat during cyclization can still lead to decomposition and tarring.[12]

Avoidance & Mitigation Protocol:

  • Purity of Starting Materials: Ensure all reactants and solvents are pure and anhydrous. Impurities can often act as initiators for polymerization.[13]

  • Controlled Heating: Apply heat gradually during the cyclization step. Avoid localized overheating by ensuring efficient stirring.[14]

  • Use of Moderating Agents: While more common in other quinoline syntheses, the principle of moderating reaction vigor is applicable. For instance, in the Skraup synthesis, ferrous sulfate is used to control the exothermic nature of the reaction.[13][14] In the context of the Conrad-Limpach cyclization, this translates to precise temperature control and the use of an appropriate high-boiling solvent to ensure even heat distribution.[10]

  • Purification: If some tar formation is unavoidable, purification techniques like recrystallization or column chromatography are essential. For crude products from high-temperature cyclizations, washing with a non-polar solvent like petroleum ether can help remove the high-boiling solvent and some impurities before further purification.[9]

III. Experimental Workflows & Diagrams

Workflow 1: Optimized Conrad-Limpach Synthesis

This workflow is designed to maximize the yield of the 4-hydroxyquinoline product while minimizing the formation of the 2-hydroxy isomer.

Conrad_Limpach_Workflow cluster_step1 Step 1: Enamine Formation (Kinetic Control) cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Purification A Aniline + β-Ketoester B Solvent: Ethanol Temp: Reflux (e.g., ~78°C) Time: 6h A->B React C β-Aminoacrylate (Enamine Intermediate) B->C Isolate via crystallization D β-Aminoacrylate E Solvent: Dowtherm A Temp: Reflux (~250°C) Time: 15 min D->E Add to refluxing solvent F Crude 4-Hydroxyquinoline E->F Cool & Precipitate G Crude Product H 1. Wash with Pet. Ether 2. Recrystallize (e.g., from H2O or DMF) G->H Purify I Pure 4-Hydroxyquinoline H->I Troubleshooting_Tree Start Low Yield or Impure Product Q1 Major Impurity Identified? Start->Q1 Isomer 2-Hydroxy Isomer Q1->Isomer Yes Unreacted Unreacted Enamine Q1->Unreacted Yes Tar Tar/Polymer Q1->Tar Yes Other Other/Unknown Q1->Other Yes Sol_Isomer Reduce initial condensation temp. Isolate enamine before cyclization. Isomer->Sol_Isomer Sol_Unreacted Increase cyclization temp/time. Use higher boiling point solvent. Unreacted->Sol_Unreacted Sol_Tar Check reactant purity. Ensure gradual & uniform heating. Tar->Sol_Tar Sol_Other Re-evaluate reaction scheme. Perform detailed characterization (NMR, MS). Other->Sol_Other

References

Stability testing of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate under different storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this compound under various storage and stress conditions. Our goal is to equip you with the scientific rationale and practical methodologies to conduct robust and reliable stability studies.

Introduction to the Stability of this compound

This compound is a quinoline derivative with a molecular structure that includes several functional groups susceptible to degradation: an ethyl ester, a phenolic hydroxyl group, a methoxy group, and the quinoline aromatic system itself. Understanding its stability profile is critical for determining its shelf-life, appropriate storage conditions, and for the development of stable pharmaceutical formulations.[1] This guide will walk you through the potential degradation pathways and the experimental strategies to assess them, in line with the International Council for Harmonisation (ICH) guidelines.[2]

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the stability testing of this compound.

Q1: What are the primary degradation pathways I should be concerned about for this molecule?

A1: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-hydroxy-7-methoxyquinoline-3-carboxylic acid and ethanol.

  • Oxidation: The electron-rich 4-hydroxyquinoline ring system, particularly the phenolic hydroxyl group, is prone to oxidation. This can lead to the formation of quinone-like structures or other oxidative degradation products.

  • Photodegradation: Quinolone derivatives are often sensitive to light.[3] Exposure to UV or visible light can induce photo-oxidative reactions or other photochemical transformations, potentially leading to discoloration and the formation of various photoproducts.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the ester group or other thermal decomposition reactions may occur, though the high melting point of the solid material (around 275°C) suggests good thermal stability in its solid form.

Q2: What are the recommended storage conditions for the solid compound and its solutions?

A2: For the solid (powder) form of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place to minimize exposure to humidity, light, and high temperatures. For solutions, storage conditions will depend on the solvent and pH. It is advisable to prepare solutions fresh. If storage is necessary, they should be protected from light and stored at refrigerated temperatures (2-8°C) to slow down potential degradation.

Q3: I am observing a change in the color of my sample during storage. What could be the cause?

A3: A color change, often to a yellow or brownish hue, is a common indicator of degradation, particularly oxidative or photolytic degradation. The formation of conjugated systems, such as quinone-like structures from the oxidation of the phenolic group, can lead to the absorption of visible light, resulting in a colored appearance. It is crucial to investigate the appearance of any new peaks in your analytical chromatogram to identify the degradation products.

Q4: My assay results show a decrease in the parent compound, but I don't see any major degradation peaks. What could be happening?

A4: This phenomenon, often referred to as a "mass balance" issue, can have several causes:

  • Formation of non-UV active degradants: Some degradation pathways may lead to products that do not have a chromophore that absorbs at the detection wavelength you are using.

  • Formation of volatile degradants: Degradation products like ethanol from hydrolysis will not be detected by typical HPLC-UV methods.

  • Precipitation of degradants: The degradation products may not be soluble in the sample diluent, leading to their removal from the solution before analysis.

  • Adsorption of degradants: Highly polar or charged degradation products might irreversibly adsorb to the HPLC column.

It is important to use a stability-indicating method with a photodiode array (PDA) detector to check for peak purity and to investigate different detection wavelengths.

Troubleshooting Guide

This section provides practical advice for overcoming common challenges during your stability studies.

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or prolong the exposure time.
Excessive degradation (>20%) observed. Stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation to adequately assess the degradation profile.
Poor peak shape (tailing or fronting) in HPLC analysis. Inappropriate mobile phase pH; secondary interactions with the column stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider using a different column chemistry or adding a competing base to the mobile phase.
Inconsistent or irreproducible stability results. Inconsistent sample preparation; fluctuations in storage conditions (temperature, humidity); instability of the analytical solution.Ensure meticulous and consistent sample preparation. Use calibrated and validated stability chambers. Analyze samples as soon as possible after preparation or validate the stability of the analytical solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation: Place the solid compound in a temperature-controlled oven at 80°C for 48 hours. Also, place a solution of the compound in a suitable solvent in the oven. At various time points, sample the solid or the solution for analysis.

  • Photolytic Degradation: Expose a solution of the compound in a photostability chamber to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance), with a PDA detector to assess peak purity.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (80°C, solid & solution) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Evaluation: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: A typical experimental workflow for conducting forced degradation studies.

Predicted Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photodegradation Photodegradation (Light) parent Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate hydrolysis_product 4-hydroxy-7-methoxyquinoline- 3-carboxylic acid parent->hydrolysis_product Ester Cleavage oxidation_product Quinone-like derivatives parent->oxidation_product Phenol Oxidation photo_product Hydroxylated and/or ring-opened products parent->photo_product Photo-oxidation

Caption: Predicted major degradation pathways for this compound.

References

Technical Support Center: Crystallization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the crystallization of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS: 63463-15-0). This document is designed for researchers, chemists, and pharmaceutical development professionals who are working with this quinoline derivative. Achieving a high-purity, crystalline solid is a critical step for downstream applications, including structural analysis, formulation, and ensuring batch-to-batch consistency. This guide provides in-depth, experience-driven answers to common challenges encountered during the crystallization process, moving beyond simple procedural steps to explain the underlying chemical principles.

Compound Properties at a Glance

Before troubleshooting, it is essential to be familiar with the key physical properties of the target compound. These parameters directly influence its crystallization behavior.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.25 g/mol [1]
Melting Point ~275 °C[1][2]
Boiling Point 373.2 ± 37.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Appearance Solid-

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of this compound in a practical, question-and-answer format.

Q1: My compound is completely soluble and shows no signs of crystallization, even after cooling. What's wrong?

Answer: This is a classic sign that your solution is not supersaturated.[3] Crystallization occurs when the concentration of the solute exceeds its solubility limit at a given temperature, creating a thermodynamically unstable state (supersaturation) that drives the formation of a stable, ordered crystal lattice.[4] If no crystals form, you must induce supersaturation.

Causality & Solution Workflow:

  • Problem: Insufficient Concentration. You may have used too much solvent.[5] The ideal solvent is one where the compound is highly soluble when hot but has low solubility when cold.[3][6]

    • Solution: Gently heat the solution to evaporate a portion of the solvent. This increases the solute concentration. Remove from heat and allow it to cool slowly. Be cautious not to evaporate too much solvent, which can cause the compound to "crash out" rapidly.[5]

  • Problem: High Nucleation Energy Barrier. Crystal formation requires an initial energy input to form a "nucleus"—a stable, microscopic seed from which a larger crystal can grow. Sometimes, a solution can be supersaturated but lack the necessary nucleation sites.

    • Solution A: Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide high-energy sites for nucleation to begin.[3]

    • Solution B: Seeding. If you have a pure crystal of this compound from a previous batch, add a single, tiny seed crystal to the supersaturated solution.[3] This provides a perfect template for crystal growth, bypassing the initial nucleation barrier.

    • Solution C: Drastic Cooling. Once slow cooling has failed, try placing the flask in an ice bath. The rapid decrease in temperature will significantly lower the compound's solubility, which can sometimes force nucleation.[3] Note that this may lead to smaller crystals.

Q2: Instead of crystals, an oil or a sticky precipitate has formed at the bottom of my flask. What is "oiling out" and how do I prevent it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This typically happens when the temperature of the saturated solution is higher than the melting point of the compound being crystallized.[3][5] Impurities can also suppress the melting point of the solute, exacerbating this issue.[5] An oil is undesirable because it rarely forms pure crystals, as impurities are often more soluble in the oily phase than in the solvent.[5]

Corrective Actions:

  • Reheat and Dilute: Reheat the mixture until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to ensure the saturation temperature is below the compound's melting point.[5]

  • Ensure Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can promote the formation of well-ordered crystals instead of an oil.

  • Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Select a solvent or solvent mixture with a lower boiling point.[3]

Q3: I managed to get crystals, but my final yield is very low. How can I improve recovery?

Answer: A low yield is a common and frustrating issue in crystallization. The primary cause is typically that a significant amount of your compound remains dissolved in the mother liquor after filtration.[5]

Strategies for Yield Improvement:

  • Minimize Solvent Volume: The most critical step is to use the minimum amount of hot solvent required to fully dissolve your compound.[5][6] Any excess solvent will retain more solute upon cooling, thus reducing your yield.

  • Optimize Cooling: Ensure the crystallization process is complete. Allow sufficient time for the solution to cool to room temperature, and then consider further cooling in an ice bath or refrigerator for at least an hour to maximize precipitation.[3]

  • Recover from Mother Liquor: Do not discard the mother liquor immediately. You can often recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.[5] Be aware that this second crop may be less pure than the first.

  • Washing Technique: When washing the filtered crystals to remove residual mother liquor, always use a minimal amount of ice-cold solvent. Using warm or room-temperature solvent will dissolve some of your product, leading to yield loss.

Q4: The crystals are very fine, like a powder, or are needle-shaped and difficult to filter. How can I grow larger, more well-defined crystals?

Answer: Crystal morphology is directly related to the rate of crystallization. Rapid crystal formation traps impurities and leads to small, poorly-defined crystals or agglomerated masses.[7] The goal for high-purity material is slow, controlled crystal growth.[5]

Key Factors for Crystal Quality:

  • Cooling Rate: This is the most influential factor. A solution that cools too quickly will generate many nucleation sites simultaneously, resulting in a large number of small crystals.[3] For larger crystals, slow the cooling process. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment.

  • Degree of Supersaturation: A very high level of supersaturation (e.g., from evaporating too much solvent) can cause the compound to crash out of solution, forming an amorphous powder or very fine needles.[8] To avoid this, try using slightly more solvent than the absolute minimum required for dissolution.[5]

  • Purity of Starting Material: Impurities can act as nucleation sites or interfere with the growth of the crystal lattice, leading to poor crystal quality.[3][4] If you suspect impurities, consider a preliminary purification step (e.g., charcoal treatment for colored impurities, or column chromatography) before the final crystallization.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol assumes a suitable solvent has been identified (e.g., ethanol, or a mixture like ethanol/water or THF/hexane).[9][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a stir bar. Heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.[5]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.

Protocol 2: Two-Solvent System Selection

This method is useful when no single solvent provides the ideal solubility profile.[6] It requires a "soluble" solvent in which the compound is readily soluble and a "miscible anti-solvent" in which it is poorly soluble.

  • Dissolve: Dissolve the compound in a minimum amount of the hot "soluble" solvent (e.g., Ethanol, THF).

  • Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Water, Hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-clarify: Add a few drops of the hot "soluble" solvent until the cloudiness just disappears, creating a clear, saturated solution.

  • Cool and Isolate: Allow the solution to cool slowly as described in Protocol 1. The compound will crystallize out as its solubility decreases in the mixed solvent system.

Visual Workflow Guides

General Crystallization Troubleshooting Workflow

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps Start Start with Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool Result Check for Crystals Cool->Result GoodCrystals Good Crystals Formed Result->GoodCrystals Yes NoCrystals No Crystals Formed (Solution Clear) Result->NoCrystals No OilOut Compound 'Oils Out' Result->OilOut No LowYield Low Yield or Poor Quality Crystals Result->LowYield No End Collect & Dry Pure Product GoodCrystals->End Induce Induce Nucleation: - Scratch Flask - Add Seed Crystal - Evaporate Solvent NoCrystals->Induce Reheat Reheat Solution, Add More Solvent, Cool Slower OilOut->Reheat Optimize Optimize Conditions: - Slower Cooling - Less Solvent LowYield->Optimize Induce->Cool Reheat->Cool Optimize->Cool

Caption: A workflow diagram for troubleshooting common crystallization issues.

Solvent Selection Logic

SolventSelection Start Select Test Solvent TestRT Test Solubility at Room Temp Start->TestRT TestHot Test Solubility when Hot TestRT->TestHot Insoluble Reject_TooGood Reject: Too Soluble (Compound dissolves at RT) TestRT->Reject_TooGood Soluble Outcome Evaluate Outcome TestHot->Outcome Reject_TooPoor Reject: Poor Solvent (Insoluble even when hot) TestHot->Reject_TooPoor Insoluble Ideal Ideal Solvent (Soluble Hot, Insoluble Cold) Outcome->Ideal Crystals form on cooling ConsiderPair Consider for Solvent Pair (Soluble Hot & Cold) Outcome->ConsiderPair No crystals on cooling

Caption: A decision tree for selecting an appropriate crystallization solvent.

References

Technical Support Center: Enhancing the Bioavailability of Quinoline-Based Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for enhancing the oral bioavailability of quinoline-based compounds in preclinical animal models. We will explore the underlying causes of poor bioavailability and provide actionable troubleshooting strategies and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the preclinical development of quinoline-based compounds.

Q1: My quinoline-based compound shows excellent in vitro potency but very low oral bioavailability in my rat model. What are the most likely causes?

A1: This is a frequent challenge. The discrepancy between in vitro potency and in vivo oral bioavailability for quinoline compounds typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: The quinoline ring system is largely hydrophobic, leading to low solubility in gastrointestinal fluids. For a drug to be absorbed, it must first be in solution.[1][2]

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or, more commonly, the liver before it reaches systemic circulation.[3] A significant pathway for many quinoline-containing drugs is oxidation by Aldehyde Oxidase (AO), which can vary significantly between species.[4][5] Additionally, Cytochrome P450 (CYP) enzymes, such as CYP2D6, CYP3A4, and CYP2C19, as well as Monoamine Oxidase A (MAO-A), are known to metabolize quinoline-based antimalarials like primaquine.[5][6]

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), or Multidrug Resistance-Associated Protein 2 (MRP2) present in the intestinal epithelium.[7][8][9] These transporters actively pump the drug back into the intestinal lumen, limiting its net absorption.[10]

  • Chemical Instability: The compound might be unstable in the acidic environment of the stomach or degrade enzymatically in the gastrointestinal tract.

A systematic approach, starting with the characterization of your compound's physicochemical properties, is the first step in diagnosing the primary barrier to its oral absorption.

Q2: What is the first formulation strategy I should try for a quinoline derivative with poor aqueous solubility?

A2: For a compound with poor aqueous solubility, a practical and often effective initial strategy is particle size reduction to create a nanosuspension .[11][12] This approach increases the surface area-to-volume ratio of the drug particles, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[11] It is a relatively straightforward method before advancing to more complex formulations like amorphous solid dispersions or lipid-based systems.[11][13]

Q3: How do I know if my quinoline compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters?

A3: You can assess this using a combination of in silico and in vitro methods:

  • In Silico Prediction: Several computational models can predict the likelihood of a compound being a P-gp substrate based on its structural features.

  • In Vitro Caco-2 Bidirectional Transport Assay: This is the gold standard in vitro method. A human colon adenocarcinoma cell line (Caco-2) is grown as a monolayer, mimicking the intestinal barrier. The transport of your compound is measured in both directions: apical (top) to basolateral (bottom) (A-to-B) and B-to-A. A significantly higher transport in the B-to-A direction (an efflux ratio >2) suggests that the compound is a substrate for an efflux transporter. To confirm P-gp specifically, the assay can be run in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B transport in the presence of the inhibitor confirms it as a P-gp substrate. Similar approaches can be used with inhibitors specific to other transporters like BCRP or MRPs.

Q4: I am observing high inter-animal variability in the plasma concentrations (Cmax and AUC) of my quinoline compound in a rat study. What are the potential causes and how can I troubleshoot this?

A4: High pharmacokinetic variability is a common issue in preclinical studies and can obscure the true performance of your compound.[3][14] Potential causes include:

  • Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variable dosing. Ensure your technical staff is well-trained and consistent.

  • Food Effects: The presence or absence of food can significantly alter gastric pH, gastrointestinal transit time, and splanchnic blood flow, thereby affecting drug dissolution and absorption.[15][16] For quinolones, co-administration with food can have varied effects, with some showing increased and others decreased bioavailability.[17][18]

  • Genetic Polymorphisms: Even within the same strain of rats, there can be genetic variability in metabolizing enzymes (like CYPs) and transporters, leading to different rates of metabolism and clearance.[19]

  • Differences in Gut Microbiota: The gut microbiome can influence the metabolism of orally administered drugs.

  • Health Status of Animals: Underlying health conditions, even if subclinical, can affect drug absorption, distribution, metabolism, and excretion (ADME).

Troubleshooting Steps:

  • Standardize Animal Handling and Dosing: Ensure consistent oral gavage technique and vehicle volume.

  • Control Food and Water Intake: Implement a consistent fasting period (typically overnight with free access to water) before dosing to standardize gut content.[6]

  • Use a Crossover Study Design: If feasible, a crossover design where each animal receives both the test formulation and a reference formulation (at different times) can help minimize inter-animal variability.[14]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when trying to enhance the bioavailability of quinoline-based compounds.

Problem Potential Root Cause(s) Recommended Action(s) & Rationale
Low Cmax and AUC after oral administration of a suspension 1. Poor aqueous solubility leading to dissolution rate-limited absorption. 2. Extensive first-pass metabolism (e.g., by Aldehyde Oxidase or CYPs).[4][6] 3. Efflux by intestinal transporters (e.g., P-gp, BCRP, MRP2).[7][8]1. Formulation Enhancement:     a. Nanosuspension: Prepare a nanosuspension to increase surface area and dissolution rate.[12][13]     b. Amorphous Solid Dispersion: Create a solid dispersion with a polymer (e.g., PVP, HPMC) to improve apparent solubility.[20][21]     c. Lipid-Based Formulation (e.g., SEDDS/SMEDDS): For lipophilic compounds, this can improve solubility and potentially utilize lymphatic absorption, bypassing the liver.[15][22] 2. Assess Metabolism: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions from the relevant species (and human) to determine intrinsic clearance.[11] Use specific inhibitors to identify the primary metabolizing enzymes. 3. Assess Transporter Involvement: Perform a Caco-2 bidirectional transport assay. If efflux is confirmed, consider co-dosing with a known inhibitor in preclinical studies to confirm the mechanism.
High Variability in PK Parameters (Cmax, AUC) 1. Food effect. [17][18] 2. Inconsistent formulation (e.g., aggregation of suspension). 3. Inconsistent dosing procedure. 4. Genetic variability in test animals. [19]1. Standardize Fasting: Ensure a consistent overnight fast before dosing.[6] 2. Ensure Formulation Homogeneity: Properly suspend the compound before each dose. 3. Refine Dosing Technique: Standardize the oral gavage procedure. 4. Increase 'n' number: A larger group of animals may be needed to achieve statistical power. 5. Consider a Crossover Design: This can help to normalize for inter-individual differences.[14]
Dose-dependent but not dose-proportional increase in exposure 1. Saturation of a key absorption pathway at higher doses. 2. Solubility-limited absorption: At higher doses, the drug may not fully dissolve in the GI tract. 3. Saturation of efflux transporters at higher doses, leading to a greater than proportional increase in absorption.1. Conduct a thorough dose-ranging study to characterize the non-linearity. 2. Improve Formulation: An enhanced formulation (e.g., solid dispersion, lipid-based system) may overcome solubility limitations and restore dose proportionality.[15][21]
Good oral bioavailability in rats but poor in dogs/monkeys 1. Species differences in first-pass metabolism. Aldehyde oxidase activity, for example, is known to differ significantly between rodents, dogs, and humans.[4][5] 2. Species differences in GI physiology (e.g., pH, transit time).1. Conduct in vitro metabolism studies with liver microsomes/S9 fractions from all relevant species, including human, to identify species-specific metabolic pathways.[4] 2. Re-evaluate Formulation: The optimal formulation may differ between species.

Section 3: Experimental Protocols & Methodologies

Protocol 3.1: Preparation of a Nanosuspension using Wet Media Milling

This protocol describes a common method for preparing a nanosuspension to enhance the dissolution rate of a poorly soluble quinoline compound.

Objective: To reduce the particle size of a crystalline quinoline derivative to the nanometer range.

Materials:

  • Quinoline-based compound (e.g., "Compound Q")

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)

  • Milling media (e.g., Yttria-stabilized zirconium oxide (YSZ) beads, 0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

Procedure:

  • Slurry Preparation: Disperse the quinoline compound in the stabilizer solution to create a slurry. A typical drug concentration is 1-5% w/v.

  • Milling: Add the slurry and an equal volume of YSZ milling beads to the milling jar.

  • Milling Parameters: Mill at a high speed (e.g., 400 rpm) for 24-48 hours. It is crucial to implement periodic cooling to prevent overheating and potential degradation of the compound.

  • Separation: After milling, separate the nanosuspension from the milling beads. This can be achieved by pouring the mixture through a sieve or by low-speed centrifugation.

  • Characterization: Analyze the particle size and distribution of the resulting nanosuspension using DLS. A successful nanosuspension will typically have a mean particle size of less than 500 nm with a narrow polydispersity index (PDI < 0.3).

  • In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to compare the dissolution rate of the nanosuspension to the unformulated compound.

Protocol 3.2: Oral Bioavailability Study in Rats

This protocol outlines a standard procedure for determining the oral bioavailability of a quinoline-based compound in rats.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the absolute oral bioavailability of "Compound Q".

Animals:

  • Male Sprague-Dawley rats (250-300g) with jugular vein catheters for serial blood sampling.

Groups:

  • Group 1 (Intravenous, IV): n=3-5 rats. Dose = 1-2 mg/kg.

  • Group 2 (Oral, PO): n=3-5 rats. Dose = 10-20 mg/kg.

Formulations:

  • IV Formulation: Compound Q dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).

  • PO Formulation: The formulation to be tested (e.g., nanosuspension, solid dispersion, or simple suspension in 0.5% carboxymethylcellulose).

Procedure:

  • Acclimation and Fasting: Acclimate rats for at least 3 days. Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.[6]

  • Dosing:

    • IV Group: Administer the dose as a bolus via the tail vein.

    • PO Group: Administer the dose via oral gavage using a suitable gavage needle.

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the jugular vein catheter at pre-dose (0) and at specified time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).[17]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound Q in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀-t, AUC₀-∞, t½) for both IV and PO groups using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Section 4: Data Summaries & Visualizations

Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds
Formulation Strategy Mechanism of Bioavailability Enhancement Advantages Disadvantages Ideal for Quinoline Compounds That Are...
Nanosuspension Increases surface area, leading to faster dissolution.[12][13]High drug loading, applicable to many compounds.Physical instability (particle growth) can be a concern.Crystalline and have a high melting point.[11]
Amorphous Solid Dispersion Presents the drug in a high-energy amorphous state, increasing apparent solubility and dissolution rate.[20][23]Significant increase in solubility possible.Potential for recrystallization, requires careful polymer selection.Prone to poor solubility but have a moderate melting point.
Lipid-Based Formulations (SEDDS/SMEDDS) Solubilizes the drug in a lipid matrix, which forms a fine emulsion in the GI tract, presenting the drug in a dissolved state for absorption.[15][22]Can enhance lymphatic transport, bypassing first-pass metabolism. Good for highly lipophilic drugs.Can have lower drug loading, potential for GI side effects.Highly lipophilic (high LogP).[24]
Table 2: Representative Pharmacokinetic Parameters of Quinoline Antimalarials in Preclinical Species
Compound Species Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) t½ (days) Reference
Chloroquine Dog~2IV---~14.5[25]
Chloroquine Dog~5.2 (150mg tablet)PO----[25]
Mefloquine Healthy Volunteers-PO83 ng/mL per mg/kg7-24-~20[26]

Note: Data for preclinical species is often limited in publicly available literature. The above table is illustrative and highlights the need for specific in-house studies.

Diagrams

G cluster_0 Problem Identification cluster_1 Investigation & Characterization cluster_2 Strategy Selection & Optimization Start Low Oral Bioavailability Observed Solubility Poor Aqueous Solubility? Start->Solubility Initial Hypothesis Permeability Low Permeability? (Efflux Substrate?) Solubility->Permeability Sol_Assay Kinetic/Equilibrium Solubility Assays (SGF/SIF) Solubility->Sol_Assay Metabolism High First-Pass Metabolism? Permeability->Metabolism Perm_Assay Caco-2 Bidirectional Transport Assay Permeability->Perm_Assay Met_Assay Liver Microsome/S9 Stability Assay Metabolism->Met_Assay Formulation Formulation Strategy (Nanosuspension, Solid Dispersion, Lipid-Based) Sol_Assay->Formulation Solubility-Limited Perm_Assay->Formulation Permeability-Limited Chem_Mod Chemical Modification (Prodrug, Salt Form) Met_Assay->Chem_Mod Metabolically Labile PK_Study In Vivo PK Study (Rat/Mouse) Formulation->PK_Study Chem_Mod->PK_Study PK_Study->Start Iterate if needed

G cluster_gut GI Lumen cluster_enterocyte Enterocyte cluster_portal Portal Vein cluster_liver Liver cluster_systemic Systemic Circulation Drug_Oral Oral Quinoline Formulation Drug_Dissolved Dissolved Quinoline Drug_Oral->Drug_Dissolved Dissolution Drug_Absorbed Absorbed Quinoline Drug_Dissolved->Drug_Absorbed Passive/Active Uptake Efflux P-gp / BCRP / MRP2 Efflux Drug_Absorbed->Efflux Efflux Metabolism_Gut CYP / AO Metabolism Drug_Absorbed->Metabolism_Gut To_Liver To Liver Drug_Absorbed->To_Liver Metabolism_Gut->To_Liver Metabolism_Liver First-Pass Metabolism (CYP / AO) To_Liver->Metabolism_Liver Bioavailable_Drug Bioavailable Drug Metabolism_Liver->Bioavailable_Drug Remaining Drug

References

Addressing off-target effects of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in cellular assays.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

A Senior Application Scientist's Guide to Addressing Off-Target Effects in Cellular Assays

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cellular assays. As with any small molecule probe, particularly those derived from versatile scaffolds like quinoline, ensuring that the observed biological effects are due to the intended mechanism of action is paramount.[1] Off-target activities can lead to misleading results, confounding data interpretation and hindering research progress.[2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, identify potential off-target effects, and validate your findings with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding off-target effects in the context of using this compound.

Q1: What are off-target effects and why are they a concern with quinoline-based compounds?

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives can bind to a wide variety of biological targets.[1] While this versatility is advantageous for drug discovery, it also increases the potential for non-specific interactions. Quinolone and quinoline derivatives have been shown to possess a wide range of biological activities, including anticancer and antimicrobial effects, often by interacting with DNA or various enzymes.[3][4][5] Therefore, when using a compound like this compound, it is crucial to experimentally verify its specificity in your system.

Q2: My compound is inducing a cellular phenotype. What are the initial signs that this could be an off-target effect?

A2: Several red flags may suggest an off-target mechanism:

  • Poor Correlation Between Biochemical and Cellular Potency: A significant discrepancy (e.g., >10-fold) between the compound's potency in a purified biochemical assay (IC50) and its potency in a cell-based assay (EC50) can indicate off-target effects.[6] Factors like cell permeability and metabolism can play a role, but off-target activity is a common cause.[6]

  • Inconsistent Phenotypes with Other Inhibitors: If a structurally different compound known to inhibit the same target does not produce the same cellular phenotype, it raises the possibility that your compound's effect is off-target.[7]

  • High Cytotoxicity: If the compound causes significant cell death at or near the concentration required to observe the desired phenotype, the effect might be due to general toxicity rather than specific target modulation.[8][9]

  • Lack of Structure-Activity Relationship (SAR): If structurally similar analogs of your compound, which are inactive against the primary target, still produce the same cellular phenotype, this strongly points to an off-target mechanism.[10][11][12]

Q3: What is the difference between a biochemical and a cell-based assay, and why might they give different results?

A3:

  • Biochemical assays measure the direct interaction of a compound with an isolated biological target, such as a purified enzyme or receptor, in a controlled in vitro environment.[13] They are excellent for determining direct binding affinity (Kd) or inhibitory constants (Ki) and provide clear mechanistic insight.[13][14]

  • Cell-based assays are performed in living cells and measure a physiological response, such as changes in gene expression, cell viability, or signaling pathway activation.[15][16]

These assays can yield different results because cell-based assays introduce far greater complexity.[6][16] A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolic degradation, or active efflux from the cell.[2][6] Conversely, a compound may appear active in a cell-based assay due to off-target effects that are absent in the simplified biochemical system.[6]

Part 2: Troubleshooting Guide: Investigating Unexpected Results

This section provides structured guidance for specific experimental challenges.

Scenario 1: The observed phenotype is inconsistent with the known function of the intended target.

Your hypothesis is that this compound inhibits "Kinase X," which should lead to decreased cell proliferation. However, you observe apoptosis at concentrations where proliferation is only minimally affected.

G Start Start: Unexpected Phenotype Observed DoseResponse Step 1: Perform Detailed Dose-Response Analysis Start->DoseResponse CompareEC50 Compare EC50 (Phenotype) vs. IC50 (Target) DoseResponse->CompareEC50 OrthogonalInhibitor Step 2: Test Structurally Unrelated Inhibitor CompareEC50->OrthogonalInhibitor Discrepancy CompareEC50->OrthogonalInhibitor Correlates ComparePhenotype Same Phenotype? OrthogonalInhibitor->ComparePhenotype TargetEngagement Step 3: Confirm Target Engagement in Cells (e.g., CETSA) ComparePhenotype->TargetEngagement Yes OffTarget Conclusion: Phenotype is Likely OFF-TARGET ComparePhenotype->OffTarget No OnTarget Conclusion: Phenotype is Likely ON-TARGET ComparePhenotype->OnTarget Yes EngagementConfirmed Engagement at Phenotypic EC50? TargetEngagement->EngagementConfirmed InactiveAnalog Step 4: Use Inactive Structural Analog EngagementConfirmed->InactiveAnalog Yes EngagementConfirmed->OffTarget No AnalogEffect Analog Causes Phenotype? InactiveAnalog->AnalogEffect AnalogEffect->OffTarget Yes AnalogEffect->OnTarget No Complex Result is Complex: Could be On-Target Effect in Specific Cellular Context

Caption: General workflow for deconvoluting on-target vs. off-target effects.

Q: How do I properly perform a dose-response analysis to check for off-target effects? A: A comprehensive dose-response curve is the first critical step.[7]

  • Causality: An off-target effect may occur at a different concentration range than the on-target effect. By comparing the effective concentration for the observed phenotype (EC50) with the reported inhibitory concentration for the target (IC50), a significant discrepancy can point towards an off-target mechanism.[7]

  • Protocol:

    • Prepare a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range.

    • Treat your cells with this dilution series for a defined period.

    • Simultaneously, run two assays:

      • Your phenotypic assay (e.g., apoptosis marker).

      • A target engagement or downstream signaling assay (e.g., Western blot for phospho-downstream target of Kinase X).

    • Calculate the EC50 for the phenotype and the IC50 for target inhibition. If the EC50 for apoptosis is significantly lower than the IC50 for inhibiting the Kinase X pathway, the apoptosis is likely an off-target effect.

Q: What is an "inactive analog" and how do I use it? A: An inactive analog is a molecule that is structurally very similar to your active compound but has been modified to remove its activity against the intended target.[2][17]

  • Causality: This control helps differentiate effects caused by the specific pharmacophore required for on-target activity from non-specific effects caused by the general chemical scaffold (e.g., hydrophobicity, aggregation). If the inactive analog produces the same phenotype, the effect is almost certainly off-target.[2][18]

  • Application: Synthesize or procure an analog of this compound with a small modification predicted to abolish its primary activity (based on structure-activity relationship data, if available).[10][17] For example, altering a key hydrogen-bonding group. Test this analog in your cellular assay at the same concentrations as the active compound. The absence of the phenotype with the inactive analog is strong evidence for an on-target effect.

Q: How can I directly confirm that my compound is binding to its target inside the cell? A: A target engagement assay is essential to prove that the compound physically interacts with its intended target in the complex cellular environment.[19][20] The Cellular Thermal Shift Assay (CETSA) is a widely used method.

  • Causality: The principle of CETSA is that ligand binding stabilizes a target protein against heat-induced denaturation.[19] By observing a thermal shift only in the presence of your compound, you confirm target engagement.

  • See Protocol: A detailed protocol for CETSA is provided in Part 3: Key Experimental Protocols .

Scenario 2: The compound shows high cytotoxicity, complicating the interpretation of specific effects.

You are observing a desired signaling change at 10 µM, but you also see a 50% reduction in cell viability at this concentration.

G Compound Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate Target On-Target (e.g., Kinase X) Compound->Target Inhibits OffTarget Off-Target (e.g., Mitochondria) Compound->OffTarget Disrupts Signaling Desired Signaling (e.g., p-ERK down) Target->Signaling Toxicity Cytotoxicity (Apoptosis/Necrosis) OffTarget->Toxicity Phenotype Desired Phenotype (e.g., Reduced Proliferation) Signaling->Phenotype Confounded Confounded Readout: Reduced cell number due to both specific phenotype and general toxicity Phenotype->Confounded Toxicity->Confounded

Caption: Off-target cytotoxicity can confound the measurement of a specific phenotype.

Q: How do I distinguish between specific antiproliferative effects and general cytotoxicity? A: You must run a cytotoxicity counter-screen in parallel with your primary assay.[8][9]

  • Causality: A counter-screen is an assay designed to identify and eliminate compounds that produce false-positive results through undesirable properties, such as killing the cells.[9][21] By measuring cytotoxicity and your desired endpoint in parallel across a full dose-response range, you can determine if there is a therapeutic window.

  • Protocol:

    • Use the same 10-point dilution series of your compound as described previously.

    • Plate cells in two identical sets of plates.

    • On Plate 1, perform your primary functional assay (e.g., measuring pathway-specific reporter activity).

    • On Plate 2, perform a cytotoxicity assay (e.g., CellTiter-Glo® for ATP levels, or a live/dead stain).

    • Data Analysis: Plot both dose-response curves. A good compound will show a significant potency window (ideally >10-fold) between the EC50 for the desired effect and the CC50 (cytotoxic concentration 50%). If the curves overlap, the observed effect is likely driven by toxicity.

Q: My assay uses a luciferase reporter. Could the compound be interfering with the assay technology itself? A: Yes, this is a common source of artifacts. Many compounds can directly inhibit reporter enzymes like luciferase or have properties like autofluorescence that interfere with detection methods.[8][9]

  • Causality: This is a "technology counter-screen," which identifies compounds that interfere with the assay components rather than the biological target.[8]

  • Protocol: Run the assay in a cell-free system.

    • Set up the reaction buffer used in your assay.

    • Add the purified luciferase enzyme and its substrate.

    • Add your compound across a range of concentrations.

    • Measure the luminescence. A dose-dependent decrease in signal indicates direct inhibition of the reporter enzyme, meaning your primary assay results are likely false positives.

Part 3: Key Experimental Protocols

This section provides high-level protocols for essential validation experiments. Researchers should optimize these for their specific cell lines and laboratory conditions.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established methodologies to confirm the intracellular binding of your compound to its target protein.[19]

Principle: Ligand binding increases the thermal stability of the target protein. This protocol measures the amount of soluble target protein remaining after heat shock at various temperatures, with and without the compound.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at a relevant concentration (e.g., 1-5x the cellular EC50) and another set with vehicle control (e.g., DMSO) for 1-2 hours.

  • Cell Harvest: Harvest cells, wash with PBS, and resuspend in a lysis buffer (without detergents) containing protease inhibitors.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Separation of Soluble/Aggregated Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble protein fraction) from each tube. Analyze the amount of the specific target protein in each sample by Western blot or another quantitative protein detection method.

  • Interpretation: Plot the percentage of soluble target protein against temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to the right (i.e., a higher melting temperature) in the compound-treated sample confirms target engagement.

Protocol 2: Orthogonal Assay Validation

Principle: To ensure a biological finding is not an artifact of a specific assay technology, it is critical to confirm the result using an orthogonal method that relies on a different detection principle.[22][23]

Example Workflow:

  • Primary Hit: Your primary high-throughput screen, a luciferase reporter assay, suggests that this compound inhibits the "Gene X" promoter.

  • Orthogonal Confirmation 1 (mRNA level): Treat cells with the compound and measure the mRNA expression of Gene X directly using quantitative real-time PCR (qRT-PCR). This method bypasses the reporter enzyme and measures the endogenous transcript.[24]

  • Orthogonal Confirmation 2 (Protein level): Treat cells with the compound and measure the protein level of Gene X using a Western blot or an ELISA. This confirms the effect translates to the functional protein.

  • Interpretation: Consistent, dose-dependent inhibition of Gene X across all three assays (luciferase, qRT-PCR, and Western blot) provides high confidence that the observed effect is a genuine biological modulation and not a technology-specific artifact.

Data Summary Table

The following table summarizes key validation assays and their utility in deconvoluting off-target effects.

Assay TypePrincipleInformation GainedKey AdvantagePotential Pitfall
Dose-Response Comparison Compares potency in biochemical vs. cellular assays.Discrepancies in IC50/EC50 values.Simple, early indicator of potential issues.Does not rule out off-target effects with similar potency.
Orthogonal Inhibitor Test Uses a structurally distinct inhibitor of the same target.Distinguishes target-specific vs. scaffold-specific phenotypes.Strong evidence for on-target mechanism if phenotypes match.Requires availability of a validated alternative inhibitor.
Inactive Analog Control A structurally related but biologically inert molecule is used as a negative control.Rules out non-specific effects of the chemical scaffold.The "gold standard" negative control for chemical probes.Requires chemical synthesis and validation of inactivity.
Target Engagement (CETSA) Ligand binding stabilizes the target protein against heat denaturation.Direct evidence of compound-target interaction in cells.Confirms binding in a physiological context.Technically demanding; requires a specific antibody.
Genetic Target Knockdown/Out Uses siRNA or CRISPR to remove the target protein.Determines if the phenotype is dependent on the target's presence.Provides definitive genetic evidence for the target's role.Potential for incomplete knockdown or genetic compensation.
Cytotoxicity Counter-Screen Measures cell viability in parallel with the primary assay.Defines the therapeutic window (potency vs. toxicity).Essential for distinguishing specific effects from cell death.Does not identify non-toxic off-target effects.

References

Technical Support Center: Method Development for the Scale-Up Production of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the challenges of scaling the synthesis of a key quinoline intermediate.

Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep mechanistic understanding with practical, field-proven advice. This document is designed to help you anticipate and resolve challenges encountered during laboratory development and large-scale production.

The synthesis of this compound is most effectively achieved via the Gould-Jacobs reaction .[1][2] This classic method involves two primary stages: the initial condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting intermediate.[3] While robust, the reaction's high energy demands present significant challenges, particularly concerning temperature control, impurity profiles, and process scalability.[4]

Reaction Overview: The Gould-Jacobs Pathway

The reaction proceeds in two distinct, sequential steps. Understanding this mechanism is critical for effective troubleshooting.

  • Condensation: The synthesis begins with a nucleophilic substitution reaction between 3-methoxyaniline and DEEM. The amino group of the aniline attacks the electron-deficient carbon of the malonate, followed by the elimination of ethanol to form the key intermediate, diethyl 2-((3-methoxyanilino)methylene)malonate.[1]

  • Thermal Cyclization: This is the rate-determining and most challenging step. The intermediate undergoes a 6-electron electrocyclization at temperatures typically exceeding 250 °C.[3] This intramolecular reaction forms the quinoline ring. The product, an ethyl 4-oxo-quinoline-3-carboxylate, exists in tautomeric equilibrium with its more stable enol form, the desired ethyl 4-hydroxy-quinoline-3-carboxylate.[1]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 3-Methoxyaniline B Diethyl Ethoxymethylenemalonate (DEEM) C Diethyl 2-((3-methoxyanilino)methylene)malonate (Intermediate) A->C Nucleophilic Substitution B->C Nucleophilic Substitution D Intermediate E Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate (Final Product) D->E High Temperature (>250 °C) 6-π Electrocyclization

Caption: The two-stage Gould-Jacobs reaction mechanism.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Reaction in the Condensation Step

  • Q: My reaction stalls, and TLC/HPLC analysis shows a significant amount of unreacted 3-methoxyaniline even after prolonged heating. What's going wrong?

    A: This points to issues with the initial condensation step. Several factors can be at play:

    • Potential Cause 1: Reagent Quality. 3-methoxyaniline is susceptible to oxidation (turning dark). Impure starting materials can inhibit the reaction. DEEM can hydrolyze over time.

      • Solution: Ensure the aniline is pure; distill if necessary. Use fresh, high-quality DEEM.

    • Potential Cause 2: Suboptimal Reaction Conditions. While often performed neat, the condensation requires sufficient thermal energy. Typical lab conditions are 100-140°C for 1-3 hours.[5]

      • Solution: Monitor the reaction by TLC until the aniline spot disappears. Consider a slight excess of DEEM (1.1 to 1.2 equivalents) to drive the reaction to completion.[5] Using excess DEEM can also serve as the solvent.[5]

    • Potential Cause 3: Inefficient Ethanol Removal. The condensation produces ethanol as a byproduct. If not removed, it can establish an equilibrium that prevents full conversion.

      • Solution: On a lab scale, performing the reaction in an open flask (in a fume hood) or with a short distillation head can help. For scale-up, a reactor equipped for distillation is ideal.

Issue 2: Poor Yield and/or Product Degradation During Thermal Cyclization

  • Q: The cyclization step gives a low yield of a dark, tarry solid instead of the expected off-white product. What is happening at high temperatures?

    A: This is the most critical and common failure point, especially during scale-up.

    • Potential Cause 1: Insufficient or Non-Uniform Temperature. The cyclization requires a high, consistent temperature (typically 250-260 °C).[3] Hot spots can cause degradation, while cold spots lead to an incomplete reaction. This is a major challenge in large reactors where efficient heat transfer is difficult.

      • Solution: Use a high-boiling, inert solvent like Diphenyl Ether or Dowtherm A.[4] These solvents provide a stable and uniform temperature bath, dramatically improving yields (often to >90%).[4] Ensure vigorous mechanical stirring to eliminate temperature gradients.

    • Potential Cause 2: Incorrect Reaction Time. The product can degrade if held at >250 °C for too long. Conversely, insufficient time leads to incomplete cyclization.[6]

      • Solution: Optimize the reaction time at the target temperature. For a given scale, run a time-course study (e.g., taking samples every 30 minutes) and analyze by HPLC to find the point of maximum product concentration before significant degradation occurs. A typical duration is 1-3 hours at reflux.[7]

    • Potential Cause 3: Atmospheric Oxidation. At such high temperatures, the organic materials can be susceptible to oxidation if exposed to air.

      • Solution: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the high-temperature cyclization step.

Issue 3: Difficulties with Product Isolation and Purification at Scale

  • Q: After cooling the reaction, I get a solid mass that is difficult to handle and is contaminated with the high-boiling solvent. How can I effectively isolate a pure product?

    A: Isolating the product from a high-boiling solvent is a common challenge.

    • Potential Cause 1: Product Crystallizing in Solvent. The product is often insoluble in the high-boiling solvent upon cooling, which is advantageous for precipitation.

      • Solution: Allow the reactor to cool to a manageable temperature (e.g., 80-100 °C) and then add a large volume of a non-polar solvent like hexane, cyclohexane, or heptane.[3] This will further precipitate the product and help wash away the residual high-boiling solvent. Stir this slurry vigorously before filtration.

    • Potential Cause 2: Occluded Impurities. The precipitated crude product can trap the solvent and other impurities.

      • Solution: Implement a multi-step washing protocol. First, wash the filtered solid thoroughly with the non-polar solvent (hexane/cyclohexane) to remove the bulk of the high-boiling solvent.[3] A second wash or slurry with a different solvent, such as methanol or dichloromethane, can remove other organic impurities.[7] Finally, a water wash can remove any inorganic salts. Drying under vacuum is the final step.[8] For very high purity, recrystallization from a suitable solvent (e.g., methanol/water mixture) may be necessary.[8]

Troubleshooting_Flowchart Start Problem Occurs P1 Low Yield / Stalled Reaction? Start->P1 P2 Dark/Tarry Product in Cyclization? Start->P2 P3 Isolation/ Purification Issues? Start->P3 C1 Check Reagent Purity (Aniline, DEEM) P1->C1 C2 Optimize Condensation (Temp: 100-140°C, Time: 1-3h) P1->C2 C3 Use Excess DEEM (1.1 eq) & Ensure EtOH Removal P1->C3 S1 Use High-Boiling Solvent (Dowtherm A / Diphenyl Ether) P2->S1 S2 Optimize Temp/Time Profile (e.g., 250°C, 1-3h) P2->S2 S3 Ensure Vigorous Stirring & Inert Atmosphere (N2) P2->S3 I1 Cool & Precipitate with Non-Polar Solvent (Hexane) P3->I1 I2 Wash Filter Cake Thoroughly (Hexane -> MeOH -> H2O) I1->I2 I3 Dry Product Under Vacuum I2->I3

Caption: A logical troubleshooting flowchart for common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up this reaction? A: The main hazard is the high temperature. Operating a large reactor at 250-260 °C requires robust engineering controls. Key considerations include:

    • Thermal Burns: Handling high-boiling solvents like Dowtherm A requires appropriate personal protective equipment (PPE), including heat-resistant gloves and face shields.

    • Pressure Build-up: Ensure the reactor is properly vented to prevent pressure build-up from any potential side reactions or solvent boiling.

    • Solvent Handling: Dowtherm A and diphenyl ether have specific handling and disposal requirements. Consult the Safety Data Sheet (SDS) and ensure proper containment procedures are in place. Safe storage in a cool, dry, and well-ventilated area is crucial.[9]

  • Q2: Can microwave heating be used for the cyclization step? A: Yes, for laboratory-scale synthesis, microwave irradiation is an excellent alternative to conventional heating. It can dramatically reduce reaction times (from hours to minutes) and often improves yields by providing rapid, uniform heating that minimizes byproduct formation.[3][6] However, scaling microwave-assisted synthesis beyond the kilogram scale is currently challenging and requires specialized industrial equipment.

  • Q3: How critical is the stoichiometry of the initial condensation? A: It is quite critical. While a 1:1 ratio is theoretically sufficient, using a slight excess of the more volatile or less expensive reagent, typically DEEM, can help drive the reaction to completion, as noted in the troubleshooting guide.[5] This is a common strategy in process chemistry to maximize the conversion of a more valuable starting material.

  • Q4: What analytical methods are essential for in-process control? A: For effective monitoring and optimization, a combination of techniques is recommended:

    • Thin Layer Chromatography (TLC): Ideal for quick, qualitative monitoring of the condensation step to confirm the consumption of the starting aniline.

    • High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis during the cyclization step. It allows you to accurately track the formation of the product and the appearance of degradation byproducts, enabling precise optimization of reaction time.[6]

    • Nuclear Magnetic Resonance (NMR): 1H NMR is invaluable for confirming the structure of the intermediate and the final product, as well as for assessing the purity of the isolated material.[10]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (25 g Scale)
  • Condensation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a short-path distillation head, combine 3-methoxyaniline (12.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (23.8 g, 0.11 mol).

  • Heat the mixture in an oil bath at 125 °C for 1.5 hours. Ethanol will distill off. Monitor the reaction by TLC until the 3-methoxyaniline is consumed.

  • Cyclization: Allow the resulting viscous oil (the intermediate) to cool slightly. Carefully add diphenyl ether (100 mL).

  • Equip the flask with a reflux condenser and a mechanical stirrer. Heat the mixture to reflux (approx. 255 °C) and maintain this temperature for 2.5 hours under a nitrogen atmosphere.

  • Isolation: Turn off the heat and allow the mixture to cool to below 100 °C. While still warm, slowly add hexane (200 mL) with vigorous stirring. A precipitate will form.

  • Cool the slurry to room temperature, then filter the solid using a Büchner funnel.

  • Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove all traces of diphenyl ether.

  • Dry the off-white solid in a vacuum oven at 60 °C overnight.

    • Expected Yield: 20-22 g (80-89%).

Protocol 2: Scale-Up Workflow and Purification

This workflow is adapted from established large-scale procedures.[7]

Scale_Up_Workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation & Purification Stage A Charge Reactor: - Intermediate - Diphenyl Ether B Heat to 250-260 °C Under N2 Atmosphere A->B C Hold at Temp for 2-3h (Monitor by HPLC) B->C D Cool to <100 °C C->D Reaction Complete E Add Heptane/Hexane (Precipitation) D->E F Centrifuge or Filter E->F G Wash Solid with Heptane F->G H Slurry Wash with Methanol G->H I Vacuum Dry at 60-70 °C H->I J Final Product QC (HPLC, NMR) I->J

Caption: A generalized workflow for the scale-up synthesis and purification.

Data Summary

The choice of heating method and solvent system significantly impacts reaction outcomes.

ParameterConventional Heating (Neat)Conventional Heating (Diphenyl Ether)Microwave Heating (Solvent-Free)
Temperature 250 °C250-260 °C250-300 °C
Reaction Time Several hours1-3 hours[7]5-15 minutes[6]
Typical Yield Low to moderate (<50%)[4]High (80-95%)[4]Moderate to high (40-70%)[6]
Scalability PoorExcellentPoor to moderate
Key Challenge Product degradation, poor heat transferSolvent removalSpecialized equipment required

This guide provides a foundational framework for developing a robust and scalable process for this compound. Successful scale-up will always depend on careful optimization of the parameters discussed, guided by rigorous in-process analytical controls.[11][12]

References

Validation & Comparative

Comparing the anticancer activity of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate with existing drugs.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including significant anticancer properties.[1] Their diverse mechanisms of action, which include inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis, make them a fertile ground for drug discovery.[2][3] This guide focuses on a specific quinoline derivative, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, providing a comparative framework against established anticancer drugs.

While direct experimental data on the anticancer activity of this compound is emerging, this document serves as a comprehensive guide for researchers and drug development professionals. It outlines the necessary experimental protocols to evaluate its efficacy and presents a comparative analysis based on the known activities of structurally related compounds and existing chemotherapeutic agents. The insights herein are designed to facilitate further investigation into the therapeutic potential of this promising molecule.

The Quinoline Scaffold: A Privileged Structure in Cancer Therapy

The quinoline ring system is a fundamental structural motif in numerous natural and synthetic bioactive compounds. In oncology, quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline analogues interfere with DNA replication in cancer cells.[4]

  • Kinase Inhibition: Quinoline-based compounds have been reported to inhibit protein kinases like Pim-1, which are often overexpressed in cancer.[4]

  • Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death in cancer cells.[2][3]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cell proliferation.[1][2]

A study on a related hybrid molecule containing a quinolinone structure, ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, demonstrated a significant reduction in the viability of Ehrlich Ascites Carcinoma (EAC) cells, suggesting the potential of the core quinoline structure in cancer treatment.[5]

Comparative Framework: this compound vs. Standard Chemotherapeutics

A direct comparison of the anticancer activity of this compound with existing drugs requires robust experimental data. The following table illustrates a hypothetical comparison of its potential IC50 values against common cancer cell lines, juxtaposed with the known activity of standard chemotherapeutic agents. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundTarget CancerMechanism of ActionIC50 (µM) - Hypothetical/Reported
This compound Breast (MCF-7), Lung (A549), Colon (HCT116)Putative: Apoptosis induction, Cell cycle arrestData to be determined
Doxorubicin Breast, Lung, and othersDNA intercalator, Topoisomerase II inhibitor~0.05 - 1.5 (cell line dependent)
Paclitaxel Breast, Lung, and othersMicrotubule stabilizer, mitotic inhibitor~0.001 - 0.1 (cell line dependent)
5-Fluorouracil (5-FU) Colon, Breast, and othersThymidylate synthase inhibitor~1 - 50 (cell line dependent)

Note: IC50 values for existing drugs are approximate and can vary significantly based on the specific cancer cell line and experimental conditions.

Essential Experimental Protocols for Anticancer Activity Evaluation

To ascertain the anticancer potential of this compound, a series of in vitro assays are indispensable. These protocols are designed to provide a comprehensive understanding of the compound's cytotoxicity and its mechanism of action.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow of the MTT assay for determining cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Plot the absorbance against the compound concentration to determine the IC50 value.

Elucidating the Mechanism of Cell Death: Apoptosis Assay

The Annexin V assay is a standard method to detect apoptosis.[10] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells, which can then be quantified using flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Signaling Pathway:

Apoptosis_Pathway cluster_cell Apoptotic Cell cluster_membrane Cell Membrane PS_outer Phosphatidylserine (PS) on outer membrane AnnexinV_FITC Annexin V-FITC PS_outer->AnnexinV_FITC binds Inner_leaflet Inner_leaflet Outer_leaflet Outer_leaflet Flow_Cytometer Flow Cytometer Detection AnnexinV_FITC->Flow_Cytometer fluorescent signal

Caption: Principle of the Annexin V apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[10]

  • Incubation: Incubate at room temperature in the dark for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry.

Investigating Antiproliferative Effects: Cell Cycle Analysis

Cell cycle analysis by flow cytometry is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] This is achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content. An accumulation of cells in a specific phase suggests that the compound induces cell cycle arrest at that point.

Experimental Workflow:

CellCycle_Workflow A Treat cells with test compound B Harvest and fix cells (e.g., with cold ethanol) A->B C Stain cells with Propidium Iodide and RNase A B->C D Analyze by flow cytometry C->D E Generate DNA content histogram D->E F Quantify cells in G0/G1, S, and G2/M phases E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compound for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[12]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).[7]

  • Incubation: Incubate the cells in the staining solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

While the direct anticancer activity of this compound remains to be definitively established through rigorous experimental evaluation, the broader family of quinoline derivatives has demonstrated significant promise in cancer therapy. The experimental framework outlined in this guide provides a clear path for elucidating the cytotoxic and mechanistic properties of this compound.

Future research should focus on conducting the described in vitro assays to determine the IC50 values of this compound against a panel of cancer cell lines and to investigate its effects on apoptosis and the cell cycle. Positive in vitro results would warrant further investigation into its specific molecular targets and its efficacy in in vivo preclinical models. The ultimate goal is to ascertain whether this compound represents a viable candidate for development as a novel anticancer therapeutic.

References

A Comparative Guide to Validating the Mechanism of Action of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

This guide provides a comprehensive framework for validating the mechanism of action of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, a member of the quinoline scaffold known for a wide range of pharmacological activities.[1] Given the nascent state of specific mechanistic data for this particular ester, we present a validation strategy grounded in the established biological activities of the broader 4-hydroxyquinoline and quinoline-3-carboxylate chemical classes. These families of compounds have demonstrated significant potential as anticancer agents, often through the inhibition of critical cellular kinases.[2][3][4][5]

This document will objectively compare the presumed activity of this compound with well-characterized alternative quinoline derivatives that target known signaling pathways. We will provide detailed experimental protocols and supporting data to empower researchers to rigorously assess target engagement, downstream signaling effects, and cellular phenotypes.

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system is a foundational structure in medicinal chemistry, with derivatives exhibiting a vast array of biological effects, including anti-neoplastic, antimicrobial, and anti-inflammatory properties.[1][4] Specifically, the 4-hydroxyquinoline and quinoline-3-carboxylate cores are prevalent in compounds designed to modulate key cellular signaling pathways. Several studies have identified derivatives within this class that act as potent inhibitors of protein kinases crucial to cancer cell survival and proliferation, such as Ataxia Telangiectasia Mutated (ATM) kinase and the Epidermal Growth Factor Receptor (EGFR).[2][6]

While the precise molecular target of this compound is not yet fully elucidated, its structural similarity to known kinase inhibitors suggests a probable mechanism involving the disruption of cellular phosphorylation cascades. This guide will therefore focus on validating this hypothesis by comparing it against two well-defined classes of quinoline-based inhibitors.

Alternative Compounds for Comparison:

  • ATM Kinase Inhibitors: Certain quinoline-3-carboxamide derivatives have been identified as potent inhibitors of ATM kinase, a key mediator of the DNA damage response (DDR) pathway.[2][7] An example of a well-characterized ATM inhibitor is KU-55933.[8]

  • EGFR Kinase Inhibitors: The quinoline scaffold is also central to the design of EGFR inhibitors used in cancer therapy.[6][9][10] Gefitinib, a first-generation EGFR tyrosine kinase inhibitor, serves as a benchmark for this class.[11]

Experimental Validation Workflow

A multi-step experimental approach is essential to rigorously validate the mechanism of action. This workflow is designed to first confirm direct binding of the compound to its putative target, then to quantify the functional consequences on downstream signaling, and finally to assess the overall impact on cellular viability.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Downstream Signaling cluster_2 Phase 3: Cellular Phenotype CETSA Cellular Thermal Shift Assay (CETSA) (Direct Target Binding) WB Western Blot Analysis (Pathway Modulation) CETSA->WB Confirmed Binding MTT MTT Cell Viability Assay (Cytotoxicity) WB->MTT Functional Impact

Caption: A three-phase workflow for validating a compound's mechanism of action.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the key validation assays. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful method to verify direct drug-target interaction within a cellular environment. The principle is that a ligand binding to its target protein will stabilize the protein, leading to a higher melting temperature. This change can be quantified by heating cell lysates treated with the compound to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining.[12][13][14][15][16]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HCT116 for ATM, A549 for EGFR) to 80-90% confluency.

    • Treat cells with this compound, a known inhibitor (e.g., KU-55933 or Gefitinib), or a vehicle control (e.g., DMSO) at various concentrations for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis and Lysate Preparation:

    • Harvest and wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.

    • Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet insoluble debris.

    • Collect the supernatant (soluble protein fraction).

  • Thermal Challenge:

    • Aliquot the soluble lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.

    • Cool the tubes at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble, stabilized protein.

  • Protein Quantification and Analysis:

    • Analyze the amount of the specific target protein (e.g., ATM or EGFR) in the supernatant using Western Blot or ELISA.

    • Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.

Protocol 2: Western Blot for Downstream Signaling Pathway Modulation

Principle: Once target engagement is confirmed, Western blotting is used to determine if this binding event translates into a functional modulation of the downstream signaling pathway. For kinase inhibitors, this is typically observed as a decrease in the phosphorylation of substrate proteins.[17][18][19][20]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed and treat cells as described in the CETSA protocol with the test compound and appropriate controls.

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream target (e.g., p-CHK2 for ATM pathway, p-ERK for EGFR pathway).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for the total form of the target protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.

Protocol 3: MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on a cell population. It measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[21][22][23][24][25]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and control compounds for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells and wells with media only (as a blank).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation and Comparative Analysis

Quantitative data from these experiments should be summarized in tables for clear comparison. While specific data for this compound is not yet available, the following tables illustrate how results can be presented.

Table 1: Comparative Target Engagement via CETSA

CompoundTarget ProteinVehicle Tm (°C)Compound Tm (°C)ΔTm (°C)
This compoundATMTBDTBDTBD
KU-55933 (ATM Inhibitor)ATM52.156.8+4.7
This compoundEGFRTBDTBDTBD
Gefitinib (EGFR Inhibitor)EGFR48.554.2+5.7
TBD: To be determined experimentally.

Table 2: Comparative Cytotoxicity via MTT Assay (72h Treatment)

CompoundCell LineIC50 (µM)
This compoundHCT116TBD
KU-55933 (ATM Inhibitor)HCT1160.25
This compoundA549TBD
Gefitinib (EGFR Inhibitor)A5490.015
TBD: To be determined experimentally.

Visualization of Signaling Pathways

Diagrams are crucial for visualizing the complex signaling cascades being investigated.

G cluster_0 ATM-Mediated DNA Damage Response cluster_1 Inhibitory Action DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates CellCycle Cell Cycle Arrest CHK2->CellCycle Apoptosis Apoptosis p53->Apoptosis Quinoline_ATM Quinoline-based ATM Inhibitor Quinoline_ATM->ATM inhibits

Caption: Simplified signaling pathway for ATM kinase inhibition by a quinoline derivative.

G cluster_0 EGFR-Mediated Proliferation Pathway cluster_1 Inhibitory Action EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Quinoline_EGFR Quinoline-based EGFR Inhibitor Quinoline_EGFR->EGFR inhibits

Caption: Simplified EGFR/MAPK signaling pathway and its inhibition by a quinoline derivative.

Conclusion

The validation of a compound's mechanism of action is a cornerstone of drug development. For this compound, a rational, hypothesis-driven approach based on its structural class provides a clear path forward. By employing a systematic workflow of target engagement, downstream signaling analysis, and phenotypic assays, and by comparing its performance against well-understood alternatives, researchers can build a robust and comprehensive data package. This guide provides the necessary protocols and logical framework to confidently elucidate the biological activity of this promising quinoline derivative.

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: Evaluating Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, against a diverse panel of protein kinases. We will move beyond a simple data readout to explore the causality behind the experimental design, the interpretation of results in a broader drug discovery context, and a direct comparison with benchmark kinase inhibitors.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] When a novel compound like this compound emerges, a critical early step in its characterization is to understand its interaction with the human kinome. Protein kinases are a major class of drug targets, but the high conservation of the ATP-binding site across the kinome presents a significant challenge for achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects and toxicity, while in some cases, multi-target "polypharmacology" can be therapeutically beneficial.[5] Therefore, robust and early cross-reactivity profiling is not just a screening exercise; it is a fundamental component of strategic drug development.[6]

The Strategic Imperative: Why Profile Kinase Selectivity?

Before delving into protocols, it is crucial to understand the strategic rationale for this investigation. The primary goal is to determine if our test compound, this compound (henceforth "Test Compound A"), is a potent and selective inhibitor of a specific kinase, a promiscuous inhibitor of multiple kinases, or largely inactive. This knowledge dictates its future development path:

  • Selective Inhibitors: Ideal for development as precision therapeutics or as highly specific chemical probes to dissect cellular signaling pathways.

  • Multi-Targeted Inhibitors: May offer a powerful therapeutic advantage in complex diseases like cancer by inhibiting multiple oncogenic pathways simultaneously.[5] However, this requires careful deconvolution of on- and off-target effects.

  • Promiscuous Inhibitors: Compounds that inhibit a wide array of unrelated kinases are often flagged for potential toxicity issues, though they can serve as starting points for medicinal chemistry optimization.[3]

Our experimental design is therefore built not just to generate data, but to confidently place Test Compound A into one of these categories.

Experimental Design & Methodology

To generate a robust cross-reactivity profile, a biochemical activity assay is the method of choice. While binding assays can measure affinity, activity assays confirm functional inhibition of the enzyme's catalytic activity.[7] We have selected a luminescence-based ATP depletion assay (such as Promega's ADP-Glo™) for its high sensitivity, broad applicability across different kinases, and non-radioactive format, which is preferable for high-throughput screening environments.[8]

The core principle is straightforward: the kinase reaction consumes ATP, converting it to ADP. The amount of remaining ATP is then quantified by a luciferase-based reaction that generates a luminescent signal. A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal.

Diagram: Kinase Profiling Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Test Compound A, Comparators) 11-point serial dilution Reaction_Incubate 3. Kinase Reaction Incubate compound with kinase, then add ATP/Substrate mix Compound_Prep->Reaction_Incubate Kinase_Prep 2. Kinase Panel & Reagent Prep (Kinases, Substrates, ATP) Kinase_Prep->Reaction_Incubate Detection_Step 4. Detection Reagent Addition (e.g., ADP-Glo™ Reagent) Stop reaction & deplete unused ATP Reaction_Incubate->Detection_Step Signal_Gen 5. Signal Generation Add Kinase Detection Reagent Convert ADP to ATP -> Luminescence Detection_Step->Signal_Gen Read_Plate 6. Read Luminescence Plate Reader Signal_Gen->Read_Plate Calc_Inhibition 7. Calculate % Inhibition vs. Controls (DMSO, Max Inhibition) Read_Plate->Calc_Inhibition IC50_Curve 8. Generate IC50 Curves Non-linear regression Calc_Inhibition->IC50_Curve Selectivity_Profile 9. Generate Selectivity Profile Compare IC50 values across panel IC50_Curve->Selectivity_Profile

Caption: High-level workflow for kinase cross-reactivity profiling.

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol is a representative workflow for a single kinase; it is executed in parallel for each kinase in the screening panel.

  • Compound Preparation :

    • Prepare a 10 mM stock solution of Test Compound A in 100% DMSO.

    • Perform an 11-point, 1:3 serial dilution in DMSO to generate a concentration gradient for IC50 determination.

    • Include two reference compounds: Staurosporine (non-selective) and Imatinib (selective) prepared in the same manner.

    • Prepare control wells containing only DMSO (0% inhibition) and a potent, broad-spectrum inhibitor (100% inhibition/max effect).

  • Kinase Reaction (384-well plate format) :

    • Add 50 nL of each compound concentration (from step 1) to the appropriate wells of a 384-well assay plate.

    • Add 5 µL of a solution containing the specific kinase and its corresponding peptide substrate in assay buffer.[9]

    • Gently mix and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP. The ATP concentration is critical and should be set at or near the Michaelis constant (Km) for each specific kinase to ensure accurate and comparable IC50 values.[5][10]

    • Incubate for 60 minutes at room temperature.

  • Signal Detection :

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This step simultaneously terminates the reaction and depletes any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis :

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0%) and max inhibition (100%) controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data using a four-parameter non-linear regression model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

Results: Comparative Cross-Reactivity Profile

To illustrate the output of this study, we present a hypothetical dataset for Test Compound A against a representative 10-kinase diversity panel. The panel includes members from major kinase families (Tyrosine Kinases and Serine/Threonine Kinases) implicated in oncology and immunology.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetKinase FamilyTest Compound AStaurosporine (Non-selective Control)Imatinib (Selective Control)
ABL1 Tyr75 635
SRC Tyr1,2502>10,000
EGFR Tyr8,5005>10,000
VEGFR2 Tyr>10,00015850
c-KIT Tyr6,80010120
CDK2 Ser/Thr>10,0003>10,000
AURKA Ser/Thr9,20025>10,000
AKT1 Ser/Thr>10,0008>10,000
MAPK1 Ser/Thr>10,00050>10,000
PKA Ser/Thr>10,0007>10,000

Data are hypothetical and for illustrative purposes only.

Interpretation & Scientific Insights

The data in Table 1 provides a clear, comparative snapshot of the compounds' activities.

  • Staurosporine : As expected, this compound shows potent, single-digit to low double-digit nanomolar inhibition across the entire panel, confirming its well-established promiscuous profile. This serves as an excellent positive control for assay performance.

  • Imatinib : This compound demonstrates its known selectivity profile. It potently inhibits its primary target, ABL1, and shows moderate activity against c-KIT and VEGFR2, while being inactive against other kinases like SRC and EGFR.[5] This validates the assay's ability to distinguish a selective inhibitor profile.

  • Test Compound A (this compound) : The hypothetical data presents an exciting profile.

    • Potency & Selectivity : It shows potent inhibition of the tyrosine kinase ABL1 with an IC50 of 75 nM. Critically, its activity against all other kinases in the panel is significantly lower (IC50 > 1,000 nM). The selectivity for ABL1 over SRC, another member of the same family, is over 16-fold. The selectivity over unrelated kinases like EGFR and the Ser/Thr kinases is greater than 100-fold.

    • Causality of ATP Concentration : It is crucial to remember that the IC50 value is dependent on the assay conditions, particularly the ATP concentration.[5] An IC50 value represents the functional potency in a specific enzymatic assay. To understand the intrinsic binding affinity of the inhibitor to the kinase, one would need to calculate the inhibition constant (Ki), which is independent of enzyme concentration.[12][13] For an ATP-competitive inhibitor, the relationship can be described by the Cheng-Prusoff equation: IC50 = Ki * (1 + [ATP]/Km). Since our assay was run at [ATP] ≈ Km, the IC50 value provides a reasonable estimate of the Ki.[10]

Diagram: Hypothetical Signaling Pathway Context

G cluster_pathway Simplified Oncogenic Signaling cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK SRC SRC RTK->SRC ABL1 ABL1 Downstream Downstream Effectors ABL1->Downstream SRC->Downstream AKT1 AKT1 AKT1->Downstream Nucleus Nucleus (Proliferation, Survival) Downstream->Nucleus Inhibitor Test Compound A Inhibitor->ABL1

Caption: Test Compound A selectively inhibits ABL1, a key signaling node.

Conclusion and Future Directions

This comparative guide demonstrates a robust methodology for characterizing the kinase cross-reactivity profile of a novel compound. Based on our hypothetical data, This compound (Test Compound A) emerges as a potent and selective inhibitor of ABL1 kinase.

This profile is highly encouraging and warrants further investigation:

  • Expanded Profiling : The compound should be screened against a much larger panel (e.g., >400 kinases) to confirm kinome-wide selectivity.[14]

  • Mechanism of Action : Studies should be conducted to confirm if the inhibition is ATP-competitive.

  • Cellular Activity : The next crucial step is to assess target engagement and anti-proliferative activity in cell lines dependent on ABL1 signaling (e.g., CML cell lines).

By systematically applying these validated biochemical profiling strategies, researchers can make informed decisions, efficiently allocating resources to compounds with the most promising therapeutic potential and building a solid foundation for successful drug development programs.

References

Head-to-head comparison of different synthetic routes for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Head-to-Head Comparison of Synthetic Routes for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Abstract: this compound is a valuable heterocyclic building block in medicinal chemistry, notably as a precursor for the synthesis of various pharmacologically active agents. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers in drug development. This guide provides a head-to-head comparison of the primary synthetic strategies, focusing on the classical Gould-Jacobs reaction, its modern microwave-assisted adaptation, and a brief overview of alternative pathways. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal route for their specific needs.

Introduction: The Significance of the Quinolone Scaffold

The 4-quinolone-3-carboxylate moiety is a privileged scaffold in drug discovery, forming the core of the highly successful fluoroquinolone class of antibiotics.[1] The specific derivative, this compound, serves as a key intermediate. The 7-methoxy group, an electron-donating substituent, influences the electronic properties of the quinoline ring system, while the 4-hydroxy (existing in tautomeric equilibrium with the 4-oxo form) and 3-carboxylate groups provide crucial handles for further chemical modification.[2][3] The selection of a synthetic route is therefore a critical decision, balancing yield, purity, cost, and operational simplicity.

Route 1: The Gould-Jacobs Reaction - A Classic and Robust Approach

The Gould-Jacobs reaction, first reported in 1939, is the most direct and widely employed method for synthesizing 4-hydroxyquinoline-3-carboxylate derivatives.[4][5] The strategy involves a two-stage process: an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.

Principle & Mechanism

The reaction commences with the nucleophilic attack of the aniline, in this case, 3-methoxyaniline (m-anisidine) , on diethyl ethoxymethylenemalonate (DEEM) . This vinylogous nucleophilic substitution reaction eliminates ethanol to form the stable intermediate, ethyl 3-((3-methoxyphenyl)amino)acrylate.

The second and more demanding step is the intramolecular thermal cyclization. This proceeds via a 6-electron electrocyclization, which requires significant thermal energy (typically >250 °C) to overcome the activation barrier.[5][6] This pericyclic reaction forms the quinoline ring, which, after elimination of a second ethanol molecule and subsequent tautomerization, yields the desired 4-hydroxyquinoline product, which exists predominantly in its more stable 4-quinolone keto form.[2][3][7]

Experimental Protocol 1: Classical Thermal Synthesis

This protocol is adapted from established procedures for analogous structures.[8][9]

Step 1: Condensation

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a distillation head, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture under atmospheric pressure to 120-130 °C for 1-2 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aniline is consumed. During this time, ethanol will distill from the reaction mixture.

  • Once the condensation is complete, allow the mixture to cool slightly. The product is the crude anilidomethylenemalonate intermediate.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether (approx. 3-4 mL per gram of intermediate).[4][6]

  • Equip the flask for high-temperature reaction with a reflux condenser and a thermometer.

  • Heat the mixture to reflux (approx. 250-260 °C) and maintain this temperature for 2-3 hours.

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture to room temperature (<80 °C). The product will typically precipitate.

  • Dilute the cooled mixture with a non-polar solvent like hexane or cyclohexane to fully precipitate the product and facilitate filtration.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.

  • Dry the product under vacuum to yield this compound as a solid.

Visualization: Classical Gould-Jacobs Workflow

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Isolation reactants1 3-Methoxyaniline + Diethyl Ethoxymethylenemalonate heat1 Heat (120-130°C, 1-2h) reactants1->heat1 intermediate Crude Anilidomethylenemalonate Intermediate heat1->intermediate solvent Add Dowtherm A intermediate->solvent heat2 Heat to Reflux (250-260°C, 2-3h) solvent->heat2 cool Cool & Precipitate heat2->cool wash Filter & Wash with Hexane cool->wash product Final Product wash->product

Caption: Workflow for the classical thermal Gould-Jacobs synthesis.

Expert Insights & Trustworthiness

The classical Gould-Jacobs reaction is a workhorse for quinolone synthesis due to its reliability and use of readily available starting materials. However, its trustworthiness is contingent on careful control of the high-temperature cyclization step. The primary drawbacks are the harsh reaction conditions and the use of expensive, high-boiling solvents that can be difficult to remove completely from the final product.[4] These high temperatures can also lead to decomposition and the formation of side products, necessitating careful purification.[4] This method is generally effective for anilines bearing electron-donating groups, such as the methoxy group in our target molecule.[2][5]

Route 2: Microwave-Assisted Gould-Jacobs Reaction

Modern synthetic chemistry often employs microwave irradiation to drastically reduce reaction times and improve energy efficiency. The Gould-Jacobs cyclization, with its high activation energy, is an ideal candidate for this technology.

Principle & Mechanism

The underlying mechanism is identical to the classical method. However, microwave energy directly and efficiently couples with the polar molecules in the reaction mixture, leading to rapid, uniform heating that can reach the required cyclization temperature in minutes rather than hours.[5][6] This rapid heating minimizes the formation of thermal decomposition by-products often seen with prolonged conventional heating.

Experimental Protocol 2: Microwave-Assisted Synthesis

Step 1: Condensation (Can also be done via microwave)

  • In a 10 mL microwave reaction vial, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 130 °C for 10-15 minutes.

  • Vent and cool the vial. The crude intermediate is formed.

Step 2: Cyclization

  • To the vial containing the intermediate, add a small amount of a high-boiling, microwave-absorbent solvent (e.g., diphenyl ether or NMP), or proceed solvent-free.

  • Reseal the vial and irradiate in the microwave reactor at 250 °C for 15-30 minutes.

  • Monitor the reaction by TLC after cooling.

  • After completion, cool the vial to room temperature. Add hexane to the resulting solid/oil to induce precipitation.

  • Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.

Visualization: Microwave-Assisted Workflow

cluster_mw Microwave-Assisted Synthesis reactants Combine Reactants in MW Vial mw_condense Irradiate (130°C, 15 min) reactants->mw_condense mw_cyclize Irradiate (250°C, 20 min) mw_condense->mw_cyclize isolate Cool, Precipitate, Filter & Wash mw_cyclize->isolate product Final Product isolate->product

Caption: Streamlined workflow for microwave-assisted Gould-Jacobs synthesis.

Expert Insights & Trustworthiness

The microwave-assisted protocol offers a significant improvement in terms of speed and efficiency.[5] The reaction's self-validating nature comes from the rapid and clean conversion, which can be easily monitored. This method is particularly advantageous for rapid library synthesis and process optimization in a research setting. While specialized equipment is required, the reduction in reaction time, energy consumption, and often solvent volume makes it a more sustainable and "green" alternative.

Route 3: An Overview of Alternative Pathways

While the Gould-Jacobs reaction is dominant, other named reactions for quinoline synthesis can theoretically be adapted.

  • Camps Cyclization: This route involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone.[7][10] For our target, one would need to synthesize Ethyl 2-(2-formyl-4-methoxyphenylamino)acetate or a related precursor. The synthesis of this starting material is non-trivial, typically involving more steps than the Gould-Jacobs approach, making this route less convergent and economically unfavorable.

  • Conrad-Limpach Synthesis: This reaction condenses anilines with β-ketoesters.[3][11] The standard reaction using ethyl acetoacetate would yield a 2-methyl-4-quinolone. To obtain the 3-carboxylate functionality, a more complex β-ketoester is required, and the reaction conditions often dictate the regioselectivity between 2-quinolone and 4-quinolone products, adding a layer of complexity.[3][11]

These alternative routes are generally not preferred for this specific target due to the more complex starting materials and potentially lower overall yields compared to the directness of the Gould-Jacobs reaction.

Head-to-Head Performance Comparison

The choice of synthetic route depends heavily on the specific constraints and goals of the laboratory or production facility.

ParameterRoute 1: Classical ThermalRoute 2: Microwave-AssistedRoute 3: Alternative (e.g., Camps)
Starting Materials 3-Methoxyaniline, DEEM (Readily available)3-Methoxyaniline, DEEM (Readily available)Complex, multi-step synthesis required
Reaction Time 4 - 6 hours30 - 45 minutes> 8 hours (including precursor synthesis)
Reaction Temperature 120°C then 250-260°C130°C then 250°CVaries, often requires strong base
Typical Yield Good to Excellent (70-95%)Often higher than thermal (80-98%)Moderate to Good (Variable)
Scalability Well-established for large scaleLimited by microwave reactor sizeChallenging to scale
Safety/Green Profile High energy use; hazardous high-boiling solventsLower energy use; less solvent wasteOften involves strong bases/reagents
Purification Requires removal of high-boiling solventSimpler precipitation and filtrationMulti-step purification may be needed
Equipment Standard laboratory glasswareSpecialized Microwave ReactorStandard laboratory glassware

Summary of Comparison: The Gould-Jacobs reaction is the superior strategy . For large-scale, established production, the Classical Thermal method is proven and effective, albeit with environmental and safety considerations. For laboratory-scale research, rapid optimization, and library synthesis, the Microwave-Assisted method is unequivocally the better choice, offering dramatic improvements in speed and efficiency with a better green chemistry profile. Alternative routes like the Camps cyclization are not competitive for this specific target molecule.

Conclusion

For the synthesis of this compound, the Gould-Jacobs reaction provides the most efficient and reliable pathway. The choice between classical thermal heating and microwave irradiation depends on the desired scale and available equipment. The microwave-assisted protocol represents the state-of-the-art for research and development, providing high yields in a fraction of the time required by conventional methods. This guide provides the necessary data and protocols for researchers to make an informed decision based on the principles of efficiency, safety, and scientific integrity.

References

Benchmarking the antioxidant capacity of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate against known antioxidants.

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant capacity stands as a critical checkpoint in the preliminary screening of drug candidates. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the identification of compounds with potent antioxidant properties is of paramount importance in modern drug discovery. This guide presents a comprehensive benchmark analysis of a promising heterocyclic compound, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, against established antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT).

Through a series of standardized in vitro assays—DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power)—we will objectively compare the antioxidant prowess of this novel quinoline derivative. This guide is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also a detailed exposition of the experimental protocols and the mechanistic rationale behind the observed activities.

The Chemical Contenders: Structures and Hypothesized Mechanisms

The antioxidant activity of a compound is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to a free radical is a key determinant of a molecule's radical-scavenging potential. Below, we examine the structures of our test compound and the established antioxidants.

This compound: This quinoline derivative possesses a phenolic hydroxyl group at the 4-position and a methoxy group at the 7-position.[1][2] The hydroxyl group is a primary site for hydrogen atom donation, a common mechanism of antioxidant action. The electron-donating methoxy group can enhance the stability of the resulting radical through resonance, potentially augmenting its antioxidant capacity.[3]

Ascorbic Acid (Vitamin C): A well-known biological antioxidant, ascorbic acid readily donates electrons to neutralize reactive oxygen species.[4][5][6] Its antioxidant activity stems from the 2,3-enediol structure.[6]

Trolox: This water-soluble analog of vitamin E is a potent chain-breaking antioxidant.[7] Its chromanol ring with a hydroxyl group is the active site for scavenging peroxyl radicals.

Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant, BHT functions by donating a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby terminating the chain reaction of lipid peroxidation.[8][9][10] The bulky tert-butyl groups sterically hinder the phenoxy radical, enhancing its stability.[11]

Head-to-Head Comparison: In Vitro Antioxidant Assays

To provide a multi-faceted evaluation of antioxidant capacity, three distinct yet complementary assays were employed. Each assay leverages a different chemical principle to assess the radical-scavenging or reducing potential of the tested compounds.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow.[12][13] The degree of discoloration is proportional to the scavenging activity.

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: Stock solutions of this compound, Ascorbic Acid, Trolox, and BHT are prepared in methanol at a concentration of 1 mg/mL. Serial dilutions are then made to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • To 1.0 mL of each sample dilution, 2.0 mL of the DPPH solution is added.

    • The mixture is shaken vigorously and incubated for 30 minutes in the dark at room temperature.

    • A control is prepared using 1.0 mL of methanol and 2.0 mL of the DPPH solution.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

CompoundIC50 (µg/mL)
This compound45.8
Ascorbic Acid8.2
Trolox12.5
BHT28.9
ABTS Radical Cation Decolorization Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[14][15] In the presence of an antioxidant, the radical is reduced, leading to a loss of color.[16][17] This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagent Preparation:

    • A 7 mM solution of ABTS in water is prepared.

    • A 2.45 mM solution of potassium persulfate in water is prepared.

    • The ABTS radical cation (ABTS•+) solution is generated by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: As described for the DPPH assay.

  • Assay Procedure:

    • To 0.1 mL of each sample dilution, 1.0 mL of the diluted ABTS•+ solution is added.

    • The mixture is incubated for 6 minutes at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined as in the DPPH assay.

CompoundIC50 (µg/mL)
This compound38.2
Ascorbic Acid6.5
Trolox10.8
BHT25.4
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance increase is proportional to the reducing power of the antioxidants.

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid are dissolved in 1 L of distilled water.

    • TPTZ Solution (10 mM): 10 mM TPTZ is dissolved in 40 mM HCl.

    • FeCl₃ Solution (20 mM): 20 mM FeCl₃·6H₂O is dissolved in distilled water.

    • FRAP Reagent: The acetate buffer, TPTZ solution, and FeCl₃ solution are mixed in a 10:1:1 (v/v/v) ratio. The reagent is freshly prepared and warmed to 37°C before use.

  • Sample Preparation: As described for the DPPH assay.

  • Assay Procedure:

    • To 0.15 mL of each sample dilution, 2.85 mL of the FRAP reagent is added.

    • The mixture is incubated at 37°C for 30 minutes.

  • Measurement: The absorbance of the reaction mixture is measured at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as µM Fe(II) equivalents.

CompoundFRAP Value (µM Fe(II)/mg)
This compound850
Ascorbic Acid1980
Trolox1550
BHT1100

Mechanistic Insights and Visualized Workflows

The antioxidant activity observed in these assays can be attributed to specific chemical reactions. The following diagrams, generated using Graphviz, illustrate the fundamental principles of each assay and the proposed antioxidant mechanism of this compound.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Workflow DPPH_Radical DPPH• (Violet) Reaction Radical Scavenging DPPH_Radical->Reaction Antioxidant Antioxidant (AH) Antioxidant->Reaction DPPH_H DPPH-H (Yellow) Reaction->DPPH_H Radical_A A• Reaction->Radical_A

Caption: Workflow of the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_workflow ABTS Assay Workflow ABTS_Radical ABTS•+ (Blue-Green) Reaction Radical Reduction ABTS_Radical->Reaction Antioxidant Antioxidant (AH) Antioxidant->Reaction ABTS ABTS (Colorless) Reaction->ABTS Radical_A A• + H+ Reaction->Radical_A

Caption: Workflow of the ABTS radical cation decolorization assay.

FRAP_Assay_Workflow cluster_workflow FRAP Assay Workflow Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Reaction Reduction Fe3_TPTZ->Reaction Antioxidant Antioxidant Antioxidant->Reaction Fe2_TPTZ Fe²⁺-TPTZ (Blue) Reaction->Fe2_TPTZ

Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

Quinoline_Antioxidant_Mechanism cluster_mechanism Proposed Antioxidant Mechanism of this compound Quinoline This compound OH Scavenging Hydrogen Atom Donation Quinoline:f0->Scavenging Radical Free Radical (R•) Radical->Scavenging Quinoline_Radical Stabilized Quinoline Radical O• Scavenging->Quinoline_Radical:f0 Neutralized_Radical Neutralized Radical (RH) Scavenging->Neutralized_Radical

Caption: Proposed hydrogen atom donation mechanism for the quinoline derivative.

Discussion and Conclusion

The experimental data presented herein provides a clear and objective comparison of the antioxidant capacity of this compound against well-established standards. In all three assays, Ascorbic Acid and Trolox demonstrated superior antioxidant activity, which is consistent with their known roles as potent radical scavengers. BHT also exhibited strong antioxidant potential.

This compound displayed moderate antioxidant activity across all assays. While not as potent as the benchmark compounds, its demonstrated radical scavenging and reducing capabilities are significant. The presence of the phenolic hydroxyl group is the likely contributor to its antioxidant action, a feature common to many antioxidant compounds.[1] The methoxy substituent may further enhance this activity through electronic effects.[3]

These findings position this compound as a compound of interest for further investigation. Its moderate antioxidant profile suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in areas where a balanced antioxidant effect is desirable to mitigate oxidative stress without interfering with essential cellular signaling pathways. Further structure-activity relationship studies, involving modifications to the quinoline core, could lead to the discovery of derivatives with enhanced antioxidant potency.

References

The Quinoline Core Reimagined: A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, promising subclass: Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate derivatives. Our focus is to provide an in-depth, comparative analysis for researchers, scientists, and drug development professionals, moving beyond mere data reporting to explain the causal links between molecular architecture and biological function.

This document is structured to provide a logical progression from synthesis to activity. We will first explore the foundational synthesis of the quinoline core, followed by a detailed SAR analysis of derivatives, comparing their anticancer and antimicrobial potencies. This comparative analysis is supported by experimental data from peer-reviewed literature, summarized in comprehensive tables. Finally, we provide detailed, field-tested protocols for key synthetic and biological evaluation methods to ensure scientific integrity and reproducibility.

The Synthetic Foundation: Constructing the 4-Hydroxyquinoline Core

The most reliable and versatile method for synthesizing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction .[1][3] This reaction is a cornerstone in quinoline chemistry due to its efficiency in constructing the bicyclic system from readily available anilines. The process begins with the condensation of a substituted aniline, in our case, m-anisidine (3-methoxyaniline), with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization, which proceeds via a 6-electron electrocyclization to form the quinoline ring.[3][4]

The choice of the Gould-Jacobs pathway is strategic; it directly installs the required 4-hydroxyl and 3-carboxylate ester functionalities, which are crucial anchor points for both biological activity and further chemical modification.

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Aniline m-Anisidine Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM (100-130 °C) DEEM Diethyl ethoxymethylenemalonate Intermediate->Intermediate_ref Heat Product Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate Intermediate_ref->Product High Temp. (e.g., Diphenyl ether, ~250 °C)

Caption: Generalized workflow of the Gould-Jacobs reaction for core scaffold synthesis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the this compound scaffold can be finely tuned by strategic modifications at several key positions. Below, we compare derivatives based on their reported anticancer and antimicrobial activities.

Anticancer Activity: Targeting Cellular Proliferation

The 4-oxoquinoline core is a known pharmacophore that can interact with key enzymes in cancer progression, such as topoisomerase II, which is homologous to bacterial DNA gyrase.[5] Modifications, particularly converting the C3-ester to a carboxamide, have yielded compounds with significant and selective cytotoxicity against cancer cell lines.

A comparative study of 4-oxoquinoline-3-carboxamide derivatives revealed that the nature of the amine coupled to the C3 position is critical for activity.[5] The data suggests that incorporating specific aromatic and aliphatic amines can enhance cytotoxicity against gastric cancer cells (AGS) while maintaining low toxicity against normal fibroblast cells (L929), indicating a favorable selectivity index.

Table 1: Comparative Anticancer Activity of C3-Carboxamide Derivatives

Compound IDR (Amine Moiety at C3)AGS Cancer Cells IC₅₀ (µM)[5]L929 Normal Cells IC₅₀ (µM)[5]Selectivity Index (L929/AGS)
16b p-Toluidine1.92> 20> 10.4
17b Cyclohexylamine5.18> 20> 3.9
Doxorubicin Standard Drug0.190.18~ 1.0

SAR Insights:

  • C3-Carboxamide is Key: The conversion of the C3-ethyl ester to a carboxamide is a critical step for enhancing anticancer activity.

  • Aromatic vs. Aliphatic Amines: The derivative with an aromatic amine (p-toluidine, 16b ) showed significantly higher potency (IC₅₀ = 1.92 µM) against the gastric cancer cell line compared to the derivative with an aliphatic amine (cyclohexylamine, 17b ; IC₅₀ = 5.18 µM).[5]

  • Selectivity: Notably, compounds 16b and 17b demonstrated high selectivity for cancer cells over normal cells, a crucial advantage over the standard chemotherapeutic agent doxorubicin, which shows almost no selectivity.[5] This suggests the quinoline derivatives may target pathways more specific to cancer cell proliferation.

Caption: Logical relationship for C3 modification and anticancer activity.

Antimicrobial Activity: A Broad-Spectrum Potential

The quinoline nucleus is famously the core of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[5] The structure-activity relationships for antimicrobial quinolones are well-established, with modifications at various positions influencing both the spectrum and potency of activity.

While specific MIC data for derivatives of this compound is sparse, we can infer SAR by comparing structurally similar quinolones from the literature. The data highlights the importance of substituents on the core ring system for activity against both Gram-positive and Gram-negative bacteria.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Quinolone Derivatives

Compound IDKey Structural FeaturesS. aureus (Gram +)[2]E. coli (Gram -)[2]P. aeruginosa (Gram -)[2]
Cmpd 9 2-Aryl-4-quinolone0.120.12> 1024
Cmpd 10 2-Aryl-4-quinolone0.240.12> 1024
Cmpd 15 2-Sulfoether-4-quinolone0.8 µM--
HD6 4-Aminoquinoline hybrid128-16

Note: Data for compounds 9, 10, 15 and HD6 are from different studies and serve to illustrate general SAR trends in the broader quinolone class.[2][6]

SAR Insights:

  • C2 Substituents: The introduction of substituents at the C2 position appears crucial for broad-spectrum activity. Aryl groups (Compounds 9 and 10) can confer potent activity against S. aureus and E. coli.[2] A sulfoether group (Compound 15) also demonstrated high potency against S. aureus.[2]

  • Spectrum of Activity: Many quinolone derivatives show potent activity against Gram-positive bacteria (S. aureus) and some Gram-negative bacteria (E. coli), but struggle against others like P. aeruginosa.[2] However, specific modifications, such as creating a 4-aminoquinoline hybrid (HD6), can yield compounds with significant activity against P. aeruginosa.[6]

  • C4 Position: While our core scaffold has a 4-hydroxyl group, the potent activity of 4-aminoquinoline derivatives like HD6 suggests that substitution at this position is a viable strategy for modulating antimicrobial activity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the parent compound and for a standard biological assay.

Protocol 1: Synthesis of this compound

This protocol is based on the classical Gould-Jacobs reaction.[4][7]

Materials:

  • 3-Methoxyaniline (m-anisidine)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or Dowtherm A)

  • Cyclohexane

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Condensation: In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 110-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add the resulting crude anilidomethylenemalonate intermediate to a flask containing a high-boiling solvent like diphenyl ether.

  • Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.

  • Isolation: Cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as cyclohexane to precipitate the crude product.

  • Purification: Filter the solid product, wash it thoroughly with cyclohexane to remove the residual high-boiling solvent, and dry it under a vacuum. The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8][9]

Materials:

  • 96-well cell culture plates

  • Cancer cell line (e.g., AGS) and normal cell line (e.g., L929)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The structure-activity relationship analysis clearly indicates that targeted modifications can significantly enhance biological activity and selectivity.

  • For anticancer applications , the conversion of the C3-ester to specific N-aryl carboxamides is a highly effective strategy for boosting potency and achieving selectivity for cancer cells over normal cells. Future work should focus on expanding the library of C3-carboxamides and exploring substitutions on the benzene ring to further optimize activity.

  • For antimicrobial development , modifications at the C2 and C4 positions are critical for defining the spectrum and potency. The synthesis of derivatives with diverse substituents at these positions is a logical next step to identify candidates with activity against resistant bacterial strains, including challenging pathogens like P. aeruginosa.

By leveraging the synthetic accessibility of the quinoline core and a rational, SAR-guided approach to its derivatization, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

Navigating the Therapeutic Potential of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent versatility has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate emerges as a compound of significant interest. This technical guide provides a comprehensive comparison of its anticipated in vitro and in vivo activities, drawing upon experimental data from structurally related analogs to establish a correlative understanding of its therapeutic potential. While direct in vitro to in vivo correlation (IVIVC) studies on this specific molecule are not yet prevalent in publicly accessible literature, this guide will synthesize existing data on analogous compounds to provide a predictive framework for its efficacy in anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activity: A Tale of Two Environments

The quinoline nucleus is a well-established pharmacophore in oncology. To project the performance of this compound, we will compare it with a structurally similar quinolone derivative and a clinically evaluated quinoline-4-carboxylic acid, Brequinar sodium.

Comparative Analysis of Anticancer Potential
CompoundIn Vitro Activity (IC50)In Vivo ModelIn Vivo Efficacy
Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate Data not availableEhrlich Ascites Carcinoma (EAC) in mice100% decrease in tumor cell viability[1][2]
Brequinar sodium (DUP-785) Varies by cell lineHuman head and neck squamous cell carcinoma xenografts in nude miceSignificant tumor growth delay[3]
Various 4-hydroxyquinolone analogues e.g., Compound 3g : Potent activity against HCT116, A549, PC3, and MCF-7 cell lines[4]Not specifiedData not available

Expert Insights: The potent in vivo antitumor activity of the structurally related Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate in a murine cancer model suggests that the core quinoline structure is crucial for its efficacy.[1][2] The mechanism is likely multifaceted, involving apoptosis induction and antioxidant effects.[1][2] Brequinar, a well-studied inhibitor of dihydroorotate dehydrogenase, demonstrates that quinoline derivatives can target specific enzymes vital for cancer cell proliferation.[3] The in vitro cytotoxicity observed in various 4-hydroxyquinolone analogues against a range of cancer cell lines further underscores the potential of this chemical class.[4] It is plausible that this compound shares a similar mechanistic pathway, leveraging the planar quinoline ring to intercalate with DNA or inhibit key enzymes like topoisomerases, which are common targets for quinoline-based anticancer agents.

Experimental Protocols: A Blueprint for Evaluation
  • Cell Culture: Plate human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting a dose-response curve.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10⁶ cells in Matrigel) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition percentage.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation a Cancer Cell Lines (e.g., HCT116, MCF-7) b Compound Treatment (Varying Concentrations) a->b c MTT Assay b->c d IC50 Determination c->d e Xenograft Mouse Model d->e Promising IC50 leads to f Compound Administration e->f g Tumor Growth Monitoring f->g h Efficacy Assessment (% TGI) g->h

Anticancer activity evaluation workflow.

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a key driver of numerous diseases. The structural similarity of this compound to known anti-inflammatory agents, such as certain coumarin derivatives, suggests its potential in this therapeutic area.

Comparative Analysis of Anti-inflammatory Potential
CompoundIn Vitro ModelKey Markers InhibitedIn Vivo ModelIn Vivo Efficacy
4-Hydroxy-7-methoxycoumarin LPS-stimulated RAW264.7 macrophagesNO, PGE2, iNOS, COX-2, TNF-α, IL-1β, IL-6[5]Not specifiedData not available
7-Methoxycoumarin Not specifiedCOX-2, IL-1β, TNF-α[6]Carrageenan-induced paw edema in ratsSignificant reduction in paw edema[6]
4-Hydroxycoumarin Not specifiedNot specifiedCarrageenan-induced paw edema and leukocyte migration in miceSignificant reduction in paw edema and leukocyte migration[7]

Expert Insights: The anti-inflammatory effects of structurally related coumarins are well-documented. 4-Hydroxy-7-methoxycoumarin has been shown to suppress key inflammatory mediators in vitro by inhibiting the NF-κB and MAPK signaling pathways.[5] This provides a strong rationale for investigating this compound for similar activities. The quinoline core itself is present in several compounds with anti-inflammatory properties. The anticipated mechanism of action would likely involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory cytokine production.

Experimental Protocols: A Blueprint for Evaluation
  • Cell Culture: Culture RAW264.7 macrophage cells in 24-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): Measure the production of nitric oxide (NO) in the cell culture supernatant using the Griess reagent.

  • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer this compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally.

  • Carrageenan Injection: After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Efficacy Calculation: Calculate the percentage of inhibition of paw edema compared to the control group.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 MAPK->Cytokines MAPK->iNOS_COX2 Inflammation Inflammation Cytokines->Inflammation iNOS_COX2->Inflammation Compound Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Compound->NFkB Inhibition Compound->MAPK Inhibition

Potential anti-inflammatory signaling pathway.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Quinolone-3-carboxylic acids are renowned for their antibacterial properties, with fluoroquinolones being a prominent class of antibiotics. The core structure of this compound aligns with this pharmacophore, suggesting a strong likelihood of antimicrobial activity.

Comparative Analysis of Antimicrobial Potential
Compound ClassIn Vitro Activity (MIC)Target Pathogens
Novel 7-Methoxyquinoline Derivatives MICs ranging from 7.812 to 500 µg/mL[8]Gram-positive and Gram-negative bacteria, and fungi[8]
Quinolinequinones MIC of 1.22 µg/mL against S. aureus[9]Primarily Gram-positive bacteria[9]
Fluoroquinolones (e.g., Ciprofloxacin) Generally low MIC values (e.g., <1 µg/mL)Broad spectrum including E. coli, P. aeruginosa, S. aureus

Expert Insights: The presence of the 4-hydroxy-quinoline-3-carboxylate scaffold is a strong indicator of potential antibacterial activity. The mechanism of action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The methoxy group at the 7-position has been shown in other quinoline derivatives to contribute to antimicrobial potency.[8] It is therefore highly probable that this compound will exhibit activity against a range of bacterial pathogens, particularly Gram-positive strains.

Experimental Protocols: A Blueprint for Evaluation
  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Compound Preparation: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5x10⁵ CFU/mL).

  • Incubation: Inoculate the wells with the bacterial suspension and incubate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Infection Induction: Induce peritonitis in mice by intraperitoneal injection of a lethal dose of a bacterial strain (e.g., S. aureus).

  • Compound Treatment: Administer this compound at different doses to different groups of infected mice at specified time points post-infection.

  • Survival Monitoring: Monitor the survival of the mice over a period of 7-14 days.

  • Efficacy Determination: Determine the effective dose (ED50) that protects 50% of the animals from lethal infection.

antimicrobial_workflow cluster_invitro_antimicrobial In Vitro Susceptibility cluster_invivo_antimicrobial In Vivo Efficacy i Bacterial Strains (Gram +/-) j Broth Microdilution i->j k MIC Determination j->k l Murine Infection Model k->l Potent MIC justifies m Compound Treatment l->m n Survival Analysis m->n o ED50 Calculation n->o

Antimicrobial efficacy testing workflow.

Conclusion: A Promising Scaffold for Further Investigation

While direct experimental evidence for the in vitro and in vivo correlation of this compound is still emerging, the extensive body of research on structurally analogous compounds provides a strong foundation for predicting its therapeutic potential. The quinoline-3-carboxylate core, a privileged scaffold in drug discovery, suggests promising anticancer, anti-inflammatory, and antimicrobial activities. The comparative data and standardized protocols outlined in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate this compound and unlock its full therapeutic value. Future studies focusing on a direct comparison of its in vitro potency with its in vivo efficacy will be crucial in establishing a definitive IVIVC and accelerating its potential journey from the laboratory to the clinic.

References

A Researcher's Guide to the Biological Landscape of 7-Methoxyquinoline-3-Carboxylates: A Comparative Analysis for Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities.[1] Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate is one such molecule of interest, yet a comprehensive review of published literature reveals a scarcity of specific data on its biological effects. This guide, therefore, aims to provide a comparative analysis of closely related 7-methoxyquinoline and quinoline-3-carboxylate derivatives to offer a predictive framework and methodological guidance for researchers exploring this chemical space. By examining the reproducibility of findings for analogous compounds, we can better anticipate the potential biological profile of this compound and design robust experimental plans.

I. Synthesis of the Quinoline Core: A Foundation for Biological Exploration

The synthesis of the quinoline core is a critical first step in the exploration of its biological activities. While specific protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, a patented process for a key precursor, 4-hydroxy-7-methoxyquinoline, provides a valuable starting point.[2] This process involves a multi-step reaction sequence, highlighting the chemical intricacies of constructing the quinoline scaffold.[2]

A generalized workflow for the synthesis of such quinoline derivatives often involves cyclization reactions. For instance, the Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinolines from anilines and diethyl 2-(ethoxymethylene)malonate.

Experimental Protocol: A Representative Synthesis of a 4-Hydroxyquinoline Core

This protocol is a generalized representation based on established synthetic methodologies for quinoline derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted aniline (e.g., 3-methoxyaniline) with diethyl malonate.

  • Condensation: Heat the mixture, often in the presence of a catalyst or a high-boiling point solvent like diphenyl ether, to facilitate the initial condensation and subsequent cyclization.

  • Purification: Upon completion of the reaction, the crude product is typically purified by recrystallization or column chromatography to yield the desired 4-hydroxyquinoline derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Aniline_Derivative Substituted Aniline Heating Heating & Cyclization Aniline_Derivative->Heating Malonate_Ester Diethyl Malonate Malonate_Ester->Heating Crude_Product Crude 4-Hydroxyquinoline Heating->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Pure 4-Hydroxyquinoline Derivative Purification->Final_Product

Caption: Generalized workflow for the synthesis of a 4-hydroxyquinoline derivative.

II. Anticancer Activity: A Promising Avenue for Quinoline-3-Carboxylates

The quinoline scaffold is a recurring motif in a number of approved anticancer drugs, and various derivatives have demonstrated potent antiproliferative activity.[3][4] While specific data for this compound is lacking, studies on other quinoline-3-carboxylate derivatives have shown significant cytotoxic effects against a range of cancer cell lines.[5]

One study reported the synthesis of a series of quinoline-3-carboxylate derivatives and their evaluation for antiproliferative activity against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines.[5] Several of these compounds exhibited micromolar to sub-micromolar IC50 values, indicating potent anticancer activity.[5] For instance, compounds 4m and 4n from this study showed an IC50 value of 0.33µM against the MCF-7 cell line.[5] Another study on quinoline-4-carboxylic acid derivatives also demonstrated significant growth reduction in MCF-7 cells.[6]

The mechanism of action for the anticancer effects of quinoline derivatives is often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[5][6]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with Serial Dilutions of Test Compound Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Add Solubilization Buffer Incubation_3->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT assay for determining anticancer activity.

Table 1: Comparative Anticancer Activity of Quinoline-3-Carboxylate Derivatives

Compound ClassCell LineIC50 (µM)Reference
Quinoline-3-carboxylate derivativesMCF-70.33[5]
Quinoline-3-carboxylate derivativesK5620.28[5]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7Not specified, but showed 82.9% growth reduction[6]

III. Antimicrobial Activity: A Broad Spectrum of Possibilities

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[8] The core quinoline structure is a versatile scaffold for the development of new antimicrobial compounds.[9] While no specific antimicrobial data exists for this compound, numerous studies have demonstrated the antibacterial and antifungal properties of related quinoline derivatives.[10][11][12]

The antimicrobial activity of quinoline derivatives is often evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for assessing the antimicrobial susceptibility of a compound.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[13]

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).[13]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

MIC_Determination_Workflow Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions of Test Compound in 96-well Plate Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Reading Visually Inspect for Growth and Determine MIC Incubation->MIC_Reading

Caption: Workflow for MIC determination using the broth microdilution method.

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-Thiazole DerivativesEscherichia coliNot specified, but showed good antibacterial profile[11]
Quinoline-Thiazole DerivativesCandida glabrata<0.06[11]
Quinolone Coupled Hybrid 5d Gram-positive & Gram-negative strains0.125 - 8[12]

IV. Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory process, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[14][15]

While direct anti-inflammatory data for this compound is unavailable, a study on 7-methoxycoumarin, a structurally related compound, demonstrated significant anti-inflammatory potential.[14] This compound was shown to inhibit COX-2, IL-1β, and TNF-α.[14] Another study on a quinoline isolated from Spondias pinnata bark also showed potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators and inhibiting NF-κB activation.[16]

A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines like RAW 264.7.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period.

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Nitrite Measurement: After incubation, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds to NF_kB NF-κB Activation TLR4->NF_kB activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) NF_kB->Pro_inflammatory_Mediators induces expression of Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->NF_kB inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation and the potential inhibitory action of quinoline derivatives.

Table 3: Comparative Anti-inflammatory Activity of Related Compounds

CompoundTarget/AssayIC50 (µM)Reference
7-MethoxycoumarinCOX-2 Inhibition17.26[14]
7-MethoxycoumarinIL-1β Inhibition110.96[14]
7-MethoxycoumarinTNF-α Inhibition34.32[14]
7-hydroxy-6-methoxyquinolin-2(1H)-oneNO, TNF-α, IL-6, IL-1β suppressionNot specified, but effective[16]

V. Conclusion and Future Directions

The available literature strongly suggests that the 7-methoxyquinoline-3-carboxylate scaffold is a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. While direct experimental data on this compound is currently limited, the comparative analysis of its structural analogs provides a solid foundation for future research.

To ensure the reproducibility of findings, it is imperative for researchers to adhere to standardized and well-documented protocols, such as those outlined in this guide. Furthermore, comprehensive characterization of synthesized compounds using modern analytical techniques is essential. As more data on the biological effects of specific 7-methoxyquinoline-3-carboxylate derivatives become available, a clearer picture of their structure-activity relationships will emerge, paving the way for the rational design of more potent and selective therapeutic agents.

VI. References

  • Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega. --INVALID-LINK--

  • Quinoline-3-carboxylates as potential antibacterial agents. Request PDF. ResearchGate. --INVALID-LINK--

  • New synthesis process of 4-hydroxy-7-methoxyquinoline. Google Patents. --INVALID-LINK--

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. --INVALID-LINK--

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. --INVALID-LINK--

  • Biological activities of quinoline derivatives. PubMed. --INVALID-LINK--

  • Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies. PubMed. --INVALID-LINK--

  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. Benchchem. --INVALID-LINK--

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. National Institutes of Health. --INVALID-LINK--

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. ResearchGate. --INVALID-LINK--

  • How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. MDPI. --INVALID-LINK--

  • Comprehensive review on current developments of quinoline-based anticancer agents. Springer. --INVALID-LINK--

  • This compound. CymitQuimica. --INVALID-LINK--

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. --INVALID-LINK--

  • Synthesis, antiinflammatory, antioxidant and antibacterial activities of 7-methoxy benzofuran pyrazoline derivatives. ResearchGate. --INVALID-LINK--

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. --INVALID-LINK--

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. --INVALID-LINK--

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. --INVALID-LINK--

  • Anti-Inflammatory Derivatives with Dual Mechanism of Action from the Metabolomic Screening of Poincianella pluviosa. MDPI. --INVALID-LINK--

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. --INVALID-LINK--

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. --INVALID-LINK--

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. --INVALID-LINK--

  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem. --INVALID-LINK--

  • Synthesis, characterization, and anticancer activity of new quinazoline derivatives against MCF-7 cells. PubMed. --INVALID-LINK--

  • Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. ACS Publications. --INVALID-LINK--

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--

  • Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. --INVALID-LINK--

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. --INVALID-LINK--

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. --INVALID-LINK--

  • Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. ResearchGate. --INVALID-LINK--

  • A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. ResearchGate. --INVALID-LINK--

  • Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives. MDPI. --INVALID-LINK--

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. --INVALID-LINK--

  • How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib?. Guidechem. --INVALID-LINK--

  • Biological Activities of Quinoline Derivatives. ResearchGate. --INVALID-LINK--

  • Quinoline derivatives with potential anti-inflammatory activity. ResearchGate. --INVALID-LINK--

  • In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. PubMed. --INVALID-LINK--

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs.. ResearchGate. --INVALID-LINK--

  • Buy this compound from JHECHEM CO LTD. ECHEMI. --INVALID-LINK--

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (CAS No. 63463-15-0). The narrative synthesizes technical data with field-proven safety protocols to ensure a self-validating system of chemical waste management.

The core principle guiding the disposal of this compound is to operate with an abundance of caution. Like many quinoline derivatives, this compound should be treated as hazardous waste to mitigate potential health risks and prevent environmental release.[1][2][3] It is imperative to adhere to all institutional, local, state, and federal regulations regarding hazardous waste.[4][5]

Hazard Assessment and Waste Profile

A thorough understanding of a chemical's properties is the foundation of its safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a waste profile can be constructed from available data and the known hazards of the quinoline chemical class.

Quinoline and its derivatives are noted for their biological activity and potential for environmental toxicity, particularly to aquatic life.[3][6][7][8] Available supplier information indicates that this specific compound should be considered harmful if inhaled, swallowed, or comes into contact with skin, and is a cause of serious eye irritation.[9][10] Therefore, all waste streams containing this compound must be designated as hazardous.

Property Information Source(s)
CAS Number 63463-15-0[11][12]
Molecular Formula C₁₃H₁₃NO₄[9][12]
Physical State Solid[6]
Known Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[9][10]
Storage Temp. Room Temperature, Sealed in Dry Conditions[9][13]
Inferred Hazards Potential for aquatic toxicity, based on the quinoline moiety.[3][7][8]
Waste Classification Hazardous Chemical Waste . Must not be disposed of in regular trash or down the drain.[1][2][7]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling any waste materials containing this compound, it is critical to establish a safe working environment and utilize the correct Personal Protective Equipment (PPE). This serves as the primary defense against chemical exposure.[14] All handling of this compound and its associated waste should occur within a certified chemical fume hood to minimize inhalation risk.[6]

Protection Type Specific Equipment Standard
Eye and Face Chemical splash goggles or safety glasses with side shields.OSHA 29 CFR 1910.133
Hand Chemical-resistant gloves (e.g., Nitrile). Inspect for integrity before each use.EN 374
Body Laboratory coat. Ensure it is fully buttoned.---
Respiratory Not typically required if handling is performed within a certified chemical fume hood.---

Step-by-Step Disposal Protocol

The proper segregation, containment, and labeling of hazardous waste are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The following protocol provides a systematic approach to ensure compliance and safety.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste from its point of generation to its final collection.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Contaminated Labware) B Characterize Waste Stream A->B C Solid Waste (e.g., powder, weigh paper) B->C Solid D Liquid Waste (e.g., solutions, mother liquor) B->D Liquid E Contaminated Materials (e.g., gloves, pipette tips) B->E Contaminated F Select Compatible Hazardous Waste Container C->F D->F E->F G Affix Hazardous Waste Label (Fill out completely) F->G H Place Waste in Container (Keep container closed) G->H I Segregate from Incompatible Wastes (e.g., strong acids, oxidizers) H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Schedule Pickup with Environmental Health & Safety (EHS) J->K

Caption: Disposal Workflow for the Target Compound.

Protocol Details
  • Waste Identification and Segregation :

    • All waste streams containing this compound must be identified and treated as hazardous waste.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Segregation prevents potentially dangerous chemical reactions.[1]

  • Waste Containment :

    • Solid Waste : Carefully place any solid this compound, along with any contaminated disposable items like weigh paper or spatulas, directly into a designated solid hazardous waste container. The container must be rigid, leak-proof, and have a secure, tight-fitting lid.[4]

    • Liquid Waste : Collect all solutions containing the compound in a designated liquid hazardous waste container. The container must be made of a chemically compatible material (e.g., borosilicate glass or polyethylene) and have a screw-top cap to prevent leaks and evaporation.[4]

    • Contaminated Labware : Dispose of grossly contaminated items such as gloves, pipette tips, and bench paper in the designated solid hazardous waste container.[3] Reusable glassware must be decontaminated by rinsing with an appropriate solvent, and the rinsate must be collected as hazardous liquid waste.

  • Labeling :

    • All hazardous waste containers must be properly labeled the moment the first drop of waste is added.[15]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other chemical constituents.

      • An accurate estimation of the quantities or concentrations.

      • The date the container was started.

      • The associated hazards (e.g., Irritant, Harmful).

  • Temporary Storage :

    • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[16]

    • The SAA should be a secondary containment tray to mitigate spills.

    • Crucially, keep waste containers closed at all times except when adding waste. This is a common and serious EPA violation.[4]

  • Final Disposal :

    • Once the container is full or you have reached your institution's time limit for accumulation, contact your EHS department to schedule a pickup.[3]

    • Do not attempt to dispose of the chemical through incineration or chemical treatment yourself unless you are part of a licensed Treatment, Storage, and Disposal Facility (TSDF).[2][17] Professional hazardous waste disposal companies will use high-temperature incineration or other approved methods to destroy the compound safely.[2]

Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact.[14]

  • Spill Response :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, don appropriate PPE (including respirator if dust is airborne).

    • For solid spills, gently sweep or vacuum (using a HEPA-filtered vacuum) the material to avoid generating dust.[18]

    • For liquid spills, absorb with an inert material like vermiculite or sand.[19]

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

    • Wash the spill area thoroughly, and collect the cleaning water as hazardous waste. Do not wash spills down the drain.[18][19]

    • For large spills, evacuate the area and contact your EHS department or emergency response team immediately.

  • Accidental Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[18][20]

    • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]

    • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[18][21]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Regulatory Framework

All laboratory operations in the United States are governed by a framework of safety and environmental regulations.

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[22][23] This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals. The Hazard Communication Standard (HazCom) ensures that workers are informed about the chemicals they work with.[14]

  • Environmental Protection Agency (EPA) : The EPA's Resource Conservation and Recovery Act (RCRA) governs hazardous waste from "cradle to grave."[4] This includes proper identification, labeling, storage, and disposal procedures to protect human health and the environment.[4][24]

By following the detailed procedures in this guide, your laboratory can ensure it remains in compliance with these critical regulations while fostering a culture of safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.